molecular formula C17H19ClN2O6 B1604785 Nifedipine-hydrochloride CAS No. 60299-11-8

Nifedipine-hydrochloride

カタログ番号: B1604785
CAS番号: 60299-11-8
分子量: 382.8 g/mol
InChIキー: ISQGFMPRCDAJRT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nifedipine hydrochloride (CAS Number 60299-11-8) is the hydrochloride salt form of nifedipine, a dihydropyridine-class calcium channel blocker . This compound is a vital tool in biochemical research, primarily for studying calcium-mediated signaling pathways. Its principal mechanism of action involves the selective inhibition of calcium ion influx through L-type voltage-dependent calcium channels . This action leads to the relaxation of vascular smooth muscle, resulting in peripheral vasodilation and reduced peripheral vascular resistance . In research settings, nifedipine hydrochloride is extensively used to investigate mechanisms of hypertension, angina, and Raynaud's phenomenon . It also serves as a key pharmacological agent in studies of cardiac function, smooth muscle physiology, and cellular calcium homeostasis. Furthermore, its application extends to pharmacokinetic studies, as it is a known substrate for the cytochrome P450 3A4 (CYP3A4) enzyme system, making it useful in drug metabolism and interaction research . The compound is analyzed using reverse-phase (RP) HPLC methods, supporting its use in analytical and preparative separation workflows . This product is intended for laboratory research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6.ClH/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23;/h5-8,15,18H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQGFMPRCDAJRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21829-25-4 (Parent)
Record name Nifedipine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060299118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90209045
Record name Nifedipine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60299-11-8
Record name Nifedipine-hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60299-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nifedipine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060299118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nifedipine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.481
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIFEDIPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9626V3KSPM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Deep Dive into the Vascular Smooth Muscle Mechanism of Nifedipine-Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, is a cornerstone in the management of hypertension and angina pectoris. Its therapeutic efficacy is primarily attributed to its potent vasodilatory effects on vascular smooth muscle. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the action of nifedipine-hydrochloride in vascular smooth muscle cells. We will delve into its interaction with L-type calcium channels, the subsequent signaling cascades, and other pertinent cellular effects. This guide also presents quantitative data in a structured format, details key experimental protocols, and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action: L-Type Calcium Channel Blockade

The principal mechanism of action of nifedipine is the inhibition of voltage-gated L-type calcium channels (LTCCs) in vascular smooth muscle cells.[1][2][3] These channels are crucial for regulating the influx of extracellular calcium (Ca2+) ions, a key step in the initiation of smooth muscle contraction.[2]

During the depolarization phase of the vascular smooth muscle cell membrane, LTCCs open, allowing Ca2+ to enter the cell.[1] This influx of Ca2+ leads to a rise in intracellular calcium concentration, which then binds to calmodulin. The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK), which in turn phosphorylates the myosin light chain. This phosphorylation enables the interaction between myosin and actin filaments, resulting in smooth muscle contraction and vasoconstriction.

Nifedipine, through its dihydropyridine structure, binds to the α1 subunit of the LTCC, which forms the pore of the channel.[4] This binding is voltage-dependent, with nifedipine exhibiting a higher affinity for channels in the inactivated state, which is favored by more depolarized membrane potentials.[5][6] By binding to the channel, nifedipine stabilizes it in a closed or inactivated conformation, thereby reducing the probability of channel opening and significantly decreasing the influx of Ca2+ ions.[4] The resulting decrease in intracellular Ca2+ concentration leads to reduced MLCK activity, dephosphorylation of the myosin light chain, and ultimately, vascular smooth muscle relaxation and vasodilation.[1][2] This reduction in peripheral vascular resistance is the primary contributor to nifedipine's antihypertensive effect.[1][7]

Signaling Pathway: Nifedipine-Induced Vasodilation

G Figure 1: Nifedipine's Core Mechanism of Action in Vascular Smooth Muscle cluster_membrane Cell Membrane cluster_cytosol Cytosol LTCC L-Type Calcium Channel (LTCC) Ca_influx Ca²⁺ Influx LTCC->Ca_influx Nifedipine Nifedipine Nifedipine->LTCC Binds and inhibits Nifedipine->Ca_influx Blocks Ca_concentration ↑ Intracellular [Ca²⁺] Ca_influx->Ca_concentration Relaxation Vasodilation Calmodulin Calmodulin Ca_concentration->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex MLCK_active MLCK (active) Ca_Calmodulin->MLCK_active MLCK_inactive MLCK (inactive) MLCK_inactive->MLCK_active Activates MLC_P Myosin Light Chain-P MLCK_active->MLC_P Phosphorylates Myosin Light Chain Contraction Vasoconstriction MLC_P->Contraction

Figure 1: Nifedipine's Core Mechanism of Action in Vascular Smooth Muscle

Beyond L-Type Calcium Channels: Other Cellular Effects

While the primary mechanism of nifedipine is well-established, research has uncovered other signaling pathways that may contribute to its overall vascular effects.

  • AMP-Activated Protein Kinase (AMPK) Pathway: Studies have shown that nifedipine can induce the phosphorylation and activation of AMPK in vascular smooth muscle cells.[8] Activated AMPK is known to inhibit cell proliferation and reduce reactive oxygen species (ROS) production.[8] This suggests that nifedipine may have anti-proliferative and antioxidant effects on the vasculature, which could be beneficial in conditions like atherosclerosis.[8] The upstream kinase LKB1 appears to be required for nifedipine-induced AMPK activation.[8]

  • Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation and Dedifferentiation: Nifedipine has been demonstrated to inhibit the proliferation of arterial smooth muscle cells.[9] This effect is thought to be mediated by slowing the transformation of VSMCs from a contractile to a synthetic phenotype and by inhibiting the initiation of DNA synthesis.[9] Furthermore, nifedipine can suppress VSMC dedifferentiation by downregulating Akt signaling, which plays a role in preventing neointimal thickening after vascular injury.[10][11]

Signaling Pathway: Nifedipine's Pleiotropic Effects

G Figure 2: Additional Signaling Pathways Influenced by Nifedipine cluster_ampk AMPK Pathway cluster_akt Akt Signaling Nifedipine Nifedipine LKB1 LKB1 Nifedipine->LKB1 Activates Akt Akt Signaling Nifedipine->Akt Suppresses AMPK AMPK LKB1->AMPK Phosphorylates & Activates ROS ↓ ROS Production AMPK->ROS Prolif_Inhibit_AMPK ↓ VSMC Proliferation AMPK->Prolif_Inhibit_AMPK Dediff ↓ VSMC Dedifferentiation Akt->Dediff Neointima ↓ Neointimal Thickening Dediff->Neointima G Figure 3: Workflow for Patch-Clamp Analysis of Nifedipine's Effect on LTCCs Start Start Cell_Isolation Isolate Vascular Smooth Muscle Cells Start->Cell_Isolation Whole_Cell Establish Whole-Cell Patch-Clamp Configuration Cell_Isolation->Whole_Cell Baseline Record Baseline L-type Ca²⁺ Current (ICa,L) Whole_Cell->Baseline Nifedipine_App Perfuse with Nifedipine Solution Baseline->Nifedipine_App Post_Nifedipine Record ICa,L in Presence of Nifedipine Nifedipine_App->Post_Nifedipine Analysis Calculate % Inhibition and Determine IC₅₀ Post_Nifedipine->Analysis End End Analysis->End G Figure 4: Workflow for Vascular Ring Assay to Assess Nifedipine's Vasodilatory Effect Start Start Dissect Dissect and Prepare Arterial Rings Start->Dissect Mount Mount Rings in Organ Bath Dissect->Mount Equilibrate Equilibrate and Apply Resting Tension Mount->Equilibrate Precontract Induce Contraction with Vasoconstrictor (e.g., KCl) Equilibrate->Precontract Nifedipine_Add Add Cumulative Concentrations of Nifedipine Precontract->Nifedipine_Add Record Record Relaxation (Decrease in Tension) Nifedipine_Add->Record Analyze Construct Dose-Response Curve and Determine EC₅₀ Record->Analyze End End Analyze->End

References

Crystal structure and polymorphism of nifedipine-hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure and Polymorphism of Nifedipine (B1678770)

Disclaimer: While the query specifically requested information on nifedipine hydrochloride, a thorough review of publicly available scientific literature yielded no specific data on the crystal structure or polymorphism of this salt form. The vast majority of research focuses on the polymorphic behavior of the nifedipine free base. Therefore, this guide provides a comprehensive overview of the crystal structure and polymorphism of nifedipine.

Introduction

Nifedipine, a dihydropyridine (B1217469) calcium channel blocker, is a widely used pharmaceutical agent for the management of hypertension and angina pectoris. As a Biopharmaceutics Classification System (BCS) Class II drug, nifedipine exhibits low solubility and high permeability. The bioavailability and therapeutic efficacy of such drugs can be significantly influenced by their solid-state properties, particularly polymorphism. Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. Different polymorphs of the same drug can exhibit distinct physicochemical properties, including melting point, solubility, dissolution rate, and stability, which in turn can affect their manufacturability and clinical performance.

The polymorphism of nifedipine has been a subject of extensive research for several decades, with multiple crystalline forms identified and characterized. Understanding the relationships between these polymorphs and the methods to control their formation is critical for the development of stable and effective nifedipine drug products.

Polymorphic Forms of Nifedipine

Nifedipine is known to exist in several polymorphic forms, with the most commonly cited being Form α, Form β, and Form γ. Additionally, a metastable Form C and a more recently discovered Form δ have been described in the literature.[1][2] High-temperature, disordered counterparts to the β and γ forms (β' and γ') have also been identified.[1] The various polymorphs are often designated with different labeling systems in the literature, including Roman numerals (I, II, III) and letters (A, B, C), which can sometimes lead to confusion.[2]

The thermodynamic stability relationship between the common polymorphs is generally understood to be monotropic, with Form α being the most stable polymorph at all temperatures.[1] The other forms are metastable and can convert to the more stable Form α over time or under specific environmental conditions.

Crystallographic and Physicochemical Data

The different polymorphic forms of nifedipine have been characterized using a variety of analytical techniques, with X-ray diffraction (XRD) and thermal analysis methods like Differential Scanning Calorimetry (DSC) being the most definitive. The following tables summarize the available quantitative data for some of the key polymorphs.

Table 1: Crystallographic Data for Nifedipine Polymorphs

PolymorphSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Reference
Form C P-19.869813.893514.286261.22579.82481.7641686.25[3]

Note: Comprehensive single-crystal data for all polymorphs is not consistently available in the public domain. The data for Form C was determined from high-resolution synchrotron powder diffraction data.[3][4][5]

Experimental Protocols

The preparation and characterization of nifedipine polymorphs involve specific experimental procedures. Below are detailed methodologies for key experiments cited in the literature.

Preparation of Nifedipine Polymorphs
  • Amorphous Nifedipine: Amorphous nifedipine is typically prepared by melt-quenching. Crystalline nifedipine is heated above its melting point (approximately 174 °C) and then rapidly cooled, for instance, by immersion in liquid nitrogen or on a cold plate. This process prevents the molecules from arranging into an ordered crystalline lattice.[5]

  • Metastable Form C: Metastable Form C can be produced from the amorphous form through thermal treatment or by storing the amorphous form under controlled temperature and humidity conditions (e.g., 22 °C at 0% or 75% relative humidity).[6] Another method involves the ex-situ preparation as described by Burger and Koller (1996), followed by pulverization for analysis.[3]

  • Metastable Form B: The nucleation of the metastable Form B has been observed during the in-situ thermal annealing of amorphous nifedipine at 337 K (64 °C) prior to its conversion to the stable Form A.[4][5] However, its limited stability interval makes a complete structural characterization challenging.[4][5]

  • Stable Form α: The thermodynamically stable Form α is the most common commercially available form and can be obtained through solution crystallization or melt crystallization.[1] It is also the final product of the transformation of metastable polymorphs.[6]

Characterization Methods
  • Powder X-ray Diffraction (PXRD):

    • Instrumentation: High-resolution synchrotron powder diffraction or laboratory-based powder diffractometers are used.

    • Sample Preparation: Samples are typically pulverized and loaded into a capillary tube (e.g., 0.7 mm diameter), which is then spun to improve particle statistics.[3]

    • Data Collection (Example for Form C): Diffraction data can be collected using synchrotron radiation (e.g., 0.5 Å) over a 2θ range of 0.5° to 25.5° with a small step size (e.g., 0.002°). Counting times can vary from 10 to 200 ms/step depending on the kinetics of the observed phenomena.[3]

    • Analysis: The resulting diffraction patterns are used to identify the crystalline form by comparing peak positions and intensities to known standards. For unknown structures, the data can be used for indexing the unit cell and for ab-initio structure solution using direct-space methods.[3]

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To study the thermal transitions of the different forms, such as melting, crystallization, and solid-solid transformations.

    • Procedure: A small amount of the sample is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The heat flow to or from the sample is measured as a function of temperature.

    • Interpretation: Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) are observed as peaks in the DSC thermogram. The temperatures and enthalpies of these transitions are characteristic of each polymorphic form.

  • Fourier Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To probe differences in the molecular interactions (e.g., hydrogen bonding) between polymorphs.

    • Procedure: Spectra are typically collected using an attenuated total reflectance (ATR) or a diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) accessory.

    • Interpretation: Variations in the vibrational modes, particularly those of functional groups involved in intermolecular interactions (e.g., N-H and C=O stretching), can be used to differentiate between polymorphs.

Visualizations

Polymorphic Transformation Pathway of Nifedipine

G Amorphous Amorphous Form_C Form_C Amorphous->Form_C Storage (22°C, 0/75% RH) or Thermal Treatment Form_B Form_B Amorphous->Form_B Thermal Annealing (e.g., 337 K) Form_alpha Form_alpha Form_C->Form_alpha Transformation Form_B->Form_alpha Transformation

Caption: Polymorphic transformation pathways of nifedipine from the amorphous state.

Experimental Workflow for Polymorph Characterization

G cluster_prep Sample Preparation cluster_analysis Solid-State Analysis cluster_output Data Output Melt_Quenching Melt-Quenching Amorphous Amorphous Melt_Quenching->Amorphous Thermal_Annealing Thermal Annealing Metastable_Forms Metastable Forms (B, C, etc.) Thermal_Annealing->Metastable_Forms Storage Controlled Storage Storage->Metastable_Forms Crystallization Solution/Melt Crystallization Stable_Form Stable Form (α) Crystallization->Stable_Form PXRD Powder X-ray Diffraction (PXRD) Crystal_Structure Crystal Structure (Unit Cell, Space Group) PXRD->Crystal_Structure DSC Differential Scanning Calorimetry (DSC) Thermal_Properties Thermal Properties (Melting Point, Enthalpy) DSC->Thermal_Properties FTIR FTIR Spectroscopy Spectroscopic_Profile Spectroscopic Profile (Vibrational Modes) FTIR->Spectroscopic_Profile Amorphous->PXRD Amorphous->DSC Amorphous->FTIR Metastable_Forms->PXRD Metastable_Forms->DSC Metastable_Forms->FTIR Stable_Form->PXRD Stable_Form->DSC Stable_Form->FTIR

Caption: Experimental workflow for the preparation and characterization of nifedipine polymorphs.

Conclusion

The polymorphic behavior of nifedipine is a critical aspect that influences its physicochemical properties and, consequently, its performance as a pharmaceutical active ingredient. While the thermodynamically stable Form α is the desired form for drug products, the existence of several metastable polymorphs necessitates a thorough understanding and control of the manufacturing processes to prevent polymorphic transitions. The analytical techniques and experimental protocols outlined in this guide provide a framework for the characterization and control of nifedipine's solid-state forms. Further research into the crystal structure of all nifedipine polymorphs, as well as an investigation into the potential polymorphism of its salt forms like nifedipine hydrochloride, would be beneficial for the comprehensive solid-state characterization of this important drug substance.

References

An In-depth Technical Guide to the Synthesis and Purification of Nifedipine and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for nifedipine (B1678770) and its hydrochloride salt. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, comparative data, and visual representations of key processes.

Synthesis of Nifedipine via Hantzsch Dihydropyridine (B1217469) Synthesis

The most common and well-established method for synthesizing nifedipine is the Hantzsch dihydropyridine synthesis. This multicomponent reaction involves the condensation of an aldehyde (2-nitrobenzaldehyde), a β-ketoester (methyl acetoacetate), and a nitrogen donor (ammonia).

Reaction Mechanism and Signaling Pathway

The Hantzsch synthesis proceeds through a series of reversible reactions, including a Knoevenagel condensation and a Michael addition, ultimately leading to the formation of the dihydropyridine ring.

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product R1 2-Nitrobenzaldehyde (B1664092) I2 Knoevenagel Adduct R1->I2 + Methyl Acetoacetate (B1235776) R2 Methyl Acetoacetate (2 eq.) I1 Enamine R2->I1 + Ammonia (B1221849) R3 Ammonia I3 Michael Adduct I1->I3 + Knoevenagel Adduct I2->I3 P Nifedipine I3->P Cyclization & Dehydration

Figure 1: Hantzsch Synthesis Pathway for Nifedipine.
Experimental Protocols

Several variations of the Hantzsch synthesis for nifedipine have been reported. Below are two representative protocols.

Protocol 1: Classical Hantzsch Synthesis

This method involves a one-pot reaction under reflux conditions.

StepProcedure
1. Reaction Setup In a round-bottom flask, combine 2-nitrobenzaldehyde, 2 equivalents of methyl acetoacetate, and methanol (B129727).
2. Addition of Ammonia Add concentrated aqueous ammonia to the mixture.
3. Reflux Heat the reaction mixture to reflux for 3-5 hours.
4. Cooling and Precipitation Cool the mixture to room temperature, followed by further cooling in an ice bath to induce precipitation of the crude nifedipine.
5. Isolation Collect the yellow solid precipitate by vacuum filtration.
6. Washing Wash the crude product with cold methanol to remove unreacted starting materials and by-products.

Protocol 2: Modified Hantzsch Synthesis in a Continuous Flow Microreactor

This modern approach offers advantages in terms of reaction control and scalability.

StepProcedure
1. Reagent Streams Prepare two separate solutions: a) 2-nitrobenzaldehyde and methyl acetoacetate in ethanol (B145695), and b) an aqueous solution of ammonium (B1175870) acetate.
2. Mixing Pump the two solutions into a micromixer at a defined flow rate.
3. Reaction Pass the mixed stream through a heated micro-tube reactor (100-120°C).
4. Collection Collect the product stream in a cooled container to precipitate the nifedipine.
5. Isolation Filter the precipitated solid to obtain the crude product.
Comparative Data for Nifedipine Synthesis

The choice of synthesis method can significantly impact the yield and purity of the final product.

MethodCatalystSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)Reference
Classical HantzschNoneMethanol5Reflux60>98 (after recrystallization)[1]
Continuous FlowNoneEthanol/Water<0.5110-12078-91>99 (after recrystallization)A method for synthesizing nifedipine in a continuous flow microreactor is disclosed.[2]
Modified HantzschAmmonium AcetateEthanol1010095Not specified[3]

Purification of Nifedipine

Crude nifedipine obtained from the synthesis typically requires purification to meet pharmaceutical standards. Recrystallization is the most common method employed.

Purification Workflow

Purification_Workflow Crude Crude Nifedipine Dissolution Dissolve in Hot Solvent (e.g., Ethanol, Methanol) Crude->Dissolution HotFiltration Hot Filtration (optional) (to remove insoluble impurities) Dissolution->HotFiltration Cooling Slow Cooling to Room Temperature & Ice Bath HotFiltration->Cooling Crystallization Crystallization Cooling->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Drying under Vacuum Washing->Drying Pure Pure Nifedipine Drying->Pure

Figure 2: General Workflow for Nifedipine Purification by Recrystallization.
Experimental Protocol for Recrystallization

StepProcedure
1. Dissolution Dissolve the crude nifedipine in a minimum amount of a suitable hot solvent, such as ethanol or methanol.
2. Decolorization (Optional) If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a short period.
3. Hot Filtration (Optional) If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
4. Crystallization Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals.
5. Isolation Collect the purified crystals by vacuum filtration.
6. Washing Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
7. Drying Dry the purified nifedipine crystals under vacuum to remove residual solvent.
Purity Analysis

The purity of the synthesized and purified nifedipine can be assessed using various analytical techniques.

TechniqueTypical ConditionsExpected Result
High-Performance Liquid Chromatography (HPLC) C18 column, mobile phase of methanol/water or acetonitrile/water, UV detection at ~235 nm.A single major peak corresponding to nifedipine, with purity typically >99%.
Thin-Layer Chromatography (TLC) Silica gel plates, mobile phase such as ethyl acetate/cyclohexane.A single spot with a specific Rf value.
Melting Point 172-174 °C[4]

Synthesis and Purification of Nifedipine-Hydrochloride

While nifedipine is typically used as a free base, its hydrochloride salt can be prepared. The conversion involves the reaction of the basic nitrogen in the dihydropyridine ring with hydrochloric acid.

Conversion of Nifedipine to this compound

A general method for the preparation of a hydrochloride salt from a basic compound is outlined below. Specific conditions for nifedipine may need to be optimized.

StepProcedure
1. Dissolution Dissolve the purified nifedipine in a suitable organic solvent (e.g., ethanol, isopropanol, or diethyl ether).
2. Acidification Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an anhydrous solvent) dropwise to the nifedipine solution with stirring.
3. Precipitation The this compound salt, being less soluble in the organic solvent, will precipitate out of the solution.
4. Isolation Collect the precipitate by vacuum filtration.
5. Washing Wash the collected solid with the organic solvent used for the reaction to remove any unreacted nifedipine or excess HCl.
6. Drying Dry the this compound salt under vacuum.
Purification of this compound

Purification of this compound can be achieved by recrystallization, though the choice of solvent will differ from that of the free base due to changes in solubility.

Recrystallization Solvents:

The solubility of hydrochloride salts is generally higher in more polar solvents. Suitable recrystallization solvents could include:

  • Ethanol-water mixtures

  • Methanol

  • Isopropanol

The optimal solvent or solvent system would need to be determined experimentally to achieve a good balance between dissolving the salt at an elevated temperature and allowing for good recovery upon cooling.

Purity and Yield Data for this compound

Specific quantitative data on the yield and purity of this compound synthesis is not extensively reported in the readily available literature. However, the conversion is expected to be a high-yielding reaction, and the purity would be dependent on the purity of the starting nifedipine and the effectiveness of the purification process. Purity can be assessed by HPLC, elemental analysis (for chlorine content), and by confirming the absence of the free base.

Concluding Remarks

The Hantzsch synthesis remains a robust and versatile method for the production of nifedipine. Modern adaptations, such as continuous flow synthesis, offer significant improvements in efficiency and control. Purification by recrystallization is a critical step to achieve the high purity required for pharmaceutical applications. While the hydrochloride salt of nifedipine is less common, its preparation follows standard acid-base chemistry. Further research and process optimization for the synthesis and purification of this compound could be a valuable area of investigation for drug development professionals.

References

Physicochemical Properties of Nifedipine for Pre-Formulation Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of nifedipine (B1678770), a critical active pharmaceutical ingredient (API). The data and protocols presented are essential for pre-formulation studies, enabling the rational development of stable, bioavailable, and effective dosage forms. While nifedipine is the primary focus due to the wealth of available data, this guide also addresses the theoretical considerations for its hydrochloride salt form.

Core Physicochemical Properties

A thorough understanding of a drug substance's intrinsic physical and chemical characteristics is the foundation of successful formulation development. For nifedipine, a BCS Class II drug, properties influencing its poor aqueous solubility are of paramount importance.

Data Summary

The following tables summarize the key quantitative physicochemical parameters of nifedipine.

Table 1: Identification and General Properties of Nifedipine

ParameterValueReference
Chemical Name dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[1]
CAS Number 21829-25-4[1]
Molecular Formula C₁₇H₁₈N₂O₆[1]
Molecular Weight 346.33 g/mol [1]
Appearance Odorless, tasteless, yellow crystalline powder[1]

Table 2: Solubility of Nifedipine

Solvent / MediumTemperatureSolubilityReference
Water37°C436.3 mg/L[2]
Water25°C~5.9 mg/L[1]
0.1 N HCl (pH 1.2)37°C5.8 mg/L[3]
Phosphate Buffer (pH 6.8)-0.05 mg/mL[2]
PBS (pH 7.2) with 10% DMSO-~0.1 mg/mL[4]
Ethanol20°C17 g/L
Methanol20°C26 g/L[5]
Acetone20°C250 g/L[5]
Chloroform20°C140 g/L[5]
Methylene Chloride20°C160 g/L[5]
Ethyl Acetate20°C50 g/L[5]
DMSO-~30-50 mg/mL[6]

Table 3: Physicochemical Parameters of Nifedipine

ParameterValueReference
Melting Point 172-174 °C[1][3][5]
pKa ~3.93 (very strong basic compound)[7][8]
Log P (Octanol/Water) ~3.17 (calculated)[9]
Distribution Coefficient (Octanol/Water) ~10,000:1[3]

Table 4: Polymorphism of Nifedipine

Polymorphic FormKey CharacteristicsReference
Form α (Alpha) Thermodynamically stable form at all temperatures.
Form β (Beta) Metastable form.
Form γ (Gamma) Metastable form.
Amorphous Form Higher solubility but less stable than crystalline forms. Prone to recrystallization.

Considerations for Nifedipine-Hydrochloride

While "this compound" is a recognized chemical entity (PubChem CID: 63011), detailed experimental data on its physicochemical properties are scarce in publicly available literature.[10] This suggests that it is not a commonly used salt form for pharmaceutical development. However, the principles of salt formation allow for theoretical predictions relevant to pre-formulation.

Nifedipine is a weak base, and forming a hydrochloride salt would be expected to significantly increase its aqueous solubility, particularly in the neutral pH range of the intestines. This is a common strategy for improving the dissolution rate and bioavailability of BCS Class II compounds.

Expected Changes upon Hydrochloride Salt Formation:

  • Solubility: A substantial increase in aqueous solubility is anticipated. The extent of this increase would need to be experimentally determined across a physiologically relevant pH range.

  • Melting Point: The melting point of the hydrochloride salt would likely differ from that of the free base.

  • pKa: The pKa of the parent molecule remains the same, but the pH-solubility profile will be significantly altered.

  • Polymorphism: The hydrochloride salt may exhibit its own unique polymorphic forms, which would require thorough screening and characterization.

  • Stability: The chemical stability of the hydrochloride salt, particularly its hygroscopicity and potential for disproportionation back to the free base, would need to be carefully evaluated under various temperature and humidity conditions.

The decision to proceed with a salt form like this compound would depend on a comprehensive experimental evaluation comparing its properties to the free base and other potential salt forms.

Experimental Protocols

Detailed and robust experimental protocols are crucial for generating reliable pre-formulation data. The following sections outline the methodologies for determining the key physicochemical properties of nifedipine.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[11]

Protocol:

  • Add an excess amount of nifedipine to a known volume of the desired solvent (e.g., purified water, buffers of different pH) in a sealed container.

  • Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[12]

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample from the supernatant and filter it to remove any undissolved solid.

  • Analyze the concentration of nifedipine in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

  • Perform the experiment in triplicate to ensure reproducibility.[12]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for pKa determination of ionizable drugs.[13][14]

Protocol:

  • Calibrate a pH meter using standard buffers.[15]

  • Dissolve an accurately weighed amount of nifedipine in a suitable solvent system (e.g., a co-solvent system like methanol-water for poorly soluble compounds).[16]

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the drug.[15]

  • Record the pH of the solution after each incremental addition of the titrant.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which 50% of the drug is ionized.[14]

Melting Point Determination (Differential Scanning Calorimetry - DSC)

DSC is a thermal analysis technique used to measure the heat flow associated with thermal transitions, such as melting.[17][18]

Protocol:

  • Accurately weigh a small amount of nifedipine (typically 2-10 mg) into an aluminum DSC pan.[17]

  • Seal the pan and place it in the DSC instrument. An empty, sealed pan is used as a reference.[17]

  • Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[19]

  • The instrument records the difference in heat flow required to raise the temperature of the sample and the reference.

  • The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.[18]

Polymorphism Screening (Powder X-Ray Diffraction - PXRD)

PXRD is a primary technique for identifying and characterizing different crystalline forms (polymorphs) of a drug substance.[20][21]

Protocol:

  • Prepare a small, uniform layer of the nifedipine powder on a sample holder.

  • Place the sample in an X-ray diffractometer.

  • Expose the sample to a monochromatic X-ray beam at various angles (2θ).

  • The instrument detects the intensity of the diffracted X-rays at each angle.

  • The resulting diffraction pattern, a plot of intensity versus 2θ, is unique for each crystalline form and serves as a "fingerprint" for that polymorph.[22][23]

Octanol-Water Partition Coefficient (Log P) Determination

The shake-flask method is a traditional approach to determine the Log P, a measure of a drug's lipophilicity.[24][25]

Protocol:

  • Prepare mutually saturated solutions of n-octanol and water.

  • Dissolve a known amount of nifedipine in one of the phases (e.g., water).

  • Add a known volume of the second phase (n-octanol) to create a biphasic system.

  • Shake the mixture for a sufficient time to allow for equilibrium partitioning of the drug between the two phases.[25]

  • Separate the two phases by centrifugation.

  • Determine the concentration of nifedipine in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).[26]

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

  • The Log P is the base-10 logarithm of the partition coefficient.

Visualizations

Pre-formulation Workflow

Preformulation_Workflow cluster_input Input cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Decision cluster_output Output API Nifedipine API Solubility Solubility Profiling (pH, Co-solvents) API->Solubility pKa pKa Determination API->pKa LogP Log P Measurement API->LogP SolidState Solid-State Characterization (Polymorphism, Crystallinity) API->SolidState Stability Stability Studies (Light, Temp, Humidity) API->Stability Data Data Interpretation & Risk Assessment Solubility->Data pKa->Data LogP->Data SolidState->Data Stability->Data Formulation Formulation Strategy (e.g., Salt, Amorphous) Data->Formulation DosageForm Dosage Form Development Formulation->DosageForm

Caption: General workflow for pre-formulation studies of a new drug candidate like nifedipine.

Nifedipine Solid-State Relationships

Nifedipine_Solid_State Amorphous Amorphous Nifedipine Metastable Metastable Crystalline Forms (e.g., Form β, γ) Amorphous->Metastable Recrystallization (Spontaneous) Solution Nifedipine in Solution Amorphous->Solution Higher Dissolution Rate Stable Stable Crystalline Form (Form α) Stable->Solution Lower Dissolution Rate Metastable->Stable Phase Transition (e.g., upon heating) Metastable->Solution Intermediate Dissolution Solution->Amorphous Rapid Precipitation (e.g., Solvent Evaporation) Solution->Stable Slow Crystallization Solution->Metastable Controlled Crystallization

Caption: Relationship between different solid-state forms of nifedipine and their solution phase.

References

A Technical Guide to the Solubility of Nifedipine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the solubility of Nifedipine (B1678770) in various organic solvents. Nifedipine is a dihydropyridine (B1217469) calcium channel blocker widely used in the management of hypertension and angina pectoris.[1][2] Classified under the Biopharmaceutical Classification System (BCS) as a Class II drug, Nifedipine exhibits high permeability but low aqueous solubility, making the understanding of its solubility in organic solvents critical for formulation development, purification, and analytical method design.[3][4][5]

It is important to note that Nifedipine is a neutral molecule and is typically not formulated as a hydrochloride salt due to its chemical structure. This guide, therefore, focuses on the solubility of the Nifedipine base (CAS Registry No.: 21829-25-4).[6]

Quantitative Solubility Data

The solubility of Nifedipine has been determined in a range of organic solvents. The following tables summarize the available quantitative data from various sources.

Table 1: Solubility of Nifedipine in Common Organic Solvents

Organic SolventTemperature (°C)SolubilityReference
Acetone20250 g/L[7][8]
Methylene Chloride20160 g/L[7][8]
Chloroform20140 g/L[7][8]
Dimethyl Sulfoxide (DMSO)Not Specified~30 mg/mL[6]
Dimethyl Sulfoxide (DMSO)Not Specified50 mg/mL[7][8]
Dimethyl Formamide (DMF)Not Specified~30 mg/mL[6]
Ethyl Acetate2050 g/L[7][8]
Methanol2026 g/L[7][8][9]
EthanolNot Specified~3 mg/mL[6]
Ethanol (absolute)2017 g/L[7][8]
Ethanol (95%)Not SpecifiedSparingly Soluble[10]

Table 2: Mole Fraction Solubility of Nifedipine in Ethanol/Water Mixtures at Various Temperatures [3]

Mass Fraction of Ethanol293.2 K (20.05 °C)298.2 K (25.05 °C)303.2 K (30.05 °C)308.2 K (35.05 °C)313.2 K (40.05 °C)
0.000.0000020.0000030.0000030.0000040.000005
0.100.0000050.0000060.0000070.0000080.000010
0.200.0000150.0000180.0000220.0000260.000032
0.300.0000470.0000580.0000700.0000860.000105
0.400.0001390.0001680.0002040.0002470.000299
0.500.0003610.0004330.0005200.0006240.000748
0.600.0008060.0009570.0011380.0013530.001606
0.700.0015940.0018740.0022020.0025860.003036
0.800.0027660.0032180.0037400.0043430.005041
0.900.0039230.0045260.0052130.0059990.006898
1.000.0038160.0043960.0050580.0058140.006677

Note: Data extracted from a graphical representation in the cited literature and may be approximate.

Experimental Protocols for Solubility Determination

The determination of drug solubility is a fundamental procedure in pharmaceutical sciences. The most common method for determining equilibrium solubility is the shake-flask method. Kinetic solubility testing is also widely used in early drug discovery.[11]

Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the thermodynamic, or equilibrium, solubility of a compound, which is the maximum concentration of a substance that can dissolve in a solvent under specified conditions.

Methodology:

  • Preparation: An excess amount of solid Nifedipine is added to a vial containing the organic solvent of interest. The use of an excess amount of the solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The system is protected from light, as Nifedipine is photosensitive.[7][8]

  • Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Sampling and Dilution: A clear aliquot of the supernatant (the saturated solution) is carefully removed. The sample is then diluted with a suitable solvent to a concentration within the analytical instrument's linear range.

  • Quantification: The concentration of Nifedipine in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectrophotometry.[12][13]

  • Calculation: The solubility is then calculated by taking the dilution factor into account, and is typically expressed in units such as mg/mL or g/L.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound when it starts to precipitate from a solution that was initially prepared by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer.[11] This method is often used in high-throughput screening during early drug discovery.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the equilibrium solubility determination of Nifedipine.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_end Finalization start Start add_nif Add excess Nifedipine to organic solvent in a vial start->add_nif agitate Seal and agitate at constant temperature (e.g., 24-72h) add_nif->agitate separate Centrifuge or let stand to separate solid from liquid agitate->separate sample Withdraw clear supernatant separate->sample dilute Dilute sample with appropriate solvent sample->dilute analyze Analyze concentration via validated method (e.g., HPLC) dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

References

In Vitro Dissolution Profile of Nifedipine Hydrochloride Raw Material: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro dissolution profile of nifedipine (B1678770) hydrochloride raw material. Nifedipine, a calcium channel blocker, is widely used in the treatment of hypertension and angina pectoris. Due to its poor aqueous solubility, the dissolution of nifedipine is a critical parameter influencing its bioavailability. This guide details the physicochemical properties of nifedipine hydrochloride, standardized experimental protocols for dissolution testing, and factors influencing its dissolution behavior, supported by quantitative data from various studies.

Physicochemical Properties of Nifedipine and Nifedipine Hydrochloride

Nifedipine is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1][2] Its hydrochloride salt is expected to exhibit improved aqueous solubility, a critical factor for its dissolution and subsequent absorption.

Table 1: Physicochemical Properties of Nifedipine

PropertyValueReference
Molecular FormulaC17H18N2O6[3]
Molecular Weight346.3 g/mol [3]
Melting Point172-174 °C[3]
pKa~3.93
Aqueous Solubility (37 °C)pH 4: 0.0058 g/L, pH 7: 0.0056 g/L[4]
Log P (octanol/water)2.2[3]

Nifedipine is known to be sensitive to light and should be handled and tested under low-actinic light conditions to prevent degradation.[3]

Experimental Protocols for In Vitro Dissolution Testing

The in vitro dissolution of nifedipine hydrochloride raw material can be assessed using methodologies adapted from the United States Pharmacopeia (USP) general chapter <711> Dissolution and various research publications. The following protocol outlines a comprehensive approach.

Apparatus and General Conditions

The USP Apparatus 2 (Paddle Apparatus) is commonly employed for the dissolution testing of nifedipine and its formulations.[5][6]

  • Apparatus: USP Apparatus 2 (Paddle)

  • Vessel Volume: 900 mL

  • Temperature: 37 ± 0.5 °C

  • Sampling: Manual or automated sampling at predetermined time intervals. Withdrawn samples should be replaced with an equal volume of fresh, pre-warmed dissolution medium. Samples should be filtered through a suitable filter (e.g., 0.45 µm) prior to analysis.[7]

Dissolution Media

The choice of dissolution medium is critical for evaluating the solubility and dissolution rate of a poorly soluble drug like nifedipine. Due to its low aqueous solubility, surfactants are often incorporated into the dissolution medium to achieve sink conditions.

Table 2: Recommended Dissolution Media for Nifedipine Dissolution Studies

MediumCompositionRationaleReference
Simulated Gastric Fluid (SGF), pH 1.20.1 N HClTo simulate the acidic environment of the stomach.[8][9]
SGF with Surfactant0.1 N HCl with 1% w/v Tween 80To enhance the solubility of nifedipine in an acidic medium.[8]
Phosphate (B84403) Buffer, pH 6.8Standard phosphate bufferTo simulate the pH of the small intestine.[6]
Phosphate Buffer with SurfactantpH 6.8 phosphate buffer with 0.5% w/v Sodium Lauryl Sulfate (SLS)To enhance solubility and better discriminate between different solid-state forms or formulations in a neutral pH environment.[5][10]
Agitation Speed

The agitation speed influences the hydrodynamics within the dissolution vessel and can significantly impact the dissolution rate of poorly soluble drugs.

  • Recommended Speeds: 50 rpm and 100 rpm are commonly used speeds for nifedipine dissolution testing.[6][8] The effect of different agitation rates should be evaluated to understand the sensitivity of the dissolution process to mechanical stress.

Analytical Method

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for the quantification of nifedipine in dissolution samples.[7][8][10]

  • Mobile Phase: A common mobile phase consists of a mixture of methanol, water, acetic acid, and triethylamine (B128534) (e.g., 65:35:1:0.03 v/v/v/v).[8] Another option is a mixture of acetonitrile (B52724) and 0.1% (v/v) triethylamine in water (pH 7.4) at a ratio of 78:22 (v/v).[10]

  • Column: A reverse-phase C18 column is typically used.[8][10]

  • Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.[8][10]

  • Detection Wavelength: Nifedipine can be detected at approximately 238 nm or 326 nm.[10]

Data Presentation: Factors Influencing Nifedipine Dissolution

The dissolution of nifedipine hydrochloride is influenced by several factors, including the pH of the dissolution medium and the presence of surfactants. The following tables summarize quantitative data from studies on nifedipine, which can be extrapolated to understand the behavior of its hydrochloride salt.

Table 3: Effect of pH and Surfactants on Nifedipine Solubility (37 °C)

MediumSolubility (g/L)CommentsReference
pH 4.0 Buffer0.0058Low solubility in acidic medium.[4]
pH 7.0 Buffer0.0056Low solubility in neutral medium.[4]
SGF (pH 1.2) with 1% Tween 80Significantly increasedSurfactant enhances solubility.[8]
Phosphate Buffer (pH 6.8) with 0.5% SLSSignificantly increasedSurfactant enhances solubility.[10]

Table 4: Illustrative In Vitro Dissolution Profile of Nifedipine Formulations

Time (minutes)% Nifedipine Dissolved (SGF, pH 1.2 with 1% Tween 80, 50 rpm)% Nifedipine Dissolved (Phosphate Buffer, pH 6.8 with 0.5% SLS, 50 rpm)
5Data not always available~20-40%
10~30-50%~40-60%
15~50-70%~50-70%
30~70-90%~60-80%
45>85%~70-90%
60>90%>85%

Note: The data in Table 4 is a generalized representation based on various studies of immediate-release nifedipine formulations and solid dispersions and may not be directly representative of the raw material. The dissolution of the raw material is expected to be slower.

Visualizations: Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for in vitro dissolution testing and the logical relationships governing the dissolution of nifedipine hydrochloride.

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution Testing cluster_analysis Analysis cluster_output Output prep_media Prepare Dissolution Media setup_apparatus Set up USP Apparatus 2 (900 mL, 37°C, 50/100 rpm) prep_media->setup_apparatus prep_standards Prepare Standard Solutions hplc_analysis Analyze by HPLC-UV prep_standards->hplc_analysis prep_samples Weigh Nifedipine HCl Raw Material add_sample Introduce Sample into Vessels prep_samples->add_sample setup_apparatus->add_sample start_test Start Dissolution Test add_sample->start_test sampling Withdraw Samples at Time Points start_test->sampling filter_samples Filter Samples sampling->filter_samples filter_samples->hplc_analysis calculate_results Calculate % Dissolved hplc_analysis->calculate_results dissolution_profile Generate Dissolution Profile calculate_results->dissolution_profile

Caption: Experimental workflow for in vitro dissolution testing of nifedipine hydrochloride.

logical_relationship cluster_outcome Dissolution Outcome solubility Aqueous Solubility (Low) dissolution_rate Dissolution Rate solubility->dissolution_rate pka pKa (~3.93) ph pH of Medium crystal_form Crystalline Form crystal_form->dissolution_rate particle_size Particle Size particle_size->dissolution_rate ph->dissolution_rate surfactant Surfactant Concentration surfactant->dissolution_rate agitation Agitation Rate agitation->dissolution_rate

Caption: Factors influencing the in vitro dissolution rate of nifedipine hydrochloride.

References

Nifedipine Hydrochloride Degradation: An In-depth Technical Guide to Stress-Induced Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of nifedipine (B1678770) hydrochloride under various stress conditions. Nifedipine, a dihydropyridine (B1217469) calcium channel blocker, is known for its susceptibility to degradation, particularly when exposed to light, heat, and oxidative or hydrolytic environments. Understanding these degradation pathways is critical for the development of stable pharmaceutical formulations and for ensuring the safety and efficacy of the drug product. This document details the experimental protocols for stress testing, summarizes quantitative degradation data, and provides visual representations of the degradation pathways.

Photolytic Degradation

Nifedipine is notoriously photolabile, undergoing rapid degradation upon exposure to both ultraviolet (UV) and visible light.[1] The primary photodegradation pathway involves the oxidation of the dihydropyridine ring to its pyridine (B92270) analog and the reduction of the nitro group to a nitroso group.[1]

Photodegradation Products

Under exposure to normal room light over a period of 30 days, nifedipine has been shown to decompose into six distinct components. The main photoproduct is the nitroso derivative, 2,6-dimethyl-4-(2-nitrosophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester (NSP).[2][3] Other minor degradation products that have been identified include the nitro derivative (oxidized nifedipine), a cis-azoxy derivative, a trans-azoxy derivative, a N,N'-dioxide derivative, and a lactam derivative.[2][3] It is proposed that the primary nitroso photoproduct is a key intermediate in the formation of these other minor products through photochemical condensation.[2]

Under UV irradiation, the primary degradation product is the nitro-phenylpyridine homolog, whereas under daylight, the nitroso-phenylpyridine homolog is the main product.[3] The quantum yield for nifedipine's photodegradation is approximately 0.5, meaning that for every two photons absorbed, one molecule of nifedipine decomposes.[3]

Experimental Protocol for Photostability Testing

A common method for assessing photostability involves exposing a methanolic solution of nifedipine to various light sources.[4]

  • Sample Preparation: Prepare a methanolic solution of nifedipine.

  • Light Sources:

    • Fluorescent lamp (as per ICH Q1B guidelines).[4]

    • Tungsten lamp.[4]

  • Exposure: Expose the solution to the light source for a defined period (e.g., 4 hours).[4]

  • Analysis: The degradation is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to measure the decrease in the parent drug concentration and the formation of degradation products.

It has been observed that nifedipine in a methanolic solution degrades completely within 4 hours under these conditions.[4] The powdered form of nifedipine degrades more slowly, with 16-32% degradation observed under fluorescent and tungsten lamps, respectively.[4]

Hydrolytic Degradation

Nifedipine is susceptible to hydrolysis under acidic, alkaline, and neutral conditions. The extent of degradation is highly dependent on the pH and temperature of the environment.

Quantitative Data on Hydrolytic Degradation

The following table summarizes the percentage of nifedipine degradation under various hydrolytic stress conditions.

Stress ConditionTemperatureTime% DegradationReference
0.1 N HCl (Acidic)80°C6 hours89.19%[5][6]
0.1 N NaOH (Alkaline)80°C6 hours67.74%[5][6]
HPLC Grade Water (Neutral)80°C6 hours85.96%[5]
Experimental Protocol for Hydrolytic Degradation Studies

The following protocol is a standard approach for conducting forced degradation studies under hydrolytic conditions.

  • Sample Preparation: Prepare a solution of nifedipine in the respective stress medium (0.1 N HCl, 0.1 N NaOH, or HPLC grade water).[5][6]

  • Stress Application: The solutions are heated at a specified temperature (e.g., 80°C) for a set duration (e.g., 6 hours).[5][6]

  • Analysis: The samples are then cooled, neutralized if necessary, and analyzed by a stability-indicating HPLC method to quantify the remaining nifedipine and the formed degradants.[5][6]

Oxidative Degradation

Oxidative stress also leads to the degradation of nifedipine. Hydrogen peroxide is commonly used as the oxidizing agent in forced degradation studies.

Quantitative Data on Oxidative Degradation
Stress ConditionTemperatureTime% DegradationReference
3% H₂O₂80°C6 hours72%[5][6]
Experimental Protocol for Oxidative Degradation Studies
  • Sample Preparation: A solution of nifedipine is prepared in a 3% hydrogen peroxide solution.[5][6]

  • Stress Application: The solution is heated at 80°C for 6 hours.[5][6]

  • Analysis: After the stress period, the sample is analyzed using a validated HPLC method to determine the extent of degradation.[5][6]

Thermal Degradation

Thermal stress can induce the decomposition of nifedipine, although it is relatively stable at ambient temperatures.

Thermal Stability Profile

Thermogravimetric analysis (TG) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal properties of nifedipine.

  • Melting Point: Nifedipine has a sharp endothermic peak corresponding to its melting point in the range of 171-175°C.[7][8]

  • Decomposition: Thermal decomposition of nifedipine occurs in the temperature range of 210-390°C.[8]

Experimental Protocol for Thermal Degradation Studies
  • Solid State: A powdered sample of nifedipine is subjected to elevated temperatures (e.g., in an oven at 110°C for 4 hours) to assess solid-state thermal stability.[9]

  • Solution State: A solution of nifedipine can be refluxed at a high temperature for a specified duration.

  • Analysis: The degradation is then assessed by techniques like HPLC, TG, and DSC.[8][9]

Degradation Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways and a general experimental workflow for stress testing of nifedipine.

Nifedipine_Degradation_Pathways cluster_photolytic Photolytic Degradation cluster_hydrolytic Hydrolytic Degradation cluster_oxidative Oxidative Degradation Nifedipine Nifedipine Nitroso_Derivative Nitroso-phenylpyridine (Major Daylight Product) Nifedipine->Nitroso_Derivative Daylight Nitro_Derivative Nitro-phenylpyridine (Major UV Product) Nifedipine->Nitro_Derivative UV Light Acid_Degradation Acidic Hydrolysis Products Nifedipine->Acid_Degradation Acid (e.g., 0.1N HCl) Alkaline_Degradation Alkaline Hydrolysis Products Nifedipine->Alkaline_Degradation Alkali (e.g., 0.1N NaOH) Neutral_Degradation Neutral Hydrolysis Products Nifedipine->Neutral_Degradation Water Oxidative_Products Oxidative Degradation Products Nifedipine->Oxidative_Products Oxidizing Agent (e.g., 3% H2O2) Minor_Products Minor Products (Azoxy, Lactam derivatives) Nitroso_Derivative->Minor_Products Photochemical Condensation

Caption: Nifedipine degradation pathways under different stress conditions.

Stress_Testing_Workflow start Start: Nifedipine Sample stress Apply Stress Condition (Photolytic, Thermal, Hydrolytic, Oxidative) start->stress sample_prep Sample Preparation (e.g., Dissolution, Neutralization) stress->sample_prep analysis Analytical Method (e.g., HPLC, LC-MS) sample_prep->analysis data Data Acquisition and Processing analysis->data results Identify and Quantify Degradation Products data->results end End: Stability Assessment results->end

Caption: General experimental workflow for nifedipine stress testing.

Analytical Methodologies

The development and validation of a stability-indicating analytical method are crucial for accurately assessing the degradation of nifedipine.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique used for the separation and quantification of nifedipine and its degradation products.[5][6][10] A typical isocratic RP-HPLC method might use a C18 column with a mobile phase consisting of methanol (B129727) and water (e.g., 90:10 v/v).[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are invaluable for the identification and structural elucidation of the degradation products.[3][5]

A validated analytical method should demonstrate good linearity, precision, and accuracy over a specified concentration range.[10]

Conclusion

Nifedipine hydrochloride is susceptible to degradation under a variety of stress conditions, with photolytic and hydrolytic pathways being particularly significant. The primary photodegradation products are the nitroso- and nitro-pyridine analogs, while hydrolysis leads to extensive degradation under acidic, alkaline, and neutral conditions. Oxidative and thermal stress also contribute to its degradation profile. A thorough understanding of these degradation pathways, supported by robust experimental protocols and validated analytical methods, is essential for the development of stable and effective nifedipine drug products. The information presented in this guide serves as a valuable resource for professionals involved in the research, development, and quality control of nifedipine formulations.

References

Navigating Nifedipine's Journey in Preclinical Models: An In-depth Technical Guide to its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, is a cornerstone in the management of hypertension and angina pectoris. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug. Understanding these processes in preclinical animal models is paramount for drug development, enabling the prediction of human pharmacokinetics, assessment of safety margins, and optimization of drug delivery systems. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of nifedipine-hydrochloride in key animal models, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic and experimental workflows.

Pharmacokinetics of Nifedipine Across Animal Models

The pharmacokinetic profile of nifedipine exhibits notable inter-species variability. This section summarizes key pharmacokinetic parameters in commonly used animal models.

Quantitative Pharmacokinetic Data

The following tables consolidate quantitative data from various preclinical studies, offering a comparative look at nifedipine's behavior in different species.

Table 1: Pharmacokinetic Parameters of Nifedipine in Rats

StrainDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)Bioavailability (%)Reference
Sprague-Dawley6IV-----[1]
Sprague-Dawley6PO----61[1]
Wistar20POIncreased by 30% (hyperlipidemic vs. normal)-Increased by 34-48% (hyperlipidemic vs. normal)Increased by 21% (hyperlipidemic vs. normal)-
Spontaneously Hypertensive Rats (SHRs)1.0IV Infusion--237 ± 85 (per dose)--[2]
Wistar1PO-----

Table 2: Pharmacokinetic Parameters of Nifedipine and its Analogs in Various Species

SpeciesDrugDose (mg/kg)RouteTmax (h)T½ (h)Bioavailability (%)Reference
RatNisoldipine-PO0.942-543.4[3]
DogNisoldipine-PO1.442-5411.7[3]
MonkeyNisoldipine-PO3.642-540.5 (contribution of unchanged drug to total radioactivity)[3]
Rat (male)Nilvadipine3.2-100PO<1-3-4[4]
RabbitNilvadipine-PO<1-2[4]
DogNilvadipine1-16PO<1 (except at higher doses)5.0 (IV)-[4]
MouseNilvadipine---0.73 (IV)29-44[4]

Metabolism of Nifedipine

Nifedipine undergoes extensive metabolism, primarily in the liver and to some extent in the intestine, before its excretion. The primary metabolic pathway is the oxidation of the dihydropyridine ring to its pyridine (B92270) analog, a reaction catalyzed predominantly by cytochrome P450 3A (CYP3A) enzymes.[2][5] This initial step renders the compound inactive.

Following this primary oxidation, further biotransformation occurs, including hydroxylation of the methyl groups and subsequent oxidation to carboxylic acids, as well as ester cleavage.[6] These metabolic transformations facilitate the elimination of the drug from the body. Studies in rats and dogs have identified several metabolites, with the pyridine analogue and its carboxylic acid derivatives being the most prominent.[6]

Metabolic Pathway of Nifedipine

Nifedipine Metabolism Nifedipine Nifedipine Pyridine_Analog Pyridine Analog (Inactive) Nifedipine->Pyridine_Analog CYP3A Mediated Oxidation Hydroxymethyl_Metabolite Hydroxymethyl Metabolite Pyridine_Analog->Hydroxymethyl_Metabolite Hydroxylation Carboxylic_Acid_Metabolite Carboxylic Acid Metabolite Hydroxymethyl_Metabolite->Carboxylic_Acid_Metabolite Oxidation

Caption: Primary metabolic pathway of nifedipine.

Experimental Protocols

Detailed and robust experimental designs are crucial for obtaining reliable pharmacokinetic data. Below are synthesized methodologies based on common practices cited in the literature.

In Vivo Pharmacokinetic Study Protocol
  • Animal Models: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.[1][2] Beagle dogs are also a frequent choice for non-rodent studies.

  • Drug Administration:

    • Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., a mixture of polyethylene (B3416737) glycol and saline) and administered via a cannulated vein (e.g., femoral or jugular vein) at a specific dose (e.g., 1-5 mg/kg).[2]

    • Oral (PO): The drug is administered by oral gavage as a solution or suspension.

  • Blood Sampling:

    • Blood samples (approximately 0.2-0.5 mL) are collected from a cannulated artery (e.g., carotid or femoral artery) or via retro-orbital plexus puncture at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Samples are collected in heparinized tubes and centrifuged to separate the plasma.

    • Plasma is stored at -20°C or lower until analysis.

  • Sample Analysis:

    • Plasma concentrations of nifedipine are typically determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric detection.[7][8]

  • Pharmacokinetic Analysis:

    • Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (T½), clearance (CL), and volume of distribution (Vd).

HPLC Method for Nifedipine Quantification in Rat Plasma
  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column is typically employed.[8]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 63:37, v/v) is a common mobile phase.[8]

  • Detection: UV detection is performed at a wavelength of 235 nm.

  • Sample Preparation:

    • To a plasma sample, an internal standard is added.

    • Proteins are precipitated by adding a solvent like acetonitrile.[8]

    • The mixture is vortexed and then centrifuged.

    • The supernatant is collected, and an aliquot is injected into the HPLC system.

  • Calibration: A calibration curve is generated using standard solutions of nifedipine in blank plasma over a specified concentration range (e.g., 30–1000 ng/mL).[8]

Experimental Workflow for a Typical Pharmacokinetic Study

Pharmacokinetic Study Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Phase Animal_Model Select Animal Model (e.g., Rat, Dog) Drug_Admin Administer Nifedipine-HCl (IV or PO) Animal_Model->Drug_Admin Blood_Collection Serial Blood Sampling Drug_Admin->Blood_Collection Plasma_Separation Centrifuge for Plasma Blood_Collection->Plasma_Separation Sample_Prep Plasma Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep HPLC_Analysis HPLC-UV Analysis Sample_Prep->HPLC_Analysis PK_Modeling Pharmacokinetic Modeling (Non-compartmental/Compartmental) HPLC_Analysis->PK_Modeling Parameter_Calc Calculate PK Parameters (Cmax, Tmax, AUC, T½) PK_Modeling->Parameter_Calc

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

Conclusion

The preclinical evaluation of nifedipine in animal models reveals a drug with variable but generally high clearance and extensive first-pass metabolism, primarily driven by CYP3A enzymes. Significant species differences in pharmacokinetic parameters underscore the importance of careful model selection and data interpretation when extrapolating to human clinical scenarios. The methodologies outlined in this guide provide a framework for conducting robust preclinical studies essential for the continued development and optimization of nifedipine and other dihydropyridine calcium channel blockers.

References

Nifedipine-Hydrochloride and L-Type Calcium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular interaction between nifedipine-hydrochloride and L-type voltage-gated calcium channels (LTCCs). It covers the mechanism of action, quantitative binding and inhibition data, detailed experimental methodologies, and key signaling pathways, offering a valuable resource for professionals in pharmacology and drug development.

Core Mechanism of Action

Nifedipine (B1678770), a dihydropyridine (B1217469) (DHP) calcium channel blocker, exerts its therapeutic effects by potently and selectively inhibiting the influx of extracellular calcium ions through L-type calcium channels.[1][2] This inhibition is central to its use in treating cardiovascular conditions such as hypertension and angina.[3][4] The primary molecular target of nifedipine is the α1 subunit of the L-type calcium channel, which constitutes the pore-forming unit of the channel complex.[5]

Nifedipine's blocking action is state-dependent, demonstrating a higher affinity for the inactivated state of the channel.[6] This preferential binding to the inactivated state contributes to the voltage-dependent block observed with dihydropyridines.[6][7] By stabilizing the channel in a non-conducting conformation, nifedipine effectively reduces the probability of channel opening in response to membrane depolarization.[7] This leads to a decrease in intracellular calcium concentration, resulting in the relaxation of vascular smooth muscle and a subsequent reduction in blood pressure.[1][3]

The interaction of nifedipine with the L-type calcium channel occurs within a specific binding pocket. While the precise three-dimensional structure of nifedipine bound to the channel is a subject of ongoing research, molecular modeling studies suggest that the dihydropyridine binding site is located within the pore-forming region, involving residues from different transmembrane segments.[8][9]

Quantitative Analysis of Nifedipine-LTCC Interaction

The potency of nifedipine's interaction with L-type calcium channels has been quantified through various experimental assays, primarily yielding inhibitory concentration (IC50) and binding affinity (Ki) values. These values can vary depending on the specific L-type calcium channel subtype (e.g., CaV1.2, CaV1.3), the experimental conditions, and the tissue or cell type being studied.

ParameterChannel SubtypeValueExperimental SystemReference
IC50 CaV1.239 ± 5 nMMutant CaV1.2/VM[10]
CaV1.3289 ± 30 nMWild-type CaV1.3[10]
CaV1.3/MV89 ± 7 nMMutant CaV1.3[10]
CaV1.3+V42 ± 5 nMMutant CaV1.3[10]
CaV1.3+101 ± 4 nMMutant CaV1.3[10]
CaV1.3/SA99 ± 24 nMMutant CaV1.3[10]
CaV1.3/PEEP188 ± 28 nMMutant CaV1.3[10]
CaV1.3/N6116 ± 53 nMMutant CaV1.3[10]
L-type Ca2+ channels0.3 µMGuinea pig ventricular myocytes (holding potential -80 mV)[6]
L-type Ca2+ channels50 nMGuinea pig ventricular myocytes (holding potential -40 mV)[6]
Ki L-type Ca2+ channels14.45 nMNot specified[11]
L-type Ca2+ channels (dihydropyridine site)1 nMPorcine cardiac sarcolemma membrane vesicles[12]
L-type Ca2+ channels1.2 nMRat cortex homogenates[12]

Signaling Pathways and Nifedipine's Impact

L-type calcium channels are integral components of numerous signaling pathways, particularly those governing muscle contraction and gene expression. Nifedipine's blockade of these channels directly interrupts these cascades.

Excitation-Contraction Coupling in Smooth Muscle

In vascular smooth muscle cells, membrane depolarization opens L-type calcium channels, leading to an influx of Ca2+. This rise in intracellular Ca2+ is the primary trigger for contraction. Nifedipine's inhibition of this Ca2+ influx prevents the activation of calmodulin and myosin light-chain kinase, ultimately leading to vasodilation.[13]

Depolarization Membrane Depolarization LTCC_open L-type Ca²⁺ Channel (Open State) Depolarization->LTCC_open Ca_influx Ca²⁺ Influx LTCC_open->Ca_influx Ca_i ↑ Intracellular [Ca²⁺] Ca_influx->Ca_i Calmodulin Calmodulin Activation Ca_i->Calmodulin MLCK Myosin Light-Chain Kinase (MLCK) Activation Calmodulin->MLCK Myosin_P Myosin Phosphorylation MLCK->Myosin_P Contraction Smooth Muscle Contraction Myosin_P->Contraction Nifedipine Nifedipine Nifedipine->LTCC_open Blocks

Figure 1: Nifedipine's interruption of the excitation-contraction coupling pathway.

Experimental Protocols

The study of nifedipine's interaction with L-type calcium channels relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for two key approaches.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents across the cell membrane, providing precise information on how nifedipine affects channel function.

Objective: To measure the inhibitory effect of nifedipine on L-type calcium channel currents.

Materials:

  • Cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing CaV1.2).

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipette fabrication.

  • External (bath) solution (in mM): 135 Choline-Cl, 1 MgCl2, 2 CaCl2, 10 HEPES; pH adjusted to 7.4 with CsOH.[14]

  • Internal (pipette) solution (in mM): 135 CsCl, 4 MgATP, 10 HEPES, 1 EGTA, 1 EDTA; pH adjusted to 7.4 with CsOH.[14]

  • Nifedipine stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.[15]

  • Establish Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a single cell with the patch pipette and form a high-resistance (GΩ) seal.

    • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.[15]

  • Data Acquisition:

    • Hold the cell at a holding potential of -80 mV.[16][17]

    • Apply a voltage-step protocol to elicit L-type calcium currents (e.g., depolarizing steps from -40 mV to +60 mV for 200 ms).

    • Record baseline currents for a stable period.

  • Drug Application:

    • Perfuse the recording chamber with the external solution containing the desired concentration of nifedipine. Allow 2-5 minutes for equilibration.[15]

    • Record currents in the presence of nifedipine using the same voltage protocol.

  • Data Analysis:

    • Measure the peak current amplitude before and after nifedipine application.

    • Calculate the percentage of current inhibition.

    • Construct a dose-response curve by applying a range of nifedipine concentrations to determine the IC50 value.

start Start cell_prep Cell Preparation start->cell_prep pipette_prep Pipette Fabrication start->pipette_prep giga_seal Form GΩ Seal cell_prep->giga_seal pipette_prep->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline Ca²⁺ Currents whole_cell->baseline drug_app Apply Nifedipine baseline->drug_app drug_rec Record Ca²⁺ Currents with Nifedipine drug_app->drug_rec washout Washout drug_rec->washout analysis Data Analysis (IC₅₀ determination) drug_rec->analysis washout->baseline Optional: Reversibility end End analysis->end

Figure 2: Experimental workflow for a patch-clamp study of nifedipine.

Radioligand Binding Assay

This assay measures the affinity of nifedipine for the L-type calcium channel by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of nifedipine for the L-type calcium channel.

Materials:

  • Tissue homogenates or cell membranes rich in L-type calcium channels (e.g., rat cortex, porcine cardiac sarcolemma).[12]

  • Radiolabeled dihydropyridine ligand (e.g., [3H]nitrendipine).[12][18]

  • Unlabeled nifedipine for competition.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells and isolate the membrane fraction through centrifugation.

  • Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of [3H]nitrendipine, and varying concentrations of unlabeled nifedipine.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound [3H]nitrendipine as a function of the unlabeled nifedipine concentration.

    • Determine the IC50 value (the concentration of nifedipine that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Logical Relationship of Nifedipine's Mechanism

The inhibitory action of nifedipine on L-type calcium channels is not a simple on/off switch but rather a dynamic interaction that is dependent on the conformational state of the channel.

cluster_channel L-type Calcium Channel States Resting Resting (Closed) Open Open (Conducting) Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated (Closed) Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization Nifedipine_bound Nifedipine-Bound Channel (Non-conducting) Inactivated->Nifedipine_bound Nifedipine Nifedipine Nifedipine->Inactivated High Affinity Binding

Figure 3: State-dependent binding of nifedipine to the L-type calcium channel.

This state-dependent binding model explains why the inhibitory effects of nifedipine can be more pronounced in tissues that undergo frequent or prolonged depolarization, as this increases the proportion of channels in the inactivated state, the preferred target for nifedipine.[6]

Conclusion

This compound is a well-characterized and highly effective blocker of L-type calcium channels. Its mechanism of action, centered on state-dependent inhibition of calcium influx, is the foundation of its clinical efficacy. A thorough understanding of its quantitative pharmacology and the experimental methods used to elucidate its function is crucial for the ongoing development of novel cardiovascular therapies and for exploring the broader physiological roles of L-type calcium channels.

References

The Dawn of a New Generation: An In-depth Technical Guide to the Early-Phase Discovery of Nifedipine-Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and critical data underpinning the early-phase discovery of nifedipine-hydrochloride analogs. As a cornerstone in the management of cardiovascular diseases, the dihydropyridine (B1217469) class of L-type calcium channel blockers, pioneered by nifedipine (B1678770), continues to be a fertile ground for the development of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. This document serves as a detailed resource for researchers engaged in the synthesis, screening, and optimization of the next generation of these vital medicines.

Synthesis of Nifedipine Analogs: The Hantzsch Reaction

The foundational method for the synthesis of the 1,4-dihydropyridine (B1200194) scaffold, central to nifedipine and its analogs, is the Hantzsch pyridine (B92270) synthesis.[1][2][3] This multicomponent reaction offers a versatile and efficient route to a wide array of substituted dihydropyridines.[1][2]

General Experimental Protocol for Hantzsch Dihydropyridine Synthesis

The following protocol outlines a typical procedure for the synthesis of a nifedipine analog. Modifications to the starting materials, catalysts, and reaction conditions can be employed to generate a diverse library of compounds.[4][5]

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent) and the β-ketoester (2 equivalents) in the chosen solvent.

  • Addition of Ammonia Source: Add the ammonia source (1 equivalent) to the mixture. If using a catalyst, it is typically added at this stage.

  • Reaction Conditions: The reaction mixture is then stirred, often with heating under reflux, for a period ranging from a few hours to overnight.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

  • Isolation of the Product: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • Purification: The crude product is washed with a suitable solvent (e.g., cold ethanol or water) and can be further purified by recrystallization from an appropriate solvent system to yield the pure 1,4-dihydropyridine analog.[4]

  • Characterization: The structure and purity of the synthesized analog are confirmed using standard analytical techniques such as melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS).[6]

In Vitro Screening of Nifedipine Analogs

The primary mechanism of action of nifedipine and its analogs is the blockade of L-type voltage-gated calcium channels (Caᵥ1.2).[7][8] Therefore, in vitro assays are crucial for determining the potency and selectivity of newly synthesized compounds.

Whole-Cell Patch Clamp Electrophysiology

The gold-standard technique for directly measuring the effect of a compound on ion channel activity is the whole-cell patch clamp.[9] This method allows for the precise measurement of ionic currents across the cell membrane in response to controlled voltage changes.

Experimental Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human Caᵥ1.2 channel subunits (α1C, β2, and α2δ) are commonly used.[9] These cells are cultured in a suitable medium (e.g., DMEM with 10% FBS and a selection antibiotic) and plated on glass coverslips prior to the experiment.[9]

  • Solution Preparation:

    • External Solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl₂, 1 MgCl₂; adjusted to pH 7.4 with CsOH.

    • Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.1 Li-GTP; adjusted to pH 7.2 with CsOH.

  • Recording Procedure:

    • A glass micropipette with a resistance of 2-5 MΩ when filled with the internal solution is used to form a high-resistance seal (giga-seal) with the membrane of a single cell.

    • The membrane patch is then ruptured by applying gentle suction to achieve the whole-cell configuration.

    • The cell is held at a holding potential of -80 mV.

    • L-type calcium currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 200 ms).

    • The test compound is applied at various concentrations via a perfusion system.

    • The inhibition of the peak calcium current by the compound is measured.

  • Data Analysis: The concentration-response data are fitted to the Hill equation to determine the half-maximal inhibitory concentration (IC₅₀), which represents the potency of the compound.[10][11]

Fluorescence-Based Calcium Imaging

For higher throughput screening of a large number of compounds, fluorescence-based calcium imaging assays are employed. These assays utilize fluorescent dyes that change their emission intensity upon binding to calcium.

Experimental Protocol:

  • Cell Preparation: A suitable cell line expressing L-type calcium channels (e.g., HEK293-Caᵥ1.2 or a vascular smooth muscle cell line) is plated in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer for 30-60 minutes at 37°C.[12]

  • Compound Incubation: The cells are washed to remove excess dye and then incubated with various concentrations of the nifedipine analogs.

  • Stimulation and Measurement: The cells are stimulated with a depolarizing agent (e.g., a high concentration of potassium chloride) to open the L-type calcium channels, leading to an influx of calcium and an increase in fluorescence.

  • Data Analysis: A fluorescence plate reader or a high-content imaging system is used to measure the fluorescence intensity before and after stimulation. The inhibition of the calcium influx by the test compounds is calculated, and IC₅₀ values are determined.[13]

Quantitative Data Summary

The following tables summarize key quantitative data for nifedipine and some of its analogs, providing a basis for structure-activity relationship (SAR) analysis.

Table 1: In Vitro Potency (IC₅₀) of Nifedipine Analogs

CompoundModificationAssay SystemIC₅₀ (nM)Reference
Nifedipine-Rabbit Aorta1.4[14]
Analog 1ortho-CF₃ substitution on phenyl ringRat Aorta21[15]
Analog 2meta-CF₃ substitution on phenyl ringRat Aorta>100[15]
Analog 3para-CF₃ substitution on phenyl ringRat Aorta>100[15]
PPK-52'-alkoxy-6'-pentadecylphenyl at C4tSA-201 cells (L-type)~40,000[10][11]
PPK-122'-alkoxy-6'-pentadecylphenyl at C4tSA-201 cells (L-type)~1,000[10][11]

Table 2: Pharmacokinetic Parameters of Nifedipine

ParameterValueSpeciesRouteReference
Bioavailability56-77%HumanOral[16]
Tₘₐₓ30-60 min (10 mg oral)HumanOral[16]
Cₘₐₓ160 ± 49 µg/L (10 mg oral)HumanOral[16]
Elimination Half-life (t½β)1.26 ± 0.55 hHumanIV[16]
Elimination Half-life4.51 hHuman (Angina patients)Oral[17]
Protein Binding97.4%Human-[17]

Visualizing the Discovery Process and Mechanism of Action

Graphviz diagrams are provided to illustrate key workflows and signaling pathways in the early-phase discovery of nifedipine analogs.

Experimental Workflow for Nifedipine Analog Discovery

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_optimization Lead Optimization synthesis Hantzsch Dihydropyridine Synthesis purification Purification (Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization primary_screening Primary Screening (Fluorescence-based Assay) characterization->primary_screening secondary_screening Secondary Screening (Whole-Cell Patch Clamp) primary_screening->secondary_screening ic50 IC50 Determination secondary_screening->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_optimization Lead Optimization sar->lead_optimization pk_studies Pharmacokinetic Profiling pk_studies->lead_optimization lead_optimization->synthesis Iterative Design

Caption: A streamlined workflow for the discovery of nifedipine analogs.

Signaling Pathway of L-Type Calcium Channel Blockade

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ltcc L-type Ca²⁺ Channel (Caᵥ1.2) ca_influx Ca²⁺ Influx ltcc->ca_influx Inhibits nifedipine Nifedipine Analog nifedipine->ltcc Binds and Blocks calmodulin Calmodulin ca_influx->calmodulin relaxation Relaxation ca_influx->relaxation Leads to mlck_inactive Inactive MLCK calmodulin->mlck_inactive mlck_active Active MLCK mlck_inactive->mlck_active Activates myosin_lc Myosin Light Chain mlck_active->myosin_lc myosin_lc_p Phosphorylated Myosin Light Chain myosin_lc->myosin_lc_p Phosphorylates contraction Contraction myosin_lc_p->contraction

Caption: Mechanism of vasodilation by nifedipine analogs.

Structure-Activity Relationship (SAR) Logic

sar_logic cluster_core Core Structure cluster_substituents Key Substitutions cluster_activity Biological Activity dhp_ring 1,4-Dihydropyridine Ring potency Potency (IC₅₀) c4_phenyl C4-Phenyl Ring c4_phenyl->potency label_c4 Substitution Pattern (e.g., ortho, meta, para) c4_phenyl->label_c4 c3_c5_esters C3/C5 Ester Groups c3_c5_esters->potency label_c3c5 Ester Chain Length and Branching c3_c5_esters->label_c3c5 selectivity Selectivity potency->selectivity pharmacokinetics Pharmacokinetics potency->pharmacokinetics

Caption: Key structural determinants of nifedipine analog activity.

References

Methodological & Application

Application Notes and Protocols for Sensitive Detection of Nifedipine and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifedipine (B1678770) is a dihydropyridine (B1217469) calcium channel blocker widely used in the treatment of hypertension and angina. Monitoring its plasma concentrations, along with its major metabolites, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the drug development process. This document provides a detailed LC-MS/MS protocol for the sensitive and simultaneous quantification of nifedipine and its primary metabolites in human plasma. Nifedipine is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), to several inactive metabolites.[1] The principal metabolites include dehydronifedipine (a pyridine (B92270) analog), a carboxylic acid metabolite, and a hydroxymethyl metabolite.[2]

Metabolic Pathway of Nifedipine

The metabolic conversion of nifedipine mainly involves the oxidation of the dihydropyridine ring to a pyridine ring, forming dehydronifedipine. Further metabolism involves ester hydrolysis and oxidation of the methyl groups.

Nifedipine Metabolism Nifedipine Nifedipine Dehydronifedipine Dehydronifedipine Nifedipine->Dehydronifedipine Oxidation (CYP3A4) Carboxylic_Acid Carboxylic Acid Metabolite Dehydronifedipine->Carboxylic_Acid Ester Hydrolysis Hydroxymethyl Hydroxymethyl Metabolite Dehydronifedipine->Hydroxymethyl Hydroxylation

Caption: Metabolic pathway of Nifedipine.

Experimental Workflow

The overall workflow for the analysis of nifedipine and its metabolites from plasma samples involves sample preparation, LC-MS/MS analysis, and data processing.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation Liquid Chromatography Separation Supernatant_Transfer->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for LC-MS/MS analysis.

Experimental Protocols

This protocol is a compilation of methodologies from various validated LC-MS/MS methods for the analysis of nifedipine and its metabolites.

Materials and Reagents
  • Nifedipine, Dehydronifedipine, and internal standard (e.g., Nitrendipine or Nifedipine-d6) reference standards

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid or ammonium (B1175870) acetate (B1210297)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • Autosampler vials

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile.

  • Add a working solution of the internal standard.

  • Vortex mix for 30 seconds.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is needed, or directly transfer to an autosampler vial.

  • Reconstitute the dried extract with 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-20 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column is commonly used (e.g., 50 x 2.1 mm, 1.8 µm).[3]

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and an aqueous solution containing a modifier like formic acid or ammonium acetate is typical. For example, a mobile phase of acetonitrile and 5 mM ammonium acetate (pH 6.62) in a 60:40 (v/v) ratio can be used.[4]

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally suitable.

  • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

Mass Spectrometry Conditions
  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly employed.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection.

  • MRM Transitions: The precursor and product ions for nifedipine and dehydronifedipine are well-established. For the carboxylic acid and hydroxymethyl metabolites, the transitions need to be optimized. A general approach is to determine the precursor ion ([M+H]+) and then identify the most stable and abundant product ions through infusion and fragmentation experiments.

Quantitative Data

The following tables summarize the quantitative parameters for nifedipine and its primary metabolite, dehydronifedipine, as reported in various studies.

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Nifedipine347.2315.2Positive ESI
Dehydronifedipine345.1284.1Positive ESI
Carboxylic Acid MetaboliteTo be determinedTo be determinedPositive ESI
Hydroxymethyl MetaboliteTo be determinedTo be determinedPositive ESI
Nitrendipine (IS)361.1315.1Positive ESI
Nifedipine-d6 (IS)353.1318.1Positive ESI

Note: The MRM transitions for the carboxylic acid and hydroxymethyl metabolites should be determined experimentally by infusing standard solutions of these compounds into the mass spectrometer.

Table 2: Method Validation Parameters

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Nifedipine0.1 - 1000.1< 15%< 15%-4.0% to 7.3%
Dehydronifedipine0.5 - 1000.5< 15%< 15%Within ±15%

The data in this table is a composite from multiple sources and represents typical performance characteristics of LC-MS/MS methods for nifedipine and dehydronifedipine.[4]

Conclusion

This application note provides a comprehensive and detailed protocol for the sensitive detection and quantification of nifedipine and its major metabolites in human plasma using LC-MS/MS. The presented methodologies for sample preparation, liquid chromatography, and mass spectrometry, along with the summarized quantitative data, offer a robust starting point for researchers, scientists, and drug development professionals. The provided workflow and metabolic pathway diagrams aid in the visualization and understanding of the analytical process. While the MRM transitions for nifedipine and dehydronifedipine are well-established, further method development is required to optimize the detection of the carboxylic acid and hydroxymethyl metabolites.

References

Application Notes and Protocols for Nifedipine-Hydrochloride Loaded Nanoparticle Formulation for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in-vitro evaluation of nifedipine-hydrochloride loaded nanoparticles. Nifedipine (B1678770), a potent calcium channel blocker, is widely used in the management of hypertension and angina pectoris. However, its poor aqueous solubility and short biological half-life necessitate advanced drug delivery systems to enhance its therapeutic efficacy and patient compliance.[1] Nanoparticle-based formulations offer a promising approach to address these challenges by improving solubility, providing sustained release, and potentially enabling targeted delivery.[1][2][3]

Data Presentation: Physicochemical Characteristics

The following tables summarize quantitative data from representative studies on nifedipine-loaded nanoparticles, offering a comparative overview of different formulation strategies.

Table 1: Particle Size and Surface Charge of Nifedipine-Loaded Nanoparticles

Formulation MethodPolymer/LipidAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
NanoprecipitationPLGA294.27 ± 7.93Not ReportedNear 0[4]
Emulsion-Solvent EvaporationPLGA424.92 ± 4.96Not ReportedNear 0[4]
Emulsion-Solvent EvaporationPCL120 - 210Not ReportedNot Reported
Emulsion-Solvent EvaporationPLAGA120 - 210Not ReportedNot Reported
Emulsion-Solvent EvaporationEudragit RL/RS120 - 210Not ReportedNot Reported

Table 2: Drug Loading and Encapsulation Efficiency of Nifedipine-Loaded Nanoparticles

Formulation MethodPolymer/LipidDrug Loading (%)Encapsulation Efficiency (%)Reference
NanoprecipitationPLGANot Reported13.03 ± 1.82[4]
Emulsion-Solvent EvaporationPLGANot Reported18.96 ± 1.95[4]
Emulsion-Solvent EvaporationPCLNot Reported82 - 88
Emulsion-Solvent EvaporationPLAGANot Reported82 - 88
Emulsion-Solvent EvaporationEudragit RL/RSNot Reported82 - 88

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and evaluation of this compound loaded nanoparticles.

Preparation of Nifedipine-Loaded Nanoparticles by Emulsion-Solvent Evaporation

This method is widely used for encapsulating hydrophobic drugs like nifedipine into polymeric nanoparticles.[5]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer

  • Dichloromethane (DCM) or other suitable organic solvent

  • Poly(vinyl alcohol) (PVA) or other suitable surfactant

  • Deionized water

Protocol:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes).

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated drug. Repeat the centrifugation and washing steps twice.

  • Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small amount of deionized water containing a cryoprotectant and then freeze-dried.

Determination of Drug Loading and Encapsulation Efficiency

These parameters are crucial for assessing the effectiveness of the nanoparticle formulation in carrying the drug.

Protocol:

  • Separation of Free Drug: Centrifuge a known amount of the nanoparticle suspension. The unencapsulated "free" drug will be in the supernatant.

  • Quantification of Free Drug: Analyze the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of free nifedipine.

  • Quantification of Total Drug: Take a known amount of the nanoparticle suspension and dissolve the nanoparticles using a suitable solvent to release the encapsulated drug. Analyze the total drug content using the same analytical method.

  • Calculation:

    • Drug Loading (%): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug used) x 100[6][7]

Particle Size and Zeta Potential Analysis

Dynamic Light Scattering (DLS) is a common technique for measuring the size distribution and surface charge of nanoparticles in a colloidal suspension.

Protocol:

  • Sample Preparation: Dilute the nanoparticle suspension with deionized water or a suitable buffer to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup: Set the parameters on the DLS instrument, including the temperature, solvent viscosity, and refractive index.

  • Measurement: Place the diluted sample in a cuvette and insert it into the instrument.

  • Data Acquisition: The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.

  • Analysis: The software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter (particle size) and the electrophoretic mobility to determine the zeta potential.[8][9] At least three measurements should be performed for each sample to ensure reproducibility.[10]

In-Vitro Drug Release Study

The dialysis bag method is a widely used technique to evaluate the drug release profile from nanoparticles over time.[11][12]

Protocol:

  • Dialysis Bag Preparation: Activate a dialysis membrane with a suitable molecular weight cut-off (MWCO) according to the manufacturer's instructions.

  • Sample Loading: Place a known amount of the nifedipine-loaded nanoparticle suspension into the dialysis bag and securely seal both ends.

  • Release Medium: Immerse the dialysis bag in a container with a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analysis: Analyze the drug concentration in the collected samples using a suitable analytical method (UV-Vis or HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing the cytotoxic effects of the drug-loaded nanoparticles on cell cultures.[13][14]

Protocol:

  • Cell Seeding: Seed a specific number of cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of nifedipine-loaded nanoparticles, empty nanoparticles (as a control), and free nifedipine solution. Include untreated cells as a negative control.

  • Incubation: Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours). Living cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.[15]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizations

Experimental Workflow

G cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_eval In-Vitro Evaluation prep_start Dissolve Nifedipine-HCl and Polymer in Organic Solvent prep_emulsify Emulsify in Aqueous Surfactant Solution prep_start->prep_emulsify prep_evap Solvent Evaporation prep_emulsify->prep_evap prep_collect Collect & Wash Nanoparticles prep_evap->prep_collect char_size Particle Size & Zeta Potential (DLS) prep_collect->char_size char_dle Drug Loading & Encapsulation Efficiency prep_collect->char_dle eval_release In-Vitro Drug Release (Dialysis Method) prep_collect->eval_release eval_cyto Cell Viability (MTT Assay) prep_collect->eval_cyto

Caption: Workflow for nanoparticle formulation and evaluation.

Cellular Uptake and Action of Nifedipine Nanoparticles

G cluster_cell Target Cell np Nifedipine-Loaded Nanoparticle endocytosis Endocytosis (e.g., Clathrin-mediated) np->endocytosis 1. Uptake endosome Endosome endocytosis->endosome release Drug Release endosome->release 2. Escape/ Degradation nifedipine Nifedipine release->nifedipine ca_channel L-type Calcium Channel nifedipine->ca_channel 3. Action ca_influx Ca2+ Influx Blocked ca_channel->ca_influx

References

Application Notes and Protocols for In Vitro Evaluation of Nifedipine Hydrochloride Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, is widely prescribed for the management of hypertension and angina pectoris. Its primary mechanism of action involves the inhibition of L-type calcium channels, leading to vasodilation. Beyond its cardiovascular applications, the cytotoxic potential of nifedipine has been a subject of investigation, with studies revealing context-dependent effects that range from protective to cytotoxic. This document provides detailed application notes and standardized protocols for evaluating the in vitro cytotoxicity of nifedipine hydrochloride using common cell-based assays.

The cellular response to nifedipine is multifaceted and can be influenced by the cell type, drug concentration, and the presence of other stimuli. For instance, in cardiomyocytes, nifedipine has been shown to prevent apoptosis induced by high calcium concentrations.[1] Conversely, in certain cancer cell lines, it may enhance the cytotoxicity of chemotherapeutic agents.[2][3] These dichotomous effects underscore the importance of robust and standardized in vitro assays to characterize the cytotoxic profile of nifedipine in specific biological systems.

These protocols and notes are intended to guide researchers in designing and executing experiments to assess nifedipine hydrochloride's impact on cell viability, membrane integrity, and apoptosis.

Data Presentation: Summary of Quantitative Cytotoxicity Data

The following tables summarize quantitative data from various studies on the in vitro effects of nifedipine.

Table 1: Effects of Nifedipine on Cell Viability and Cytotoxicity

Cell LineAssayNifedipine ConcentrationIncubation TimeObserved EffectReference
Embryonic Chick CardiomyocytesMTT Assay1 - 100 µMNot SpecifiedNo significant cell death observed.[1]
A549 (Human Lung Carcinoma)Trypan Blue Assay10 µM48 and 72 hoursMaintained cell viability between 75-83%. Showed a protective effect against CoCl₂-induced cell death.[4]
HFF-1 (Human Foreskin Fibroblast)MTS AssayUp to high concentrations24 hoursDemonstrated a very safe profile with high cell viability at all tested concentrations.[5]
Rat HepatocytesMTT Assay, LDH ReleasePre-treatment20 hoursPre-treatment with nifedipine partially prevented acetaminophen-induced loss of viability and LDH release.[6]
NC Carcinoma CellsCell Growth Assay0.2–25 µg/mLNot SpecifiedCaused a concentration-related reduction of cell growth.[7]

Table 2: Effects of Nifedipine on Apoptosis

Cell LineAssayNifedipine ConcentrationIncubation TimeObserved EffectReference
Embryonic Chick CardiomyocytesFACS, DNA Fragmentation ELISA1 - 100 µMNot SpecifiedDid not induce apoptosis; prevented Ca²⁺-mediated apoptosis.[1]
Vascular Smooth Muscle Cells (from Spontaneously Hypertensive Rats)TUNEL Assay5 x 10⁻⁵ M24 hoursInduced a significantly higher level of apoptosis compared to cells from normotensive rats.[8]
Human Umbilical Vein Endothelial Cells (HUVECs)Not SpecifiedNot SpecifiedNot SpecifiedPrevents apoptosis induced by oxidized low-density lipoproteins.[9]
First Trimester Trophoblast CellsTUNEL AssayPre-treatmentNot SpecifiedPrevented ethanol-induced apoptosis.[10]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted for assessing the effect of nifedipine hydrochloride on the metabolic activity of adherent or suspension cells, which serves as an indicator of cell viability.

Materials:

  • Nifedipine hydrochloride

  • Selected cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.01 M HCl in isopropanol, or DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • For adherent cells, seed at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well in a 96-well plate with 100 µL of complete medium.

    • For suspension cells, seed at a density of 0.5 - 1.0 x 10⁵ cells/well.

    • Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment (for adherent cells).

  • Nifedipine Hydrochloride Preparation and Treatment:

    • Prepare a stock solution of nifedipine hydrochloride in a suitable solvent (e.g., DMSO or ethanol) and further dilute it in a complete culture medium to the desired final concentrations. Note: Nifedipine is light-sensitive, so protect solutions from light.

    • Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of nifedipine hydrochloride. Include vehicle-only controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following treatment, add 10 µL of 5 mg/mL MTT solution to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[11]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[12]

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11][12]

    • Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of plasma membrane integrity.

Materials:

  • Nifedipine hydrochloride

  • Selected cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with nifedipine hydrochloride.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate (if using suspension cells) at a low speed (e.g., 250 x g for 5 minutes).

    • Carefully transfer a specific volume of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Measurement:

    • Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture containing a substrate and a catalyst to the supernatant.

    • Incubate for the time specified in the kit's protocol, protected from light.

    • The reaction is stopped by adding a stop solution, and the absorbance is measured at the recommended wavelength (usually around 490 nm).

  • Data Analysis:

    • Calculate the percentage of cytotoxicity based on the absorbance readings, using controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).

    • Cytotoxicity (%) = [(Absorbance of treated sample - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Visualizations: Signaling Pathways and Workflows

G cluster_0 Nifedipine's Protective Effect on Cardiomyocytes High_Ca High Extracellular Ca²⁺ Ca_Influx Increased Intracellular Ca²⁺ High_Ca->Ca_Influx induces Apoptosis Apoptosis Ca_Influx->Apoptosis triggers Nifedipine Nifedipine L_type L-type Ca²⁺ Channel Nifedipine->L_type blocks L_type->Ca_Influx mediates

Caption: Nifedipine's protective mechanism in cardiomyocytes.

G cluster_workflow MTT Assay Workflow start Seed cells in a 96-well plate treat Treat with Nifedipine-HCl (and controls) start->treat incubate Incubate for desired time (e.g., 24-72h) treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read

Caption: General workflow for the MTT cell viability assay.

G cluster_pathway Nifedipine's Pro-proliferative Effect in Breast Cancer Cells Nifedipine Nifedipine miRNA miRNA-524-5p Nifedipine->miRNA decreases BRI3 Brain Protein I3 (BRI3) miRNA->BRI3 inhibits Erk Erk Pathway BRI3->Erk activates Proliferation Cell Proliferation & Migration Erk->Proliferation promotes

Caption: Signaling pathway of nifedipine in breast cancer cells.

References

Application Notes and Protocols for Studying the Effects of Nifedipine-Hydrochloride on Isolated Heart Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the pharmacological effects of nifedipine-hydrochloride on isolated heart preparations. Nifedipine (B1678770), a potent dihydropyridine (B1217469) calcium channel blocker, is a widely used therapeutic agent for managing hypertension and angina.[1] Its mechanism of action involves the selective inhibition of L-type calcium channels, leading to vasodilation and a negative inotropic effect on the heart.[1] The isolated heart model, particularly the Langendorff preparation, offers a robust ex vivo system to study the direct cardiac effects of nifedipine, independent of systemic neurohormonal influences.

Data Presentation: Quantitative Effects of Nifedipine

The following tables summarize the dose-dependent effects of nifedipine on key hemodynamic and cardiac parameters in isolated heart preparations. These data have been compiled from various studies and are intended to provide a comparative overview. Experimental conditions such as animal species, perfusion buffer, and temperature can influence the observed effects.

Table 1: Dose-Dependent Effects of Nifedipine on Cardiac Function in Isolated Guinea Pig Hearts

Nifedipine ConcentrationHeart Rate (HR)Sinoatrial ConductionAtrioventricular (AV) Conduction
Baseline NormalNormalNormal
10⁻⁷ M Slight DecreasePredominantly sinoatrial blocks of varying degreesEssentially constant PQ and HV duration
10⁻⁶ M Dose-dependent slight decreasePredominantly sinoatrial blocks of varying degreesSecond-degree AV block in a minority of cases
10⁻⁵ M Further slight decreaseSevere depression of sinus node activity, leading to AV dissociation or ventricular rhythm-

Data synthesized from studies on spontaneously beating Langendorff-perfused guinea pig hearts.[2]

Table 2: Negative Inotropic and Vasodilatory Effects of Nifedipine in Isolated Rat Hearts

Nifedipine ConcentrationPeak Force / dF/dtCoronary Perfusion Pressure (mmHg)
Baseline (Control) 100%-
0.1 - 2.5 mg/L Dose-dependent decrease-
1 nM -No significant decrease
10 nM -Partial decrease (96.4 ± 8.2)
100 nM -Further partial decrease (87.0 ± 8.8)

Inotropic data from isolated rat atria stimulated at varying frequencies.[3] Vasodilatory data from Langendorff-perfused rat hearts with induced vasoconstriction, showing a partial reversal by nifedipine.[4]

Table 3: Cardioprotective Effects of Nifedipine in Ischemic Isolated Working Rat Hearts

Experimental GroupLeft Ventricular Pressure (LVP) Recovery (%)+dP/dtmax Recovery (%)Aortic Output (AO) Recovery (%)Coronary Flow (CF) Recovery (%)Cardiac Output (CO) Recovery (%)
Ischemia (Vehicle) Varies with ischemia modelVaries with ischemia modelVaries with ischemia modelVaries with ischemia modelVaries with ischemia model
Ischemia + Nifedipine (EC50) Significant improvementSignificant improvementSignificant improvementSignificant improvementSignificant improvement

Nifedipine administered at a concentration that reduces contractile force by 50% (EC50) showed significant improvement in the recovery of cardiac function following a period of low-flow ischemia.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Caution: Nifedipine is light-sensitive. All procedures involving nifedipine solutions should be performed in the dark or under low-actinic light, and solutions should be stored in light-resistant containers.

Materials:

  • This compound powder

  • Methanol (B129727), HPLC grade

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Krebs-Henseleit buffer (or other physiological salt solution)

  • Low-actinic glassware (e.g., amber vials, foil-wrapped flasks)

  • Sterile filters (0.22 µm)

Procedure:

  • Primary Stock Solution (e.g., 10 mM in Methanol):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in a small volume of methanol in a low-actinic volumetric flask.

    • Once dissolved, bring the solution to the final volume with methanol.

    • This stock solution can be stored at -20°C for short periods.

  • Intermediate Stock Solution (e.g., 1 mM in DMSO - optional):

    • For some protocols, an intermediate stock in DMSO may be preferred for better solubility in aqueous buffers.

    • Dilute the primary methanol stock solution with DMSO to the desired concentration.

  • Working Solutions (in Perfusion Buffer):

    • On the day of the experiment, prepare fresh working solutions by diluting the primary or intermediate stock solution in the perfusion buffer (e.g., Krebs-Henseleit).

    • Ensure the final concentration of the organic solvent (methanol or DMSO) in the perfusion buffer is minimal (typically <0.1%) to avoid solvent-induced cardiac effects.

    • Filter the final working solutions through a 0.22 µm sterile filter before administration to the isolated heart preparation.

Protocol 2: Langendorff Isolated Heart Perfusion for Nifedipine Evaluation

Materials:

  • Langendorff apparatus (including perfusion reservoir, bubble trap, aortic cannula, and temperature-controlled water jacket)

  • Krebs-Henseleit buffer (composition in Table 4)

  • Animal model (e.g., Sprague-Dawley rat, 250-300g)

  • Anesthetic (e.g., sodium pentobarbital)

  • Heparin

  • Surgical instruments

  • Intraventricular balloon catheter and pressure transducer

  • Data acquisition system

Table 4: Composition of Krebs-Henseleit Buffer

ComponentConcentration (mM)
NaCl118.0
KCl4.7
CaCl₂2.5
MgSO₄1.2
KH₂PO₄1.2
NaHCO₃25.0
Glucose11.0

The buffer should be freshly prepared, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂ to maintain a physiological pH of 7.4.

Procedure:

  • Animal Preparation and Heart Excision:

    • Anesthetize the animal according to approved institutional protocols.

    • Administer heparin to prevent blood clotting.

    • Perform a thoracotomy to expose the heart.

    • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer to induce cardiac arrest.

  • Langendorff Setup and Heart Mounting:

    • Prime the Langendorff apparatus with warm, oxygenated Krebs-Henseleit buffer, ensuring no air bubbles are in the system.

    • Isolate the aorta and carefully mount it onto the aortic cannula of the apparatus.

    • Secure the aorta with a surgical suture.

    • Initiate retrograde perfusion at a constant pressure (e.g., 70-80 mmHg). The heart should resume beating.

  • Instrumentation and Stabilization:

    • Insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.

    • Inflate the balloon to achieve a stable end-diastolic pressure of 5-10 mmHg.

    • Allow the heart to stabilize for a 20-30 minute period. During this time, continuously record baseline parameters: Heart Rate (HR), Left Ventricular Developed Pressure (LVDP), maximum rate of pressure development (+dP/dt_max), maximum rate of pressure decay (-dP/dt_max), and Coronary Flow (CF).

  • Nifedipine Administration (Dose-Response):

    • Begin by perfusing the heart with the lowest concentration of the nifedipine working solution.

    • Maintain perfusion with this concentration for a 15-20 minute equilibration period, or until a stable response is observed.

    • Record all cardiac parameters.

    • Incrementally increase the nifedipine concentration, allowing for an equilibration period at each dose.

    • Continue this process through the desired dose range.

  • Washout:

    • After the highest dose, switch the perfusion back to the drug-free Krebs-Henseleit buffer.

    • Monitor the heart for a washout period of at least 20-30 minutes, or until the cardiac parameters return to baseline levels.

Visualizations

G cluster_workflow Experimental Workflow for Nifedipine on Isolated Heart prep Animal Preparation & Heart Excision mount Langendorff Mounting & Perfusion prep->mount stabilize Instrumentation & Stabilization (20-30 min) mount->stabilize baseline Record Baseline Data (HR, LVDP, dP/dt, CF) stabilize->baseline drug_admin Nifedipine Administration (Cumulative Doses) baseline->drug_admin record_effect Record Dose-Dependent Effects drug_admin->record_effect washout Washout with Drug-Free Buffer (20-30 min) record_effect->washout record_recovery Record Recovery washout->record_recovery

Caption: Experimental workflow for studying nifedipine effects.

G cluster_pathway Nifedipine Signaling Pathway in Cardiac Myocytes nifedipine Nifedipine ltcc L-type Calcium Channel (CaV1.2) nifedipine->ltcc Blocks ca_influx Ca²⁺ Influx ltcc->ca_influx Mediates cicr Calcium-Induced Calcium Release (CICR) from Sarcoplasmic Reticulum ca_influx->cicr Triggers contraction Myofilament Contraction ca_influx->contraction Directly contributes to cicr->contraction Initiates

Caption: Nifedipine's mechanism of action in cardiomyocytes.

References

Preparation of Nifedipine-Hydrochloride Oral Suspension for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, is widely utilized in the management of hypertension and angina pectoris.[1][2] Due to its poor aqueous solubility, developing a stable and homogenous oral suspension is crucial for accurate dosing in preclinical studies.[1][2][3] This document provides detailed protocols for the preparation, quality control, and stability assessment of a nifedipine-hydrochloride oral suspension suitable for research purposes. The formulation is designed to be straightforward, ensuring dose uniformity and stability for the duration of typical preclinical experiments.

Core Concepts

The formulation of a nifedipine oral suspension hinges on several key principles to overcome its poor water solubility and ensure stability:

  • Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution, which can enhance solubility and bioavailability.[2]

  • Suspending Agents: The use of viscosity-enhancing agents is critical to prevent the rapid sedimentation of insoluble drug particles, ensuring a uniform dispersion and accurate dosing.

  • Light Protection: Nifedipine is highly sensitive to light and can degrade rapidly upon exposure.[4][5][6] Therefore, all preparation steps and storage should be conducted under subdued light conditions, and light-resistant containers are mandatory.

  • Stability Indicating Assays: A validated analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential to accurately quantify the drug concentration and detect any degradation products, ensuring the suspension's chemical stability over time.[4][7][8]

Experimental Workflow

The overall process for preparing and validating a nifedipine oral suspension for preclinical use involves several distinct stages, from initial formulation to final stability assessment.

experimental_workflow cluster_prep Suspension Preparation cluster_qc Quality Control cluster_stability Stability Study p1 Weighing of Nifedipine and Excipients p2 Particle Size Reduction (Trituration) p1->p2 p3 Formation of a Smooth Paste p2->p3 p4 Geometric Dilution with Vehicle p3->p4 p5 Final Volume Adjustment and Homogenization p4->p5 qc1 Physical Appearance (Color, Odor) p5->qc1 Initial Assessment qc2 pH Measurement p5->qc2 qc3 Assay (HPLC) p5->qc3 s1 Storage at Different Conditions (e.g., 4°C, 25°C) qc3->s1 If Passes QC s2 Sampling at Pre-defined Time Points s1->s2 s3 Analysis of Samples (Physical & Chemical) s2->s3

Caption: Experimental workflow for nifedipine oral suspension preparation and validation.

Data Presentation

Table 1: Example Formulations for Nifedipine Oral Suspension
Formulation IDNifedipine Concentration (mg/mL)Suspending VehicleKey FeaturesReference
F14Ora Plus:Ora Sweet (1:1)Good stability at both 4°C and 25°C for up to 3 months.[7]
F241% Methylcellulose:Simple Syrup NF (1:13)Stable at 4°C and 25°C for up to 3 months.[7]
F311.0% Hypromellose solutionStable for at least 28 days when protected from light.[4]
F44SyrSpend SF PH4 Cherry FlavoredStable for up to 92 days at room temperature or refrigerated.[9]
F510Polyethylene glycol 400, glycerin, peppermint oilStable for at least 35 days at 22-25°C in amber glass bottles.[10][11]
Table 2: Stability of Nifedipine in Various Oral Suspension Formulations
Formulation VehicleConcentration (mg/mL)Storage Temperature (°C)DurationRemaining Nifedipine (%)Reference
Ora Plus:Ora Sweet (1:1)4491 days~100%[7]
Ora Plus:Ora Sweet (1:1)42591 days98.9% ± 2.36%[7]
1% Methylcellulose:Simple Syrup4491 days~100%[7]
1% Methylcellulose:Simple Syrup42591 days97.4% ± 2.48%[7]
1.0% Hypromellose16 and 22 (light-protected)28 days>90%[4]
SyrSpend SF PH4 Cherry4Room Temperature92 days94.03%[9]
SyrSpend SF PH4 Cherry4Refrigerated92 days90.83%[9]

Experimental Protocols

Protocol 1: Preparation of Nifedipine Oral Suspension (4 mg/mL) using Ora Plus:Ora Sweet

This protocol is adapted from a published stability study and provides a reliable method for preparing a 4 mg/mL nifedipine suspension.[7]

Materials:

  • Nifedipine powder, USP grade

  • Ora-Plus®

  • Ora-Sweet®

  • Mortar and pestle

  • Graduated cylinders

  • Amber plastic or glass bottles with child-resistant caps

  • Electronic balance

  • Spatulas

Procedure:

  • Work in subdued light: Nifedipine is sensitive to light, so perform all steps away from direct sunlight or under yellow light.[9][12]

  • Calculate Ingredients: Determine the total volume of suspension required and calculate the necessary amounts of nifedipine, Ora-Plus®, and Ora-Sweet®. For example, to prepare 100 mL of a 4 mg/mL suspension, you will need 400 mg of nifedipine powder.

  • Weigh Nifedipine: Accurately weigh 400 mg of nifedipine powder using an electronic balance.

  • Trituration: Place the nifedipine powder in a mortar and triturate to a fine, uniform powder. This step is crucial for ensuring a smooth suspension.

  • Form a Paste: Add a small amount of Ora-Plus® (approximately 5-10 mL) to the mortar and levigate the nifedipine powder to form a smooth, uniform paste.

  • Geometric Dilution: Gradually add the remaining Ora-Plus® (to a total of 50 mL for a 1:1 mixture) in portions, mixing well after each addition to maintain a homogenous dispersion.

  • Add Sweetener and Diluent: Transfer the mixture to a calibrated graduated cylinder. Add Ora-Sweet® (50 mL) to the suspension.

  • Final Volume: Adjust the total volume to 100 mL with Ora-Sweet® if necessary.

  • Homogenize: Securely cap the container and shake vigorously for at least 30 seconds to ensure thorough mixing.

  • Packaging and Labeling: Transfer the final suspension into amber, light-resistant bottles. The label should include "Nifedipine 4 mg/mL Oral Suspension," "Shake Well Before Use," "Protect from Light," the preparation date, and a beyond-use date.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Nifedipine Quantification

This protocol outlines a stability-indicating HPLC method for the determination of nifedipine concentration in the prepared oral suspension.

hplc_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sp1 Accurately weigh suspension sample sp2 Dilute with mobile phase to a known volume sp1->sp2 sp3 Filter through a 0.45 µm filter sp2->sp3 ha1 Inject sample onto C18 column sp3->ha1 ha2 Isocratic elution with mobile phase ha1->ha2 ha3 UV detection at 238 nm ha2->ha3 da2 Determine nifedipine concentration from peak area ha3->da2 da1 Generate calibration curve with standards da1->da2

Caption: Workflow for HPLC analysis of nifedipine oral suspension.

Materials and Equipment:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)[8]

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Orthophosphoric acid

  • Nifedipine reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Chromatographic Conditions:

  • Mobile Phase: Methanol:Water (70:30 v/v), pH adjusted to 3.0 with orthophosphoric acid.[8]

  • Flow Rate: 1.2 mL/min.[8]

  • Detection Wavelength: 238 nm.[1][8]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Retention Time: Approximately 3.4 minutes for nifedipine.[8]

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of nifedipine reference standard in the mobile phase (e.g., 100 µg/mL). From this stock, prepare a series of working standards (e.g., 5, 10, 20, 30, 40 µg/mL) to generate a calibration curve.[8]

  • Sample Preparation:

    • Shake the nifedipine oral suspension vigorously for 1 minute.

    • Accurately transfer an aliquot of the suspension (e.g., 1 mL of a 4 mg/mL suspension) into a volumetric flask (e.g., 100 mL).

    • Dilute to volume with the mobile phase to obtain a theoretical concentration within the calibration range (e.g., 40 µg/mL).

    • Mix thoroughly and filter an aliquot through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions to establish the calibration curve.

    • Inject the prepared sample solutions.

    • Quantify the nifedipine concentration in the samples by comparing the peak area with the calibration curve.

Protocol 3: Stability Study of Nifedipine Oral Suspension

This protocol describes a method to assess the chemical and physical stability of the prepared suspension over time.

Procedure:

  • Preparation and Packaging: Prepare a batch of nifedipine oral suspension as described in Protocol 1. Aliquot the suspension into multiple amber, light-resistant containers, corresponding to the number of time points and storage conditions.

  • Storage Conditions: Store the containers at controlled temperature conditions, for example:

    • Refrigerated: 4°C[7]

    • Room Temperature: 25°C[7]

  • Time Points: Designate specific time points for analysis, such as Day 0, 7, 14, 28, 42, 56, 70, and 91.[7]

  • Sampling and Analysis: At each time point, retrieve a container from each storage condition.

    • Physical Evaluation: Visually inspect for any changes in color, odor, caking, or ease of resuspension. Measure the pH of the suspension.

    • Chemical Analysis: Determine the nifedipine concentration using the validated HPLC method described in Protocol 2.

  • Data Evaluation: The suspension is considered stable if the nifedipine concentration remains above 90% of the initial (Day 0) concentration, and there are no significant changes in physical appearance or pH.[4][10][11]

References

Application Notes & Protocols: Spectrophotometric Determination of Nifedipine Hydrochloride in Dosage Forms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nifedipine (B1678770), a calcium channel blocker, is widely used in the treatment of hypertension and angina pectoris.[1] Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical dosage forms to ensure quality and efficacy. This document provides detailed application notes and protocols for various validated spectrophotometric methods for the determination of nifedipine hydrochloride. Spectrophotometry offers a simple, cost-effective, and readily available technique for routine analysis. The methods described herein are based on different chemical reactions, including direct UV absorbance, oxidation-reduction, diazotization-coupling, and other colorimetric reactions.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for different spectrophotometric methods for nifedipine determination, allowing for easy comparison.

Table 1: UV Spectrophotometric Methods

MethodSolvent/Mediumλmax (nm)Linearity Range (µg/mL)Correlation Coefficient (r²)Reference
Direct UVEthanol (B145695)235.52-100.997 - 0.999[2]
Direct UVChloroform2352-100.997 - 0.999[2]
Direct UVPhosphate Buffer (pH 7.4)2135-250.996[3]
Direct UVMethanol (B129727)2335-50-[4]
Direct UV0.1 N HCl2335-25-[4]

Table 2: Visible Spectrophotometric Methods

MethodReagentsλmax (nm)Linearity Range (µg/mL)Molar Absorptivity (L mol⁻¹ cm⁻¹)Sandell's Sensitivity (µg cm⁻²)Reference
Oxidation with Fe(III)Ferric ammonium (B1175870) sulfate (B86663), 1,10-phenanthroline (B135089)5050.5 - 14.02.805 x 10⁴0.012[1][5]
Reduction & Azo-couplingZn/HCl, NaNO₂, Dopamine (B1211576)3205-30-4.673 ng/cm²
Reduction & CouplingZn/NH₄Cl, 4-(methylamino)phenol (B85996), K₂Cr₂O₇5255-1751.9 x 10³-[6]
Reaction with KOH in DMSOPotassium hydroxide (B78521), DMSO4305.0 - 50.0--
Oxidation with MolybdateAmmonium molybdate8302.5 - 45.0--[7]
Cloud-Point Extraction4-aminoantipyrine, Sodium periodate, Triton X-1145540.8-45--[8]
Reduction & CouplingZn/HCl, p-dimethylaminobenzaldehyde4342.0-12.0--[9]

Experimental Protocols

Herein are detailed methodologies for the key spectrophotometric experiments.

Method 1: Direct UV Spectrophotometry

This method is the simplest, relying on the inherent UV absorbance of the nifedipine molecule.

1.1. Reagents and Materials:

  • Nifedipine Hydrochloride reference standard

  • Ethanol (or Chloroform, Phosphate buffer pH 7.4, Methanol, 0.1 N HCl)

  • Volumetric flasks

  • UV-Vis Spectrophotometer

1.2. Preparation of Standard Stock Solution:

  • Accurately weigh 10 mg of Nifedipine Hydrochloride reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the chosen solvent (e.g., ethanol) to obtain a concentration of 100 µg/mL.

1.3. Preparation of Working Standard Solutions and Calibration Curve:

  • From the stock solution, prepare a series of dilutions in the concentration range of 2-10 µg/mL (or the appropriate range for the chosen solvent) in 10 mL volumetric flasks.

  • Measure the absorbance of each solution at the corresponding λmax (e.g., 235.5 nm for ethanol) against the solvent as a blank.

  • Plot a calibration curve of absorbance versus concentration.

1.4. Sample Preparation (from Tablets):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of nifedipine and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of the solvent, sonicate for 15 minutes, and then dilute to the mark.

  • Filter the solution through a suitable filter paper.

  • Dilute the filtrate with the solvent to obtain a concentration within the linearity range and measure the absorbance.

Method 2: Visible Spectrophotometry via Oxidation with Fe(III)

This method is based on the oxidation of nifedipine by Fe(III), and the subsequent reaction of the reduced Fe(II) with 1,10-phenanthroline to form a colored complex.[1]

2.1. Reagents and Materials:

  • Nifedipine Hydrochloride reference standard

  • Methanol

  • Dichloromethane

  • Ammonium ferric sulfate (0.01 M)

  • 1,10-phenanthroline (0.01 M)

  • Buffer solution (pH 1.42)

  • Water bath

  • Visible Spectrophotometer

2.2. Preparation of Reagents:

  • Ammonium ferric sulfate (0.01 M): Prepare in 0.001 M sulfuric acid.

  • 1,10-phenanthroline (0.01 M): Prepare in ethanol.

  • Buffer solution (pH 1.42): Prepare by mixing appropriate volumes of 1.0 M sodium acetate (B1210297) and 1 M HCl solution.[1]

2.3. Preparation of Standard Stock Solution (0.01%):

  • Prepare a 0.01% w/v solution of Nifedipine Hydrochloride reference standard in methanol. Protect this solution from light.[1]

2.4. Procedure for Calibration Curve:

  • Into a series of boiling test tubes, pipette different volumes (0.05 - 1.4 mL) of the 0.01% nifedipine solution.[1]

  • To each tube, add 1.0 mL of 0.01 M ammonium ferric sulfate and 5.0 mL of pH 1.42 buffer solution.[1]

  • Mix well and heat in a water bath at 100 ± 1°C for 5 minutes.[1]

  • Cool the tubes to room temperature and add 2.0 mL of 0.01 M 1,10-phenanthroline.[1]

  • Transfer the contents to 10 mL standard volumetric flasks and dilute to volume with doubly distilled water.[1]

  • Measure the absorbance at 505 nm against a reagent blank.

  • Plot the calibration curve of absorbance versus concentration.

2.5. Sample Preparation (from Tablets):

  • Weigh and finely powder five tablets.

  • Accurately weigh a portion of the powder equivalent to 20 mg of nifedipine and extract with three 15 mL portions of dichloromethane.[1]

  • Filter the extract and evaporate the filtrate to dryness under vacuum.[1]

  • Dissolve the residue in methanol and transfer to a 100 mL volumetric flask, then dilute to volume with methanol.[1]

  • Further dilute an aliquot of this solution as needed and proceed as described in the calibration curve procedure.

Method 3: Visible Spectrophotometry via Reduction and Azo-Coupling

This method involves the reduction of the nitro group of nifedipine to a primary aromatic amine, followed by diazotization and coupling with a chromogenic agent.[10]

3.1. Reagents and Materials:

  • Nifedipine Hydrochloride reference standard

  • Ethanol

  • Zinc powder

  • Hydrochloric acid (2N)

  • Sodium nitrite (B80452) (0.1%)

  • Dopamine reagent (0.1% M)

  • Sodium hydroxide (2 M)

  • Visible Spectrophotometer

3.2. Reduction of Nifedipine:

  • Dissolve 100 mg of pure nifedipine or an equivalent amount of tablet powder in 20 mL of ethanol.[10]

  • To this solution, add 10 mL of concentrated HCl and 0.5 g of zinc dust.

  • Heat the mixture on a water bath for 20 minutes.

  • Cool and filter the solution into a 100 mL volumetric flask. Wash the residue with ethanol and add the washings to the flask.

  • Dilute to volume with ethanol to obtain a reduced nifedipine solution of 1000 µg/mL.

3.3. Preparation of Working Standard Solution:

  • Dilute 10 mL of the reduced nifedipine stock solution to 100 mL with ethanol to get a concentration of 100 µg/mL. Further dilutions can be made to prepare working standards.[10]

3.4. Procedure for Calibration Curve:

  • Transfer aliquots of the nifedipine working standard solution (5-30 µg/mL) into 25 mL volumetric flasks.[10]

  • To each flask, add 1.0 mL of 2N HCl and 0.75 mL of 0.1% sodium nitrite solution. Shake well and allow to stand for 5 minutes for diazotization.[10]

  • Add 1.5 mL of 0.1% M dopamine reagent and mix.[10]

  • After 5 minutes, add 2.0 mL of 2 M sodium hydroxide and dilute to volume with distilled water.[10]

  • Measure the absorbance of the resulting red azo dye at 320 nm against a reagent blank.[10]

  • Construct a calibration curve by plotting absorbance versus concentration.

3.5. Sample Preparation (from Tablets):

  • Prepare a solution from the tablet powder equivalent to 100 mg of nifedipine and follow the reduction procedure as described above.

  • Dilute the reduced sample solution to fall within the calibration range and proceed with the color development as outlined in the calibration procedure.

Experimental Workflow and Signaling Pathway Diagrams

Spectrophotometric_Workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data_analysis Data Analysis start Start: Nifedipine Dosage Form (Tablets) weigh_powder Weigh and Powder Tablets start->weigh_powder dissolve Dissolve in Appropriate Solvent weigh_powder->dissolve filter Filter to Remove Excipients dissolve->filter dilute_sample Dilute to Working Concentration filter->dilute_sample color_dev Color Development (for Visible Methods) dilute_sample->color_dev If applicable measure_abs Measure Absorbance at λmax dilute_sample->measure_abs ref_std Nifedipine Reference Standard stock_sol Prepare Stock Solution ref_std->stock_sol working_std Prepare Working Standards (Calibration Curve) stock_sol->working_std working_std->color_dev If applicable working_std->measure_abs calib_curve Construct Calibration Curve measure_abs->calib_curve quantify Quantify Nifedipine in Sample calib_curve->quantify

Caption: Experimental workflow for spectrophotometric determination of nifedipine.

Nifedipine_Reaction_Pathway cluster_reduction Reduction Step cluster_diazotization Diazotization cluster_coupling Azo-Coupling nifedipine Nifedipine (-NO2 group) reduced_nifedipine Reduced Nifedipine (-NH2 group) nifedipine->reduced_nifedipine Zn/HCl diazonium_salt Diazonium Salt (-N≡N+ Cl-) reduced_nifedipine->diazonium_salt NaNO2, HCl azo_dye Colored Azo Dye (Measured Spectrophotometrically) diazonium_salt->azo_dye dopamine Dopamine (Coupling Agent) dopamine->azo_dye

Caption: Reaction pathway for the azo-coupling method.

References

Application Notes and Protocols: Nifedipine-Hydrochloride in Primary Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of nifedipine-hydrochloride, a dihydropyridine (B1217469) calcium channel blocker, in primary neuronal cell culture experiments. This document details its mechanisms of action, provides protocols for key experimental assays, and summarizes quantitative data to facilitate experimental design and interpretation.

Introduction

Nifedipine (B1678770) is widely recognized for its role in blocking L-type voltage-gated calcium channels (CaV1.x), making it a valuable tool for studying calcium homeostasis in neurons.[1][2] Its clinical applications in treating hypertension and angina are primarily attributed to this action.[1] However, research in primary neuronal cultures has revealed a more complex pharmacological profile. Beyond its canonical channel-blocking activity, nifedipine has been shown to facilitate neurotransmitter release in a calcium-independent manner, act as a secretagogue, and mobilize intracellular calcium stores.[3][4][5][6] These multifaceted effects make nifedipine a versatile compound for investigating neuronal function, neurotoxicity, and neuroprotection.[7][8]

Mechanisms of Action in Neurons

Nifedipine's primary mechanism of action is the blockade of L-type calcium channels, which are involved in slower cellular processes like hormone secretion and gene transcription.[1][2] However, in primary neuronal cultures, its effects extend beyond this, including:

  • Calcium-Independent Neurotransmitter Release: Nifedipine can induce a significant, dose-dependent increase in spontaneous glutamate (B1630785) release that is independent of extracellular calcium and not mimicked by other L-type channel blockers like nimodipine (B1678889) or nicardipine.[3][4] This suggests a direct action on the neurotransmitter release machinery.

  • Mobilization of Intracellular Calcium: The enhancement of spontaneous neurotransmitter release by nifedipine is linked to the mobilization of calcium from intracellular stores.[5][6] This effect is abolished by depleting these stores with thapsigargin.[5]

  • Neuroprotection: Nifedipine has demonstrated neuroprotective properties in various models of neuronal injury. It can enhance the survival of dopaminergic neurons and attenuate neurotoxicity induced by prolonged exposure to excitatory amino acids.[7][8]

  • Modulation of Neuronal Differentiation: In developing neurons, nifedipine can influence cellular differentiation processes, such as axon extension and growth cone size.[5]

Quantitative Data Summary

The following tables summarize quantitative data from studies using nifedipine in primary neuronal cell cultures, providing a reference for dose-response relationships and observed effects.

ParameterCell TypeNifedipine ConcentrationObserved EffectReference
Electrophysiology
mEPSC FrequencySupraoptic Nucleus Neurons100 nM~2-fold increase[3][4]
10 µM~14.7-fold increase[3][4]
EC507.8 µMDose-dependent increase[3][4]
mEPSC AmplitudeSupraoptic Nucleus Neurons10 µMSignificant increase (19.4 to 26.1 pA)[3]
Neuroprotection
Neuronal SurvivalDopaminergic Substantia Nigra Neurons1 µM & 10 µMSignificantly enhanced survival[7]
Cell Viability (LDH Assay)Organotypic Vibrosections10 µMSignificant decrease in LDH release from week 2 onwards[7]
Calcium Imaging
Ca2+ TransientsEmbryonic Motor Neuron Growth Cones10 µMSignificant increase in frequency in SMN-deficient neurons[5]
Neuronal Differentiation
Axon LengthSMN-deficient Motor Neurons10 µMSignificant decrease (normalization)[5]
Growth Cone SizeSMN-deficient Motor Neurons10 µMMarkedly increased[5]

Experimental Protocols

Detailed methodologies for key experiments involving nifedipine in primary neuronal cultures are provided below.

Protocol 1: Assessment of Neuronal Viability

This protocol is designed to assess the neuroprotective or neurotoxic effects of nifedipine using a Lactate Dehydrogenase (LDH) cytotoxicity assay.

Materials:

  • Primary neuronal cell culture (e.g., cortical, hippocampal, or dopaminergic neurons)

  • This compound stock solution (e.g., 10 mM in DMSO, protected from light)

  • Culture medium

  • LDH cytotoxicity assay kit

  • 96-well microplate reader

Procedure:

  • Cell Plating: Plate primary neurons in 96-well plates at an appropriate density and culture for the desired duration to allow for maturation.

  • Nifedipine Treatment:

    • Prepare serial dilutions of nifedipine in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Carefully remove the existing medium from the wells and replace it with the nifedipine-containing medium. Include a vehicle control (DMSO) and an untreated control.

    • Due to the photosensitivity of nifedipine, all steps involving its handling should be performed with minimal light exposure, and culture plates should be protected from light (e.g., wrapped in foil).[3]

  • Induction of Neurotoxicity (Optional): To assess neuroprotective effects, a neurotoxic insult (e.g., glutamate, 6-OHDA) can be applied concurrently with or following nifedipine treatment.

  • Incubation: Incubate the cells for the desired experimental period (e.g., 24-48 hours).

  • LDH Assay:

    • Following the manufacturer's instructions for the LDH assay kit, collect the cell culture supernatant.

    • Add the reaction mixture to the supernatant in a fresh 96-well plate.

    • Incubate at room temperature in the dark for the recommended time (typically 30 minutes).

    • Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).

Protocol 2: Calcium Imaging

This protocol outlines the steps for monitoring intracellular calcium dynamics in response to nifedipine treatment using a fluorescent calcium indicator.

Materials:

  • Primary neuronal cell culture on glass-bottom dishes or coverslips

  • Fluorescent calcium indicator (e.g., Oregon Green 488 BAPTA-1 AM, Fura-2 AM)

  • Pluronic F-127

  • Balanced salt solution (BSS) or imaging buffer

  • This compound stock solution

  • Fluorescence microscope equipped with an appropriate filter set and a camera for time-lapse imaging.

Procedure:

  • Indicator Loading:

    • Prepare a loading solution of the calcium indicator (e.g., 5 µM Oregon Green 488 BAPTA-1 AM) with Pluronic F-127 in BSS.

    • Incubate the cultured neurons with the loading solution for a specified time (e.g., 15-30 minutes) at 37°C.[9]

    • Wash the cells three times with fresh BSS to remove excess dye.

  • Baseline Imaging:

    • Mount the coverslip or dish onto the microscope stage.

    • Acquire baseline fluorescence images for a few minutes to establish a stable signal before applying nifedipine.

  • Nifedipine Application:

    • Carefully perfuse the imaging chamber with BSS containing the desired concentration of nifedipine. Ensure minimal disturbance to the cells.

  • Time-Lapse Imaging:

    • Immediately start acquiring time-lapse images to capture the changes in intracellular calcium concentration. The acquisition rate will depend on the expected kinetics of the response.

  • Data Analysis:

    • Analyze the fluorescence intensity changes over time in individual neurons or regions of interest (ROIs).

    • Express the changes as a ratio (for ratiometric dyes like Fura-2) or as a relative change in fluorescence (ΔF/F0) for single-wavelength dyes.

Protocol 3: Electrophysiology (Whole-Cell Patch-Clamp)

This protocol describes the procedure for recording spontaneous excitatory postsynaptic currents (mEPSCs) to investigate the effects of nifedipine on synaptic transmission.

Materials:

  • Primary neuronal cell culture on coverslips

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • Internal and external recording solutions

  • This compound stock solution

  • Tetrodotoxin (TTX) to block action potentials

  • Picrotoxin (B1677862) to block GABAA receptors

Procedure:

  • Preparation:

    • Prepare the external solution (ACSF) containing TTX (e.g., 1 µM) and picrotoxin (e.g., 50 µM).

    • Pull patch pipettes to a resistance of 3-5 MΩ and fill with the internal solution.

  • Recording:

    • Transfer a coverslip with cultured neurons to the recording chamber and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration on a selected neuron.

    • Voltage-clamp the neuron at a holding potential of -70 mV or -80 mV.[3]

  • Baseline Recording:

    • Record spontaneous synaptic activity for a stable baseline period (e.g., 5-10 minutes).

  • Nifedipine Application:

    • Bath-apply nifedipine at the desired concentration. Protect the perfusion lines and the recording chamber from light.

  • Post-Application Recording:

    • Continue recording to observe the effect of nifedipine on mEPSC frequency and amplitude.

  • Data Analysis:

    • Use appropriate software to detect and analyze mEPSCs.

    • Compare the frequency and amplitude of mEPSCs before and after nifedipine application.

Signaling Pathways and Visualizations

Nifedipine's effects in neurons can be mediated by various signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key mechanisms.

Nifedipine_LType_Blockade Nifedipine Nifedipine LTypeChannel L-Type Ca2+ Channel (CaV1.x) Nifedipine->LTypeChannel Blocks Ca_Influx Ca2+ Influx LTypeChannel->Ca_Influx Mediates Downstream Downstream Ca2+-dependent Signaling Ca_Influx->Downstream

Caption: Canonical blockade of L-type calcium channels by nifedipine.

Nifedipine_Ca_Independent_Release cluster_presynaptic Presynaptic Terminal Nifedipine Nifedipine ReleaseMachinery Neurotransmitter Release Machinery Nifedipine->ReleaseMachinery Directly Acts On (?) IntracellularCa Intracellular Ca2+ Stores (ER) Nifedipine->IntracellularCa Mobilizes GlutamateRelease Spontaneous Glutamate Release ReleaseMachinery->GlutamateRelease Vesicle Synaptic Vesicle Ca_Release Ca2+ Release IntracellularCa->Ca_Release Ca_Release->ReleaseMachinery Potentiates

Caption: Nifedipine's calcium-independent action on neurotransmitter release.

Experimental_Workflow_Neuroprotection start Primary Neuronal Culture treatment Nifedipine Treatment (Various Concentrations) start->treatment insult Induce Neurotoxic Insult (e.g., Glutamate) treatment->insult incubation Incubate (24-48h) insult->incubation assay Perform Viability Assay (e.g., LDH, MTT) incubation->assay analysis Data Analysis and Comparison to Controls assay->analysis

Caption: Workflow for assessing the neuroprotective effects of nifedipine.

References

Application of Nifedipine-Hydrochloride in Hypertension Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, is a widely utilized pharmacological tool in hypertension research.[1] Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels (Ca_v1.2) in vascular smooth muscle cells.[1][2][3][4][5] This action leads to vasodilation and a subsequent reduction in blood pressure.[6] These application notes provide detailed protocols for the use of nifedipine-hydrochloride in common rodent models of hypertension, summarize key quantitative data, and illustrate relevant biological pathways and experimental workflows.

Mechanism of Action

Nifedipine selectively blocks the influx of extracellular calcium ions through L-type calcium channels in the membranes of arterial smooth muscle cells.[2][3][4][5] This reduction in intracellular calcium concentration inhibits the calcium-dependent signaling cascade that leads to muscle contraction, resulting in vasodilation and a decrease in peripheral vascular resistance.[2][4][5]

Signaling Pathway of Nifedipine Action in Vascular Smooth Muscle

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2+_ext Ca²⁺ L_type L-type Ca²⁺ Channel (Ca_v1.2) Ca2+_ext->L_type Influx Ca2+_int Ca²⁺ L_type->Ca2+_int Nifedipine Nifedipine-HCl Nifedipine->L_type Inhibition Vasodilation Vasodilation Nifedipine->Vasodilation Calmodulin Calmodulin Ca2+_int->Calmodulin CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex MLCK Myosin Light Chain Kinase (MLCK) CaM_Complex->MLCK Activation pMLC Phosphorylated Myosin Light Chain MLCK->pMLC Phosphorylation Contraction Smooth Muscle Contraction pMLC->Contraction Start Start Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Start->Animal_Acclimatization Baseline_BP Baseline Blood Pressure Measurement Animal_Acclimatization->Baseline_BP Hypertension_Induction Induction of Hypertension (e.g., DOCA-Salt, 2K1C) Baseline_BP->Hypertension_Induction BP_Monitoring Weekly Blood Pressure Monitoring Hypertension_Induction->BP_Monitoring Treatment_Groups Randomization into Treatment Groups (Vehicle, Nifedipine Doses) BP_Monitoring->Treatment_Groups Drug_Administration Chronic Nifedipine-HCl Administration Treatment_Groups->Drug_Administration Final_BP Final Blood Pressure Measurement Drug_Administration->Final_BP Data_Analysis Data Analysis and Statistical Comparison Final_BP->Data_Analysis End End Data_Analysis->End

References

Utilizing Nifedipine-Hydrochloride for In Vitro Calcium Signaling Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, is a potent and selective inhibitor of L-type voltage-gated calcium channels (VGCCs).[1][2] These channels are critical for regulating the influx of extracellular calcium (Ca²⁺) into cells, a fundamental process in a myriad of physiological events. The hydrochloride salt of nifedipine is often used in research settings for its improved solubility. By specifically blocking L-type Ca²⁺ channels, nifedipine-hydrochloride serves as an invaluable tool for dissecting calcium signaling pathways in vitro. It allows researchers to investigate the downstream consequences of inhibiting Ca²⁺ influx in various cell types, including vascular smooth muscle cells, cardiac myocytes, and neurons.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in studying calcium signaling, with a focus on quantitative data presentation, detailed experimental methodologies, and visual representations of pathways and workflows.

Mechanism of Action

Nifedipine exerts its inhibitory effect by binding to the α1 subunit of the L-type calcium channel.[3] This binding reduces the influx of Ca²⁺ ions into the cell during membrane depolarization.[1] The subsequent decrease in intracellular calcium concentration affects numerous downstream signaling cascades, including the activation of calcium-dependent enzymes and gene transcription.

cluster_membrane Cell Membrane Ca_Channel L-type Ca²⁺ Channel Ca_int Ca²⁺ (intracellular) Ca_Channel->Ca_int Ca²⁺ Influx Nifedipine Nifedipine-HCl Nifedipine->Ca_Channel Blocks Ca_ext Ca²⁺ (extracellular) Ca_ext->Ca_Channel Depolarization Downstream Downstream Signaling (e.g., CaMKII activation) Ca_int->Downstream

Mechanism of Nifedipine-HCl action on L-type calcium channels.

Quantitative Data

Physical-Chemical Properties of this compound
PropertyValue
CAS Number 60299-11-8
Molecular Formula C₁₇H₁₉ClN₂O₆
Molecular Weight 382.8 g/mol
Solubility Soluble in DMSO and Ethanol.
Sparingly soluble in aqueous buffers.

Data sourced from PubChem and Cayman Chemical.[4][5]

In Vitro Efficacy (IC₅₀) of Nifedipine
Cell TypeAssay DescriptionIC₅₀ Value
Vascular Smooth Muscle CellsInhibition of Angiotensin II-induced cell growth2.3 ± 0.7 µM
Cerebral Artery MyocytesInhibition of VDCC currents (2 mM [Ca²⁺]o)3.35 ± 0.34 nM
Human Vascular PreparationsReduction of K⁺-induced contraction~16.6 nM (pIC₅₀ 7.78)
Human Cardiac MuscleReduction of isoprenaline-stimulated contractility~112.2 nM (pIC₅₀ 6.95)

Data compiled from various in vitro studies.[1][2][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Note on Light Sensitivity: Nifedipine solutions are photosensitive and should be protected from light by using amber tubes or wrapping tubes in aluminum foil.

  • Calculation: Determine the mass of this compound needed to prepare a stock solution of desired concentration (e.g., 10 mM). For a 10 mM stock solution (MW = 382.8 g/mol ), dissolve 3.828 mg in 1 mL of DMSO.

  • Dissolution: Weigh the calculated amount of this compound powder and add it to a sterile microcentrifuge tube. Add the appropriate volume of DMSO.

  • Solubilization: Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 2: In Vitro Calcium Imaging with Fluo-4 AM

Objective: To measure changes in intracellular calcium concentration in response to a stimulus, and the inhibitory effect of this compound.

A 1. Seed Cells B 2. Prepare Fluo-4 AM Loading Buffer A->B C 3. Wash Cells B->C D 4. Incubate with Loading Buffer (30-60 min) C->D E 5. Wash to Remove Excess Dye D->E F 6. De-esterification (30 min) E->F G 7. Acquire Baseline Fluorescence F->G H 8. Add Nifedipine-HCl (or vehicle) G->H I 9. Add Stimulus (e.g., KCl) H->I J 10. Record Fluorescence Changes I->J K 11. Data Analysis J->K

Workflow for Fluo-4 AM based calcium imaging experiments.

Materials:

  • Adherent cells cultured on glass-bottom dishes or 96-well black-walled, clear-bottom plates

  • Fluo-4 AM

  • Pluronic® F-127 (20% w/v in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological saline buffer

  • This compound stock solution

  • Stimulus (e.g., KCl solution)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells at an appropriate density to reach 80-90% confluency on the day of the experiment.

  • Prepare Loading Buffer: Prepare a Fluo-4 AM loading solution (typically 1-5 µM) in physiological buffer. To aid in dye solubilization, first mix the Fluo-4 AM stock with an equal volume of 20% Pluronic® F-127, then dilute this mixture into the buffer.

  • Dye Loading: a. Aspirate the culture medium and wash the cells once with warm physiological buffer. b. Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash: Aspirate the loading solution and wash the cells twice with warm physiological buffer to remove extracellular dye.

  • De-esterification: Add fresh buffer and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye within the cells.

  • Imaging: a. Place the plate on the fluorescence microscope or plate reader. b. Acquire a baseline fluorescence reading (Excitation: ~490 nm, Emission: ~525 nm). c. Add the desired concentration of this compound (or vehicle control) and incubate for a predetermined time (e.g., 10-20 minutes). d. Add a stimulus (e.g., high potassium solution like 50 mM KCl) to induce cell depolarization and calcium influx. e. Record the changes in fluorescence intensity over time.

  • Data Analysis: Quantify the change in fluorescence intensity relative to the baseline to determine the effect of this compound on calcium influx.

Protocol 3: Western Blot Analysis of CaMKII Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of Calcium/calmodulin-dependent protein kinase II (CaMKII), a key downstream effector of calcium signaling.

A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (p-CaMKII & Total CaMKII) F->G H 8. Secondary Antibody Incubation G->H I 9. Detection H->I J 10. Densitometry Analysis I->J

General workflow for Western blot analysis.

Materials:

  • Cultured cells

  • This compound stock solution

  • Stimulus (e.g., KCl)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-CaMKII (Thr286) and anti-total CaMKII

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with desired concentrations of this compound or vehicle for a specified time, followed by stimulation (e.g., with KCl) to induce calcium influx.

  • Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. c. Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-CaMKII overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CaMKII.

  • Analysis: Perform densitometry analysis to quantify the ratio of phosphorylated CaMKII to total CaMKII.

Calcium Signaling Pathway Visualization

Nifedipine's blockade of L-type calcium channels directly impacts the activation of numerous calcium-dependent signaling pathways. An increase in intracellular Ca²⁺ leads to the binding of Ca²⁺ to calmodulin (CaM). The Ca²⁺/CaM complex then activates downstream targets such as CaMKII and calcineurin, which in turn regulate transcription factors like CREB, influencing gene expression related to cell growth, proliferation, and other functions.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus LTCC L-type Ca²⁺ Channel Int_Ca Intracellular Ca²⁺ LTCC->Int_Ca CaM Calmodulin (CaM) CaMKII CaMKII CaM->CaMKII Calcineurin Calcineurin CaM->Calcineurin pCaMKII p-CaMKII (Active) CaMKII->pCaMKII Autophosphorylation CREB CREB Calcineurin->CREB (via other factors) pCaMKII->CREB Phosphorylates pCREB p-CREB (Active) CREB->pCREB Gene Gene Transcription pCREB->Gene Nifedipine Nifedipine-HCl Nifedipine->LTCC Inhibits Ext_Ca Extracellular Ca²⁺ Ext_Ca->LTCC Influx Int_Ca->CaM

Inhibitory effect of Nifedipine on a calcium signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Nifedipine-Hydrochloride Solubility Challenges in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the poor aqueous solubility of nifedipine-hydrochloride in experimental assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

Nifedipine (B1678770) is a poorly water-soluble drug, classified under the Biopharmaceutics Classification System (BCS) as a Class II substance, meaning it has high permeability but low solubility.[1] Its crystalline structure and hydrophobic nature make it challenging to dissolve in aqueous buffers commonly used in research assays.[2][3]

Q2: What is the best solvent to prepare a stock solution of nifedipine?

Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of nifedipine for in vitro studies.[3][4] Nifedipine is also soluble in other organic solvents such as ethanol, methanol, and acetone.[2][3]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, and some robust lines can tolerate up to 1%.[5][6] However, primary cells are more sensitive, and it is crucial to keep the final DMSO concentration at or below 0.1%.[5][6] It is always recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.[7][8]

Q4: My nifedipine precipitates when I add it to my aqueous assay buffer. What should I do?

Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue. Here are some troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of nifedipine in your assay.

  • Increase the final DMSO concentration: If your cells can tolerate it, slightly increasing the final percentage of DMSO in the assay medium can help maintain solubility.

  • Use a pre-warmed buffer: Adding the nifedipine stock solution to a pre-warmed (37°C) aqueous buffer can sometimes prevent precipitation.

  • Vortex while adding: Add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid and uniform mixing.

  • Consider alternative solubilization techniques: For persistent issues, explore methods like complexation with cyclodextrins or using solid dispersions.[9]

Q5: How should I store my nifedipine stock solution?

Nifedipine is extremely sensitive to light and can degrade when exposed to daylight or UV light.[2][10] Stock solutions should be stored in light-protected (amber) vials at -20°C for long-term storage.[11] It is also advisable to prepare fresh dilutions in aqueous buffers daily and not to store them for more than one day.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Nifedipine powder will not dissolve in the chosen solvent. - Insufficient solvent volume.- Inappropriate solvent for the desired concentration.- Increase the solvent volume.- Gently warm the solution (up to 37°C).- Use a stronger organic solvent like DMSO for the initial stock solution.[4]
A precipitate forms immediately upon adding the stock solution to the aqueous buffer. - The aqueous solubility limit has been exceeded.- The final concentration of the organic co-solvent (e.g., DMSO) is too low.- Lower the final concentration of nifedipine.- Add the stock solution to the buffer with vigorous vortexing.- Prepare an intermediate dilution in a higher concentration of the organic solvent before the final dilution in the aqueous buffer.
The solution is initially clear but becomes cloudy or forms a precipitate over time. - Temperature fluctuations affecting solubility.- Degradation of the compound.- Maintain a constant temperature for your experiment.- Prepare fresh solutions for each experiment and avoid storing diluted aqueous solutions.[4]
Inconsistent or unexpected results in cell-based assays. - Cytotoxicity from the organic solvent.- Nifedipine precipitation leading to inaccurate concentrations.- Degradation of nifedipine due to light exposure.- Perform a vehicle control to test for solvent toxicity and determine the maximum tolerable concentration.[5][6]- Visually inspect for precipitation before and during the experiment.- Protect all nifedipine solutions from light by using amber tubes and minimizing exposure.[2][10]

Data Presentation

Table 1: Solubility of Nifedipine in Various Solvents

SolventSolubilityReference(s)
Water (37°C, pH 7)~5.6 µg/mL (0.0056 g/L)[2]
DMSO~30-50 mg/mL[2][3][4]
Ethanol~3-17 mg/mL[2][4]
Methanol~26 mg/mL[2]
Acetone~250 mg/mL[2]
1:10 DMSO:PBS (pH 7.2)~0.1 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Nifedipine Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, light-protected microcentrifuge tubes (e.g., amber tubes)

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the required amount of this compound powder. For a 10 mM stock solution, you will need 3.463 mg of nifedipine (MW: 346.3 g/mol ) for 1 mL of DMSO.

  • Add the nifedipine powder to a sterile, light-protected microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex the solution thoroughly until the nifedipine is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM Nifedipine stock solution in DMSO

  • Sterile, pre-warmed (37°C) cell culture medium or assay buffer

  • Sterile polypropylene (B1209903) tubes

Procedure:

  • Protect all solutions from light throughout the procedure.

  • Calculate the volume of the 10 mM stock solution needed to achieve your desired final concentration in the assay.

  • Prepare an intermediate dilution of the nifedipine stock solution in cell culture medium if a large dilution factor is required. This helps to minimize local concentration effects and potential precipitation.

  • Add the calculated volume of the nifedipine stock solution (or intermediate dilution) dropwise to the pre-warmed cell culture medium while gently vortexing.

  • Ensure the final concentration of DMSO in the working solution is below the cytotoxic level for your specific cell line (typically ≤ 0.5%).[5]

  • Use the freshly prepared working solution immediately. Do not store aqueous dilutions of nifedipine.[4]

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh Nifedipine Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex store Aliquot and Store at -20°C vortex->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Pre-warmed Aqueous Buffer thaw->dilute vortex_dilute Vortex During Dilution dilute->vortex_dilute precipitate Precipitation Occurs dilute->precipitate use Use Immediately in Assay vortex_dilute->use check_conc Check Final Concentration precipitate->check_conc check_dmso Check Final DMSO % precipitate->check_dmso signaling_pathway nifedipine Nifedipine l_type_channel L-type Voltage-Gated Ca²⁺ Channel nifedipine->l_type_channel Inhibits lkb1 LKB1 nifedipine->lkb1 Activates ca_influx Ca²⁺ Influx l_type_channel->ca_influx Mediates intracellular_ca [Ca²⁺]i ca_influx->intracellular_ca Increases downstream Downstream Ca²⁺-dependent Signaling Pathways (e.g., muscle contraction, neurotransmitter release) intracellular_ca->downstream Activates ampk AMPK lkb1->ampk Activates proliferation_ros VSMC Proliferation & ROS Production ampk->proliferation_ros Inhibits

References

Nifedipine-hydrochloride light sensitivity and degradation prevention in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the light sensitivity and degradation prevention of nifedipine-hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My nifedipine (B1678770) solution has turned yellow. What does this indicate?

A1: A yellow discoloration of your nifedipine solution is a primary indicator of photodegradation.[1] Nifedipine is highly sensitive to light, and this color change is typically due to the formation of its nitroso-phenylpyridine derivative, a yellow-colored degradation product.[1] This indicates that the concentration of active nifedipine has likely decreased, which can compromise your experimental results.

Q2: I'm observing inconsistent results in my cell-based assays using a nifedipine stock solution. Could this be due to degradation?

A2: Yes, inconsistent experimental outcomes are a common consequence of nifedipine degradation.[1] As the parent compound degrades, the potency of your solution diminishes, leading to variability in its pharmacological effect.[1] It is critical to use freshly prepared solutions or to validate the stability of your stock solution under your specific storage conditions.

Q3: What are the primary factors that contribute to nifedipine degradation?

A3: The main factors contributing to nifedipine degradation are:

  • Light Exposure: Nifedipine is extremely photolabile and degrades rapidly upon exposure to both daylight and certain types of artificial light.[1][2]

  • pH: The stability of nifedipine is pH-dependent. It is most stable in slightly acidic to neutral conditions (pH 4-6) and is more susceptible to degradation in alkaline environments.[1][3]

  • Oxidizing Agents: The presence of oxidizing agents can accelerate the degradation of nifedipine.[1]

  • Temperature: While light exposure is the most critical factor, elevated temperatures can also increase the rate of degradation.[1][2]

Q4: How can I minimize nifedipine degradation during my experiments?

A4: To minimize degradation, adhere to the following best practices:

  • Protect from Light: Always handle nifedipine in a dark room or under amber or red light. Use amber-colored glassware or wrap containers and experimental apparatus in aluminum foil.[1][4]

  • Control pH: Prepare solutions in a buffer system that maintains a pH between 4 and 6.[1]

  • Use High-Purity Solvents: Employ high-purity, degassed solvents to minimize the presence of potential oxidizing agents.[1]

  • Proper Storage: Store stock solutions at 2-8°C in the dark.[2] For long-term storage, consider aliquoting and storing at -20°C or -80°C.[1]

  • Prepare Fresh Solutions: Whenever feasible, prepare nifedipine solutions immediately before each experiment.[1]

Troubleshooting Guides

Issue 1: Rapid loss of nifedipine concentration in solution.

Potential Cause Troubleshooting Step Recommended Action
Light Exposure Verify that all handling and storage procedures are conducted under appropriate light-protected conditions.Work in a dark room or under red/amber light. Use amber vials or wrap all glassware with aluminum foil.[1][4]
Incorrect pH Measure the pH of your solution.Adjust the pH to a range of 4-6 using a suitable buffer system.[1]
Solvent Impurities Review the purity of the solvent used.Use high-purity, degassed solvents for all preparations.[1]
Inappropriate Storage Temperature Check the storage temperature of your solution.Store stock solutions at 2-8°C for short-term use and -20°C or -80°C for long-term storage.[1][2]

Issue 2: Appearance of unknown peaks in HPLC analysis.

Potential Cause Troubleshooting Step Recommended Action
Photodegradation Review the light protection measures during sample preparation and analysis.Ensure the autosampler and all tubing are protected from light. The primary photodegradation product is the nitroso-phenylpyridine derivative, which will have a different retention time than nifedipine.[1]
Oxidative Degradation Check for potential sources of oxidation.Use degassed solvents and consider adding an antioxidant to your formulation if compatible with your experimental design.
Interaction with other compounds Consider the possibility of interactions if nifedipine is part of a mixture.Be aware that other drugs, such as atenolol, can alter the degradation pathway of nifedipine.[5]

Quantitative Data Summary

Table 1: Nifedipine Degradation Under Different Light Conditions

Condition Degradation Rate Primary Degradation Product Reference
Daylight Exposure (in solution) Rapid; can be complete within minutes to hours.Nitroso-phenylpyridine derivative[6][7][8]
UV Light Exposure Rapid.Nitro-phenylpyridine derivative[2][3][7]
Artificial Light (Fluorescent) Slower than daylight but significant over time.Nitroso-phenylpyridine derivative[6][9]
Amorphous vs. Crystalline Solid Amorphous form degrades approximately 1.8 times faster than the crystalline form upon photoexposure.Not specified[10]

Table 2: Stability of Nifedipine in Compounded Oral Suspensions

Storage Temperature Formulation Vehicle Nifedipine Concentration After 91 Days Reference
4°C (Refrigerated)Ora Plus:Ora SweetNearly 100%[2]
4°C (Refrigerated)1% Methylcellulose-SyrupNearly 100%[2]
25°C (Room Temperature)Ora Plus:Ora Sweet98.9% ± 2.36%[2]
25°C (Room Temperature)1% Methylcellulose-Syrup97.4% ± 2.48%[2]

Experimental Protocols

Protocol 1: Preparation of a Light-Protected Nifedipine Stock Solution

Objective: To prepare a nifedipine stock solution while minimizing light-induced degradation.

Materials:

  • Nifedipine powder

  • Dimethyl sulfoxide (B87167) (DMSO), high-purity

  • Analytical balance

  • Amber glass vials

  • Aluminum foil

  • Vortex mixer

  • Pipettes

Procedure:

  • Perform all subsequent steps in a dark room or under red light conditions.

  • Weigh the desired amount of nifedipine powder using an analytical balance.

  • Dissolve the nifedipine powder in the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the nifedipine is completely dissolved.

  • Aliquot the stock solution into amber glass vials.

  • For additional protection, wrap the vials in aluminum foil.[1]

  • Store the aliquots at -20°C for long-term use.[1]

Protocol 2: Stability Testing of Nifedipine Using HPLC

Objective: To quantify the concentration of nifedipine and its primary degradation product over time.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. The exact composition should be optimized for adequate separation.

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection Wavelength: 235 nm.[2]

Procedure:

  • Prepare a nifedipine solution according to Protocol 1.

  • Expose the solution to the desired stress condition (e.g., specific light source, temperature).

  • At designated time points, withdraw an aliquot of the solution.

  • Dilute the sample to a known concentration with the mobile phase.

  • Filter the sample through a 0.45 µm filter before injection into the HPLC system.

  • Run a standard curve with known concentrations of nifedipine to quantify the concentration in your samples.

  • The primary degradation product, the nitroso-phenylpyridine derivative, will have a different retention time, allowing for its separation and quantification.[1]

Visualizations

Nifedipine_Degradation_Pathway Nifedipine Nifedipine Nitroso_Derivative Nitroso-phenylpyridine Derivative (Major) Nifedipine->Nitroso_Derivative Daylight / Visible Light Nitro_Derivative Nitro-phenylpyridine Derivative Nifedipine->Nitro_Derivative UV Light Other_Products Other Minor Degradation Products Nitroso_Derivative->Other_Products Further Reactions

Caption: Simplified photodegradation pathways of Nifedipine.

Experimental_Workflow cluster_prep Solution Preparation (Light Protected) cluster_exp Experiment cluster_analysis Analysis Weigh Weigh Nifedipine Dissolve Dissolve in Solvent Weigh->Dissolve Store Store in Amber Vial (-20°C) Dissolve->Store Expose Expose to Experimental Conditions Store->Expose Use Fresh or Validated Stock Sample Collect Samples at Time Points Expose->Sample Prepare_HPLC Prepare for HPLC Sample->Prepare_HPLC Analyze_HPLC Analyze via HPLC Prepare_HPLC->Analyze_HPLC Quantify Quantify Degradation Analyze_HPLC->Quantify

Caption: Recommended workflow for handling Nifedipine to minimize degradation.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing in Nifedipine-Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address HPLC peak tailing issues encountered during the analysis of nifedipine (B1678770) and its hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how is it identified?

A1: HPLC peak tailing is a phenomenon where the peak in a chromatogram is not symmetrical, and the latter half of the peak is broader than the front half.[1] This distortion can compromise the accuracy and resolution of the analysis.[2] Peak tailing is quantitatively assessed using the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 indicates significant tailing.[1]

Q2: What are the primary causes of peak tailing in nifedipine analysis?

A2: The most common causes of peak tailing for basic compounds like nifedipine in reversed-phase HPLC include:

  • Secondary Interactions: Strong interactions between the basic functional groups of nifedipine and acidic residual silanol (B1196071) groups on the silica-based column packing.[3]

  • Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to interactions that cause tailing.[4]

  • Column Issues: Degradation of the column, a blocked inlet frit, or the formation of a void at the column inlet can all lead to peak distortion.[2][3]

  • Sample Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the column and cause peak tailing.[3][5]

  • Extra-Column Effects: Dead volume in the HPLC system, such as from overly long or wide tubing, can contribute to peak broadening and tailing.[5]

Q3: How does the mobile phase pH affect nifedipine peak shape?

A3: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like nifedipine. At a low pH (around 3.0), the residual silanol groups on the silica (B1680970) stationary phase are protonated and thus less likely to interact with the basic nifedipine molecule, resulting in improved peak symmetry.[3][4] As the pH increases, the silanol groups become ionized and can cause secondary interactions, leading to peak tailing.[6]

Q4: Can mobile phase additives improve the peak shape of nifedipine?

A4: Yes, mobile phase additives can significantly improve peak shape. For basic compounds like nifedipine, adding a competing base such as triethylamine (B128534) (TEA) to the mobile phase can help.[7] TEA competes with nifedipine for interaction with the active silanol sites on the stationary phase, thereby reducing peak tailing.[7] Another common additive is trifluoroacetic acid (TFA), which helps to maintain a low mobile phase pH and can also improve peak shape.[8]

Q5: What type of HPLC column is best suited for nifedipine analysis to avoid peak tailing?

A5: To minimize peak tailing in nifedipine analysis, it is recommended to use modern, high-purity, end-capped C18 or C8 columns.[3] End-capping is a process where the residual silanol groups on the silica surface are chemically bonded with a small molecule, like trimethylsilyl, to make them inert and reduce their interaction with basic analytes.[3] Columns specifically designed for the analysis of basic compounds, often referred to as "base-deactivated," are also an excellent choice.

Troubleshooting Guide

Problem: My nifedipine peak is tailing.

Here is a step-by-step guide to troubleshoot and resolve the issue:

Step 1: Evaluate the Mobile Phase

  • Check the pH: Ensure the mobile phase pH is sufficiently low, ideally around 3.0, to protonate the silanol groups on the column.[4] An acidic modifier like 0.1% formic acid or trifluoroacetic acid can be used.[3][8]

  • Consider Additives: If a low pH is not sufficient, consider adding a competing base like 0.1% v/v triethylamine (TEA) to the mobile phase.

  • Buffer Concentration: Ensure an adequate buffer concentration (e.g., 10-25 mM) is used to maintain a stable pH.[1]

Step 2: Assess the HPLC Column

  • Column Age and Condition: An old or contaminated column can lead to poor peak shape. If the column has been used extensively, consider replacing it.

  • Column Flushing: Try flushing the column with a strong solvent to remove any contaminants. If a blockage is suspected at the inlet frit, backflushing the column (if the manufacturer's instructions permit) may resolve the issue.[3]

  • Guard Column: If you are using a guard column, it may be blocked or contaminated. Try replacing the guard column.[5]

Step 3: Review Sample and Injection Parameters

  • Sample Concentration: To check for mass overload, dilute your sample and inject it again. If the peak shape improves, your original sample was too concentrated.[3]

  • Injection Volume: To check for volume overload, reduce the injection volume.[5]

  • Sample Solvent: Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is used, it can cause peak distortion.[9]

Step 4: Inspect the HPLC Instrument

  • Extra-Column Volume: Check for and minimize any dead volume in the system. Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible.[5]

  • Fittings: Ensure all fittings are properly connected and that there are no leaks.

Data Presentation

Table 1: Comparison of HPLC Methods for Nifedipine Analysis with Good Peak Shape

ParameterMethod 1Method 2[8]Method 3[4]Method 4[10]
Column Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)Phenomenex C18 (5 x 4.0 mm, 5 µm)Purospher STAR C18 (250 x 4.6 mm, 5 µm)Lichrocart Lichrospher 60 RP selectB
Mobile Phase Acetonitrile (B52724): 0.1% v/v TEA (pH 7.4) (78:22 v/v)Water: Acetonitrile: Trifluoroacetic acid (40:60:0.1 v/v/v)Phosphate buffer: Acetonitrile (60:40 v/v), pH 3.00.020 mol/L KH2PO4 (pH 4.8): Acetonitrile (42:58 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/minNot Specified
Detection 326 nm235 nm242 nm240 nm
Tailing Factor Reported as "free from tailing factor"≤ 2Not specified, but peaks are "well resolved and sharp"Not Specified

Table 2: Impact of Chromatographic Parameters on Nifedipine Peak Tailing

ParameterVariationEffect on Peak TailingReference
Mobile Phase pH Decreasing pH to ~3.0Reduces tailing by protonating silanol groups[3][4]
Increasing pHIncreases tailing due to ionized silanol interactions[6]
Mobile Phase Additive Addition of Triethylamine (TEA)Reduces tailing by competing for active silanol sites[7]
Column Type Use of end-capped columnsMinimizes tailing by shielding silanol groups[3]
Column Temperature Increasing TemperatureCan sometimes improve peak shape by increasing mass transfer kinetics[11]
Temperature GradientsCan cause peak distortion if the mobile phase and column are at different temperatures[11]
Sample Concentration High ConcentrationCan lead to mass overload and peak tailing[3][5]

Experimental Protocols

Detailed Methodology for Nifedipine Analysis with Optimal Peak Shape

This protocol is based on a validated RP-HPLC method that has been shown to produce symmetrical peaks for nifedipine.

1. Instrumentation

  • HPLC system with a binary gradient pump, UV-Vis detector, and autosampler.

  • Data acquisition and processing software.

2. Materials and Reagents

  • Nifedipine reference standard

  • Acetonitrile (HPLC grade)

  • Triethylamine (TEA) (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filter

3. Chromatographic Conditions

  • Column: Phenomenex Luna C18(2) (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and 0.1% v/v aqueous TEA solution (pH adjusted to 7.4) in a ratio of 78:22 (v/v).

  • Preparation of Mobile Phase:

    • To prepare the 0.1% v/v TEA solution, add 1 mL of TEA to a 1 L volumetric flask and bring to volume with HPLC grade water. Adjust the pH to 7.4 with an appropriate acid (e.g., phosphoric acid).

    • Mix 780 mL of acetonitrile with 220 mL of the 0.1% v/v TEA solution.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Detection Wavelength: 326 nm

4. Standard Solution Preparation

  • Prepare a stock solution of nifedipine by accurately weighing and dissolving the reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.

5. Sample Preparation

  • For bulk drug analysis, dissolve the sample in the mobile phase to a concentration within the linear range of the method.

  • For dosage forms, an appropriate extraction procedure should be followed to isolate nifedipine from excipients, with the final solution being prepared in the mobile phase.

6. System Suitability

  • Inject the standard solution six times and evaluate the system suitability parameters. The acceptance criteria typically include a tailing factor of ≤ 2.0 and a relative standard deviation (RSD) for peak area of < 2.0%.

Mandatory Visualization

G Troubleshooting Workflow for Nifedipine Peak Tailing start Peak Tailing Observed (Tf > 1.2) check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase check_ph Is pH low (~3.0)? check_mobile_phase->check_ph add_modifier Add competing base (e.g., 0.1% TEA) check_ph->add_modifier No check_column Step 2: Assess Column check_ph->check_column Yes add_modifier->check_column is_column_old Is column old or contaminated? check_column->is_column_old flush_column Flush or backflush column is_column_old->flush_column Maybe replace_column Replace column is_column_old->replace_column Yes check_sample Step 3: Review Sample Parameters is_column_old->check_sample No flush_column->check_sample resolved Peak Shape Improved (Tf <= 1.2) replace_column->resolved is_overloaded Is sample overloaded? check_sample->is_overloaded dilute_sample Dilute sample or reduce injection volume is_overloaded->dilute_sample Yes check_instrument Step 4: Inspect Instrument is_overloaded->check_instrument No dilute_sample->check_instrument check_dead_volume Check for extra-column dead volume check_instrument->check_dead_volume optimize_tubing Optimize tubing and fittings check_dead_volume->optimize_tubing Yes check_dead_volume->resolved No optimize_tubing->resolved

Caption: A logical workflow for troubleshooting HPLC peak tailing issues.

G Chemical Interactions Causing Nifedipine Peak Tailing cluster_column Silica-Based C18 Stationary Phase cluster_analyte Nifedipine (Basic Analyte) silica Si silanol Si-OH silica->silanol c18 Si-C18 silica->c18 interaction Secondary Ionic Interaction (Causes Peak Tailing) silanol->interaction Ionized Silanol (Si-O-) primary_interaction Primary Hydrophobic Interaction (Desired Retention) c18->primary_interaction nifedipine Nifedipine nifedipine->interaction nifedipine->primary_interaction

Caption: Interactions of nifedipine with the HPLC stationary phase.

References

Technical Support Center: Nifedipine-Hydrochloride Stock Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of nifedipine-hydrochloride in stock solutions. Nifedipine (B1678770) is highly sensitive to light, and its degradation can significantly impact experimental outcomes. Following the guidelines below will help ensure the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of nifedipine instability in stock solutions? A1: The primary cause of instability is exposure to light.[1] Nifedipine is extremely photosensitive and degrades upon exposure to daylight, UV light, and even certain types of artificial fluorescent lighting.[1][2][3] This degradation process is rapid and is the most critical factor to control when working with nifedipine solutions.[4]

Q2: What are the main degradation products of nifedipine? A2: Nifedipine degradation pathways are primarily dictated by the type of light exposure:

  • Daylight or Visible Light: Exposure leads to the formation of a nitrosophenylpyridine derivative (nitrosonifedipine).[2][5]

  • UV Light: Exposure may lead to the formation of a nitrophenylpyridine derivative (oxidized nifedipine).[1][2][5][6] Further degradation can result in other compounds, including lactam derivatives.[7][8]

Q3: What are the recommended solvents for preparing nifedipine stock solutions? A3: Nifedipine is soluble in several organic solvents. For a stock solution, Dimethyl Sulfoxide (DMSO) is a common choice, dissolving nifedipine at concentrations up to 50 mg/mL.[2][9] Other suitable solvents include ethanol, dimethylformamide (DMF), acetone, and chloroform.[2][9] Nifedipine is practically insoluble in water.[2] For experiments requiring an aqueous medium, it is recommended to first dissolve nifedipine in DMSO and then dilute it with the aqueous buffer.[9] These aqueous solutions should ideally be used the same day and not stored.[9]

Q4: How should I store my nifedipine stock solution to ensure maximum stability? A4: To maximize stability, stock solutions should be:

  • Protected from all light: Store in amber glass vials and wrap the vials in aluminum foil for extra protection.[10][11] All handling, including weighing and dilution, should be done in subdued light.[12]

  • Refrigerated: Store at 2-8°C.[1][2] Nifedipine degrades more rapidly at room temperature (25°C) than at refrigerated temperatures (4°C).[13]

Q5: What is the typical shelf-life of a nifedipine stock solution? A5: The shelf-life depends heavily on the solvent, concentration, and storage conditions. Even when protected from light and refrigerated, a cardioplegic solution containing nifedipine fell below 90% of its original concentration within approximately six hours.[13] However, an extemporaneously compounded oral solution (10 mg/mL) was stable for at least 35 days when stored in amber glass bottles at room temperature.[11] For critical applications, it is always best practice to prepare the stock solution fresh.

Q6: My nifedipine solution has turned yellow. Can I still use it? A6: No. A visible color change is a clear indicator of chemical degradation. The solution should be discarded, and a fresh stock should be prepared following all precautions for light protection and proper storage.

Troubleshooting Guide

This guide addresses common issues encountered when using nifedipine stock solutions.

Problem: Inconsistent or non-reproducible experimental results when using a nifedipine stock solution.

This issue often points to the degradation of the active compound. Follow this workflow to diagnose and resolve the problem.

G Start Inconsistent Experimental Results Observed CheckStorage Step 1: Review Storage Conditions of Stock Solution Start->CheckStorage WasItProtected Was it stored at 2-8°C in the dark (amber vial, wrapped in foil)? CheckStorage->WasItProtected CheckHandling Step 2: Review Handling Procedure During Experiment WasItProtected->CheckHandling Yes Solution Action: Discard Old Solution. Prepare Fresh Stock. WasItProtected->Solution No WasItExposed Was the solution exposed to light during dilution or addition to the assay? CheckHandling->WasItExposed CheckAge Step 3: Check Age of Stock Solution WasItExposed->CheckAge No Implement Implement Corrective Actions: - Use amber labware - Work in subdued light - Minimize exposure time WasItExposed->Implement Yes IsItOld Is the solution older than its validated stability period? CheckAge->IsItOld IsItOld->Solution Yes End Re-run Experiment & Verify Results IsItOld->End No Solution->End Implement->Solution

Caption: Troubleshooting workflow for nifedipine solution instability.

Data Presentation: Nifedipine Stability in Various Formulations

The stability of nifedipine is highly dependent on the formulation and storage container. The following table summarizes findings from various studies.

Formulation/VehicleConcentrationStorage TemperatureContainer/ConditionStability Results
Cardioplegic Solution275 & 500 µg/L4°CPlastic bags, protected from light<90% of initial concentration after ~6 hours.[13]
Cardioplegic Solution275 & 500 µg/L25°CPlastic bags, protected from lightDegraded more rapidly than at 4°C.[13]
Oral Suspension (Ora Plus:Ora Sweet)4 mg/mL4°CPlastic bottlesRemained at nearly 100% of initial concentration for 91 days.[1][14]
Oral Suspension (Ora Plus:Ora Sweet)4 mg/mL25°CPlastic bottles98.9% of initial concentration remained after 91 days.[1][14]
Oral Suspension (1% methylcellulose:syrup)4 mg/mL4°CPlastic bottlesRemained at nearly 100% of initial concentration for 91 days.[1][14]
Oral Suspension (1% methylcellulose:syrup)4 mg/mL25°CPlastic bottles97.4% of initial concentration remained after 91 days.[1][14]
Oral Solution (Peppermint-flavored vehicle)10 mg/mL22-25°CAmber glass bottles>90% of initial concentration for 35 days.[10][11]
Oral Solution (Peppermint-flavored vehicle)10 mg/mL22-25°CAmber syringes (foil-wrapped)>90% of initial concentration for 14 days.[10][11]
Oral Solution (Peppermint-flavored vehicle)10 mg/mL22-25°CAmber syringes (not foil-wrapped)>20% loss of initial concentration within 7 days.[10][11]

Experimental Protocols

Protocol 1: Preparation of a Nifedipine-HCl Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amber glass vial with a PTFE-lined cap

  • Aluminum foil

  • Analytical balance

  • Pipettes and sterile, filtered tips

  • Vortex mixer

Procedure: NOTE: Perform all steps in a darkened room or under subdued lighting to minimize light exposure.

  • Calculate the mass of this compound required for your desired volume and concentration (Molar Mass of Nifedipine is 346.3 g/mol ). For 1 mL of a 10 mM stock, you will need 3.463 mg.

  • Weigh the calculated amount of this compound powder and place it into a clean, dry amber glass vial.

  • Add the desired volume of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. The solution should be a clear, yellow liquid.

  • Wrap the vial securely in aluminum foil to provide an additional light barrier.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the vial upright at 2-8°C.

Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a general framework for a stability-indicating HPLC method to quantify nifedipine and resolve it from its degradation products.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate). The exact ratio should be optimized for separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 235 nm.

  • Sample Preparation:

    • Dilute the nifedipine stock solution to a known concentration within the linear range of the assay using the mobile phase as the diluent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Forced Degradation: To validate the method, perform forced degradation studies by subjecting nifedipine solutions to stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, heat, and intense light exposure) to generate degradation products. The method is considered "stability-indicating" if the nifedipine peak is well-resolved from all degradation product peaks.[1][15]

Visualizations

Nifedipine Photodegradation Pathway

Nifedipine's dihydropyridine (B1217469) ring is susceptible to oxidation, a reaction that is accelerated by light. The primary degradation pathways involve the conversion of the nitro group.

G cluster_light Light Exposure Nifedipine Nifedipine (1,4-dihydropyridine derivative) Daylight Daylight / Visible Light UV UV Light Nitroso Nitrosophenylpyridine Derivative (Major Product) Other Other Minor Products (Lactams, Azoxy derivatives, etc.) Nitroso->Other Further Reactions Nitro Nitrophenylpyridine Derivative (Major Product) Daylight->Nitroso Converts nitro group to nitroso group UV->Nitro Oxidizes dihydropyridine ring to pyridine (B92270) ring

Caption: Simplified photodegradation pathways of nifedipine.

References

Optimizing nifedipine-hydrochloride dosage for in vivo animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing nifedipine-hydrochloride dosage in in vivo animal studies. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve this compound for in vivo administration?

A1: Nifedipine (B1678770) is practically insoluble in water.[1][2][3] Therefore, organic solvents are typically required for initial dissolution before further dilution. Common solvents include dimethyl sulfoxide (B87167) (DMSO), ethanol, acetone, and polyethylene (B3416737) glycol 400 (PEG 400).[1][4][5] For aqueous solutions, a common method is to first dissolve nifedipine in DMSO and then dilute it with a suitable aqueous buffer like PBS (pH 7.2).[4] However, it's important to note that aqueous solutions of nifedipine are not very stable and should ideally be prepared fresh.[1][4]

Q2: What is the stability of nifedipine solutions and how should they be stored?

A2: Nifedipine is highly sensitive to light and can degrade into a nitrosophenylpyridine derivative upon exposure to daylight or certain artificial lights.[1][6] Exposure to UV light can lead to the formation of a nitrophenylpyridine derivative.[1][6] Therefore, all solutions must be protected from light using amber vials or by wrapping containers in aluminum foil.[5][7][8] Nifedipine is also temperature-sensitive. As a solid, it is stable for at least two years when stored at 2-8°C.[1][6] In solution, degradation is more rapid at room temperature (25°C) than at 4°C, even when protected from light.[1] It is recommended to prepare solutions immediately before use.[1]

Q3: What are the common routes of administration for nifedipine in animal studies?

A3: Nifedipine can be administered through various routes in animal models, including:

  • Oral (PO): This is a common route, with both immediate-release and extended-release formulations available for clinical use.[9][10] For experimental purposes, it can be administered by oral gavage.

  • Intravenous (IV): IV administration allows for direct entry into the systemic circulation.[10][11]

  • Intraperitoneal (IP): This route is also used in rodent studies.[12]

  • Subcutaneous (SC): This route has been used in some animal models.[13]

  • Sublingual and Intranasal: These routes have been explored for rapid absorption.[14]

Q4: What are the potential side effects of nifedipine in animals and how can I mitigate them?

A4: The primary pharmacological effect of nifedipine is vasodilation, which can lead to side effects such as hypotension (a drop in blood pressure) and reflex tachycardia (an increase in heart rate).[15] It is crucial to monitor blood pressure and heart rate during and after administration.[15] To mitigate these effects, start with a lower dose and titrate upwards while closely observing the animal's response. In some animal studies, high doses of nifedipine have been associated with fetal malformations and increased fetal mortalities.[2][15]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of Nifedipine in Aqueous Solution - Poor solubility of nifedipine in aqueous buffers.- The concentration of the organic co-solvent (e.g., DMSO) is too low after dilution.- Increase the proportion of the organic co-solvent in the final solution, ensuring it is within a safe limit for the animal model.- Prepare the solution fresh immediately before administration.[1]- Consider using a different vehicle, such as a solution containing polyethylene glycol 400 and glycerin.[5]
Unexpectedly Low Efficacy - Degradation of nifedipine due to light exposure.[1][6]- Suboptimal dosage.- Poor bioavailability via the chosen administration route.- Ensure all solutions are prepared and stored with protection from light.[5][7][8]- Perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.- Consider an alternative route of administration with higher bioavailability (e.g., IV or IP).
Sharp Drop in Blood Pressure Post-Administration - The administered dose is too high.- Rapid absorption of the drug.- Reduce the dosage.- If using an immediate-release formulation, consider switching to a slower administration method or an extended-release formulation if appropriate for the study design.- Monitor blood pressure closely and have a plan for supportive care if severe hypotension occurs.[15]
Variability in Animal Response - Inconsistent drug administration.- Differences in animal metabolism.- Instability of the dosing solution.- Ensure accurate and consistent dosing technique.- Randomize animals into treatment groups.- Prepare fresh dosing solutions for each experiment to avoid degradation.[1]

Data Summary

Nifedipine Solubility
SolventSolubilityReference(s)
WaterPractically insoluble[1][2][3]
Acetone250 g/L (at 20°C)[1]
Methylene Chloride160 g/L (at 20°C)[1]
Chloroform140 g/L (at 20°C)[1]
Ethyl Acetate50 g/L (at 20°C)[1]
Methanol26 g/L (at 20°C)[1]
Ethanol17.4 g/L (at 20°C)[1]
DMSO50 mg/mL[1]
1:10 DMSO:PBS (pH 7.2)~0.1 mg/mL[4]
Reported Dosages in Animal Models
Animal ModelRoute of AdministrationDosageExperimental ContextReference(s)
RatOral (PO)5-210 mg/kg/dayChronic toxicity studies[15]
RatIntravenous (IV)2.5 mg/kg/daySubchronic toxicity study[16]
RatIntraperitoneal (IP)3 µg/kgStudy of renal and cardiovascular responses[12]
RatSubcutaneous (SC)3, 10, or 30 mg/kg (twice daily)Behavioral study[13]
MouseOral (PO)30 and 100 mg/kgPregnancy outcome study[15]
MouseSubcutaneous (SC)5, 10, or 20 mg/kgBehavioral study[13]
DogOral (PO)2.5-100 mg/kg/dayChronic toxicity studies[15]
DogIntravenous (IV)90-168 µg/hrMyocardial infarction study[11]
CatIntravenous (IV)30 and 100 µg/kgStudy on adrenoceptor-mediated responses[17]
BaboonOral (PO)0.10, 0.34, 0.57, and 1.7 mg/kgBehavioral performance study[18]

Experimental Protocols

Protocol: Preparation of Nifedipine for Oral Gavage in Rats

Materials:

  • Nifedipine powder

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Precision balance

  • Oral gavage needles

Procedure:

  • Weighing Nifedipine: In a light-protected environment (e.g., under a yellow light or in a darkened room), accurately weigh the required amount of nifedipine powder.

  • Initial Dissolution: Add a minimal amount of DMSO to the nifedipine powder to create a concentrated stock solution. For example, to achieve a final concentration of 1 mg/mL with 1% DMSO, you would first dissolve 10 mg of nifedipine in 100 µL of DMSO. Vortex thoroughly until the nifedipine is completely dissolved.

  • Dilution: In a separate amber tube, add the appropriate volume of PBS. While vortexing the PBS, slowly add the nifedipine-DMSO stock solution to the desired final volume. For the example above, you would add the 100 µL of nifedipine-DMSO stock to 9.9 mL of PBS.

  • Final Mixing: Vortex the final solution vigorously to ensure homogeneity.

  • Administration: Use the freshly prepared solution for oral gavage immediately. Protect the solution from light during administration.

  • Stability Note: Aqueous solutions of nifedipine are not recommended for storage and should be prepared fresh for each experiment.[1][4]

Visualizations

Nifedipine_Signaling_Pathway cluster_0 Nifedipine Nifedipine L_type_Ca_Channel L-type Voltage-Gated Calcium Channel Nifedipine->L_type_Ca_Channel Blocks Ca_Influx Calcium Ion (Ca²⁺) Influx L_type_Ca_Channel->Ca_Influx Mediates Intracellular_Ca Decreased Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Inhibition of Vascular_Smooth_Muscle Vascular Smooth Muscle Cell Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation Relaxation leads to Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure Results in Experimental_Workflow start Start: Experimental Design animal_prep Animal Acclimatization & Baseline Measurements start->animal_prep dose_prep Nifedipine Solution Preparation (Light Protected) animal_prep->dose_prep administration Drug Administration (e.g., Oral Gavage) dose_prep->administration monitoring Post-Dose Monitoring (Blood Pressure, Heart Rate, Behavior) administration->monitoring endpoint Endpoint Measurement (e.g., Tissue Collection, Biomarker Analysis) monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis end End: Conclusion data_analysis->end Troubleshooting_Logic rect_node rect_node start Unexpected Result? low_efficacy Low Efficacy? start->low_efficacy high_toxicity High Toxicity (e.g., Hypotension)? start->high_toxicity check_solution Check Solution Integrity: - Freshly prepared? - Light protected? low_efficacy->check_solution Yes reduce_dose Reduce Dosage high_toxicity->reduce_dose Yes review_dose Review Dosage: - Is it appropriate for the model? - Consider dose-response study. check_solution->review_dose change_admin Consider Slower Administration Route reduce_dose->change_admin

References

Troubleshooting nifedipine-hydrochloride variability in cell-based assay results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nifedipine-hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability and achieving consistent results in cell-based assays involving nifedipine (B1678770).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of nifedipine in a cellular context?

A1: Nifedipine is a dihydropyridine (B1217469) L-type voltage-sensitive calcium-channel blocker.[1] Its principal action is to inhibit the influx of extracellular calcium ions through the L-type calcium channels in the cell membrane of various cell types, including vascular smooth muscle cells, myocardial cells, and even some non-excitable cells like chondrocytes and mesenchymal stem cells.[1][2] This reduction in intracellular calcium can lead to a cascade of downstream effects, including vasodilation, modulation of cellular metabolism, and inhibition of cell proliferation.[1][3][2]

Q2: What are the key physicochemical properties of this compound that I should be aware of for my experiments?

A2: Nifedipine is a yellow crystalline powder.[4] It is practically insoluble in water but soluble in several organic solvents.[4][5] A critical property to consider is its extreme photosensitivity; it degrades upon exposure to daylight and UV light, which can lead to a loss of clinical activity and the formation of inactive photodegradation products.[4][6][7] Therefore, all handling and storage of nifedipine and its solutions should be done under light-protected conditions.

Q3: How should I prepare and store this compound solutions for cell culture experiments?

A3: Due to its poor water solubility, nifedipine is typically dissolved in an organic solvent to create a stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with a solubility of up to 50 mg/mL.[4][5] Ethanol is another option, though its solubility is lower.[4][5] It is crucial to prepare a high-concentration stock solution and then dilute it into the cell culture medium to achieve the final desired concentration. The final concentration of the organic solvent in the culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[8] Nifedipine solutions are unstable and should be prepared fresh for each experiment.[4] If short-term storage is necessary, store in light-protected containers at 2-8°C.[4]

Troubleshooting Guide

Issue 1: High Variability in Assay Results Between Replicates

Q: I'm observing significant differences in the effects of nifedipine across my replicate wells. What could be the cause?

A: High variability between replicates often points to inconsistencies in experimental technique or the stability of the compound. Here are some common culprits and solutions:

  • Inconsistent Pipetting: Ensure your pipettes are properly calibrated and that you are using appropriate pipetting techniques to dispense accurate volumes of nifedipine solution and cell suspensions.

  • Uneven Cell Seeding: Make sure to have a homogenous cell suspension before seeding to ensure an equal number of cells in each well.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, consider not using the outermost wells for experimental conditions or filling them with sterile PBS or media.

  • Nifedipine Precipitation: Due to its low aqueous solubility, nifedipine can precipitate out of the culture medium, especially at higher concentrations. Visually inspect your wells for any signs of precipitation. If observed, consider lowering the concentration or using a different solvent system (while keeping the final solvent concentration non-toxic to the cells).

  • Light Exposure: As nifedipine is highly photosensitive, inconsistent exposure of your plates to light during incubation or analysis can lead to variable degradation of the compound.[6][7] Work in a dimly lit environment and protect your plates from light as much as possible.

Issue 2: Lower-Than-Expected or No Effect of Nifedipine

Q: I'm not observing the expected inhibitory effect of nifedipine on my cells. What should I check?

A: A lack of effect could be due to several factors, from the compound itself to the specifics of your assay system:

  • Nifedipine Degradation: The most likely cause is the degradation of nifedipine due to light exposure.[6][7][9] Ensure that your stock solution and experimental plates are protected from light at all times. Prepare fresh solutions for each experiment.

  • Suboptimal Concentration: The effective concentration of nifedipine is cell-type dependent.[10][11] It's essential to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

  • Cell Line Sensitivity: Not all cell lines express L-type calcium channels, or the expression level may be low. Verify the expression of L-type calcium channels in your cell line of interest through literature searches or experimental methods like qPCR or Western blotting.

  • Solvent Effects: The choice of solvent can influence the activity of nifedipine.[12] For instance, nifedipine dissolved in DMSO has been shown to be a more effective L-channel antagonist and even a T-channel antagonist in neuroblastoma cells compared to when dissolved in acetone (B3395972) or ethanol.[12]

  • Incorrect pH of Media: The solubility of nifedipine can be slightly influenced by pH, although it remains low across a range of pH values.[5] Ensure your cell culture medium is properly buffered.

Issue 3: Unexpected Cytotoxicity

Q: I'm observing significant cell death at concentrations where I expect to see a specific biological effect. Why is this happening?

A: While nifedipine's primary effect is on calcium channels, it can induce cytotoxicity at higher concentrations.

  • High Nifedipine Concentration: The therapeutic window for nifedipine in vitro can be narrow. High concentrations can lead to off-target effects and cytotoxicity. It is crucial to determine the cytotoxic threshold for your specific cell line using a cell viability assay (e.g., MTT or Trypan Blue exclusion assay).

  • Solvent Toxicity: The organic solvent used to dissolve nifedipine (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in your cell culture medium is below the cytotoxic threshold for your cells (typically ≤0.1% for DMSO).

  • Phototoxic Degradation Products: Photodegradation of nifedipine can produce compounds with different biological activities, some of which could be toxic.[9][13] This underscores the importance of protecting your experiments from light.

Data Presentation

Table 1: Solubility of Nifedipine in Various Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~50 mg/mL[4][5]
Acetone~250 g/L (at 20°C)[4][5]
Methylene Chloride~160 g/L (at 20°C)[4][5]
Chloroform~140 g/L (at 20°C)[4][5]
Ethyl Acetate~50 g/L (at 20°C)[4][5]
Methanol~26 g/L (at 20°C)[4][5]
EthanolSparingly soluble (~17 g/L at 20°C)[4][5]
WaterPractically insoluble[4][5]

Table 2: Reported Effective Concentrations of Nifedipine in Cell-Based Assays

Cell Line/TypeAssayEffective ConcentrationReference
Aortic Fibroblasts (SHR & WKY rats)Inhibition of cell proliferation10 µM[10]
Neuroblastoma CellsInhibition of T-channel current (in DMSO)10 µM (50% inhibition)[12]
Human Chondrocytes & Mesenchymal Stem CellsInhibition of mitochondrial respirationNot specified
A549 (Alveolar Lung Epithelial Cells)Protection against hypoxia-induced cell death10 µM[14]
Human ErythrocytesInhibition of Ca2+-activated K+ transportKd of 4 µM[15]

Experimental Protocols

Protocol 1: Preparation of Nifedipine Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, light-protecting microcentrifuge tubes

  • Calibrated pipettes

  • Cell culture medium appropriate for your cell line

Procedure:

  • Work in a dimly lit environment to minimize light exposure to nifedipine.

  • Prepare a 10 mM stock solution:

    • Calculate the mass of this compound needed to prepare a 10 mM solution in a specific volume of DMSO (Molecular Weight of Nifedipine: 346.3 g/mol ).

    • Under sterile conditions, weigh the calculated amount of nifedipine powder and dissolve it in the appropriate volume of DMSO in a light-protecting microcentrifuge tube.

    • Vortex thoroughly until the powder is completely dissolved.

  • Prepare working solutions:

    • Serially dilute the 10 mM stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.

    • Prepare these working solutions fresh immediately before adding them to your cells.

  • Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as your highest nifedipine concentration in the cell culture medium.

Protocol 2: Cell Viability Assay (MTT Assay) to Determine Cytotoxicity

Materials:

  • Cells of interest

  • 96-well cell culture plate

  • Nifedipine working solutions and vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed cells: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells: Remove the old medium and add fresh medium containing various concentrations of nifedipine and the vehicle control.

  • Incubate: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions, ensuring the plate is protected from light.

  • Add MTT reagent: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilize formazan: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the nifedipine concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity.

Visualizations

nifedipine_pathway extracellular Extracellular Space cell_membrane Cell Membrane intracellular Intracellular Space nifedipine Nifedipine l_type_channel L-type Ca²⁺ Channel nifedipine->l_type_channel Blocks ca_influx Ca²⁺ Influx intracellular_ca [Ca²⁺]i ↓ ca_influx->intracellular_ca downstream Downstream Cellular Effects intracellular_ca->downstream

Caption: Nifedipine's mechanism of action.

experimental_workflow start Start prep_nifedipine Prepare Nifedipine Stock Solution (in DMSO, light-protected) start->prep_nifedipine seed_cells Seed Cells in Microplate start->seed_cells prep_working Prepare Nifedipine Working Solutions (in media) prep_nifedipine->prep_working incubate_adhere Incubate for Cell Adherence seed_cells->incubate_adhere treat_cells Treat Cells with Nifedipine/Vehicle incubate_adhere->treat_cells prep_working->treat_cells incubate_treatment Incubate for Treatment Duration (light-protected) treat_cells->incubate_treatment perform_assay Perform Cell-Based Assay (e.g., MTT, Proliferation) incubate_treatment->perform_assay analyze_data Analyze and Interpret Data perform_assay->analyze_data end End analyze_data->end

Caption: General experimental workflow.

troubleshooting_workflow rect_node rect_node start Inconsistent Results? check_light Light Protection Adequate? start->check_light check_solubility Precipitation Observed? check_light->check_solubility Yes sol_light Improve light protection for all steps check_light->sol_light No check_pipetting Pipetting Consistent? check_solubility->check_pipetting No sol_solubility Lower concentration or optimize solvent check_solubility->sol_solubility Yes check_cells Cell Health/Density Optimal? check_pipetting->check_cells Yes sol_pipetting Calibrate pipettes, refine technique check_pipetting->sol_pipetting No check_concentration Concentration Optimized? check_cells->check_concentration Yes sol_cells Optimize seeding density, check for contamination check_cells->sol_cells No sol_concentration Perform dose-response curve check_concentration->sol_concentration No consistent_results Consistent Results check_concentration->consistent_results Yes sol_light->check_solubility sol_solubility->check_pipetting sol_pipetting->check_cells sol_cells->check_concentration sol_concentration->consistent_results

Caption: Troubleshooting logic for assay variability.

References

Technical Support Center: Nifedipine-Hydrochloride Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to nifedipine-hydrochloride interference in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with my fluorescence-based assay?

A: Yes, this compound has the potential to interfere with fluorescence-based assays. This interference can manifest as either quenching (a decrease in signal) or as an increase in background fluorescence due to its intrinsic fluorescent properties. Nifedipine (B1678770) is known to quench the fluorescence of certain molecules through mechanisms such as the inner filter effect and dynamic quenching.[1][2] It also possesses absorbance peaks in the UV range, which can interfere with fluorophores excited in this region.[3][4][5]

Q2: What are the spectral properties of nifedipine that I should be aware of?

A: Nifedipine has distinct absorbance and fluorescence properties that can contribute to assay interference. Its absorbance maxima are in the UV region, which can be a source of the "inner filter effect" where the compound absorbs the excitation or emission light of the fluorophore. While sometimes considered non-fluorescent, studies have shown that nifedipine does possess intrinsic fluorescence (autofluorescence) when excited with UV light.[6]

Summary of Nifedipine's Spectral Properties

PropertyWavelength (nm)Source
Absorbance Maxima~236, 334-360[3][5]
Excitation Bands338, 371, 411[6]
Emission Maximum~458 (can red-shift upon UV exposure)[6][7]

Q3: At what concentrations is nifedipine likely to cause interference?

A: The concentration at which nifedipine interferes with an assay is dependent on the specific assay conditions, including the fluorophore used and the instrument settings. However, studies have shown that nifedipine can cause a linear concentration-dependent quenching of carbon quantum dots in the range of 0.5–20 µg/mL.[1][2] It is crucial to perform control experiments to determine the interference threshold in your specific assay.

Q4: I am using a Fura-2 based calcium assay. Will nifedipine interfere?

A: Interestingly, one study has shown that nifedipine does not significantly affect the F340/F380 ratio of the ratiometric calcium indicator Fura-2.[8] However, it is important to note that a related dihydropyridine (B1217469) calcium channel blocker, amlodipine, has been reported to interfere with Fura-2. Therefore, while direct interference with Fura-2 by nifedipine may be minimal, it is still highly recommended to perform the appropriate controls.

Q5: What are some alternative fluorescent dyes I can use for calcium imaging to avoid potential interference from nifedipine?

A: To minimize potential interference, it is advisable to use fluorescent dyes with excitation and emission wavelengths that are further away from the absorbance and fluorescence spectra of nifedipine. For calcium assays, longer-wavelength dyes are a good alternative.

Recommended Alternative Calcium Indicators

IndicatorExcitation (nm)Emission (nm)Ratiometric
Rhod-2~552~581No
Cal-520~492~514No
Fluo-4~494~516No
Rhod-4~544~572No
Asante Calcium RedUV excitableRed emissionYes

Troubleshooting Guides

Problem 1: My fluorescence signal decreases when I add nifedipine.

This issue is likely due to fluorescence quenching. Nifedipine can quench fluorescence through two primary mechanisms:

  • Inner Filter Effect: Nifedipine absorbs the excitation and/or emission light of your fluorophore. This is more likely if your fluorophore's excitation or emission spectra overlap with nifedipine's absorbance spectrum (peaks around 236 nm and 334-360 nm).[3][5]

  • Dynamic Quenching: Nifedipine molecules may collide with the excited fluorophore, causing it to return to the ground state without emitting a photon.[1]

G start Decreased Fluorescence Signal with Nifedipine check_overlap Check for Spectral Overlap (Nifedipine Absorbance vs. Fluorophore Ex/Em) start->check_overlap overlap Significant Overlap check_overlap->overlap Yes no_overlap Minimal Overlap check_overlap->no_overlap No correct_ife Correct for Inner Filter Effect (see Protocol 2) overlap->correct_ife switch_dye Switch to a Longer Wavelength Dye overlap->switch_dye dynamic_quenching Suspect Dynamic Quenching no_overlap->dynamic_quenching reduce_conc Reduce Nifedipine Concentration dynamic_quenching->reduce_conc alternative_compound Consider Alternative Non-interfering Compound reduce_conc->alternative_compound If signal is still low

Caption: Troubleshooting workflow for decreased fluorescence signal.

Problem 2: My background fluorescence increases when I add nifedipine.

This is likely due to the intrinsic fluorescence (autofluorescence) of nifedipine.

G start Increased Background Fluorescence with Nifedipine run_control Run Nifedipine-only Control (see Protocol 1) start->run_control is_autofluorescent Is Nifedipine Autofluorescent at Assay Wavelengths? run_control->is_autofluorescent subtract_background Subtract Background Fluorescence from Experimental Wells is_autofluorescent->subtract_background Yes consider_alternative Consider Alternative Assay (e.g., Luminescence, Absorbance) is_autofluorescent->consider_alternative No (Investigate other sources) change_filters Change to Filter Set with No Overlap subtract_background->change_filters If background is too high change_filters->consider_alternative If not possible

Caption: Troubleshooting workflow for increased background fluorescence.

Experimental Protocols

Protocol 1: Assessing Nifedipine Autofluorescence

Objective: To determine if nifedipine exhibits intrinsic fluorescence at the assay's excitation and emission wavelengths.

Methodology:

  • Prepare a serial dilution of this compound in the same assay buffer used for your experiment. The concentration range should cover and exceed the final concentration used in your assay.

  • Dispense the dilutions into the wells of a microplate (the same type used for your assay).

  • Include wells with assay buffer only as a negative control.

  • Read the plate on a fluorescence plate reader using the exact same excitation and emission wavelengths and instrument settings (e.g., gain, read height) as your main experiment.

  • Data Analysis: If the fluorescence intensity of the nifedipine-containing wells is significantly higher than the buffer-only control in a concentration-dependent manner, then nifedipine is autofluorescent under your experimental conditions. This background fluorescence value can be subtracted from your experimental wells.

Protocol 2: Mathematical Correction for the Inner Filter Effect

Objective: To correct for the absorption of excitation and/or emission light by nifedipine.

Methodology:

  • Measure the absorbance of a serial dilution of nifedipine at both the excitation (Aex) and emission (Aem) wavelengths of your fluorophore using a UV-Vis spectrophotometer or a plate reader with absorbance capabilities.

  • Calculate the corrected fluorescence (F_corr) using the following formula for each concentration of nifedipine:

    F_corr = F_obs * 10^((Aex + Aem) / 2)

    Where:

    • F_corr is the corrected fluorescence intensity.

    • F_obs is the observed (measured) fluorescence intensity in the presence of nifedipine.

    • Aex is the absorbance of nifedipine at the excitation wavelength.

    • Aem is the absorbance of nifedipine at the emission wavelength.

  • Use the corrected fluorescence values for your data analysis.

Nifedipine's Mechanism of Action and Potential Assay Interactions

Nifedipine is a dihydropyridine L-type calcium channel blocker.[9] Its primary mechanism of action is to inhibit the influx of extracellular calcium into cells, leading to smooth muscle relaxation and vasodilation. Some studies also suggest that nifedipine may affect store-operated calcium entry (SOCE).[10][11]

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space Ca_ext Ca²⁺ LTCC L-type Ca²⁺ Channel Ca_ext->LTCC SOC Store-Operated Ca²⁺ Channel Ca_ext->SOC Ca_int [Ca²⁺]i LTCC->Ca_int Ca²⁺ Influx SOC->Ca_int Ca²⁺ Influx ER Endoplasmic Reticulum (ER) Ca_int->ER Sequestration Fluo_dye Fluorescent Ca²⁺ Indicator Ca_int->Fluo_dye Binds ER->Ca_int Release Fluo_signal Fluorescence Signal Fluo_dye->Fluo_signal Emits Nifedipine Nifedipine Nifedipine->LTCC Blocks Nifedipine->SOC May Inhibit Nifedipine->Fluo_signal Quenches

Caption: Nifedipine's mechanism of action and points of potential fluorescence assay interference.

This diagram illustrates how nifedipine blocks L-type calcium channels, potentially affecting intracellular calcium levels, which are often measured by fluorescent indicators. The diagram also shows the point at which nifedipine can directly interfere with the fluorescence signal itself through quenching.

Alternatives to Nifedipine for In Vitro Experiments

If mitigating nifedipine's interference proves to be too challenging for your specific assay, consider using an alternative compound with a similar mechanism of action but different spectral properties.

Potential Alternatives to Nifedipine

CompoundClassNotes
VerapamilPhenylalkylamineLess likely to have overlapping spectral properties with blue/green dyes.
DiltiazemBenzothiazepineHas a different chemical structure and may have different interference properties.
Bay K 8644DihydropyridineAn L-type calcium channel agonist. Useful as a positive control.

Disclaimer: The suitability of these alternatives should be validated for your specific experimental system. Always perform appropriate controls to rule out any potential assay interference.

References

Enhancing the bioavailability of nifedipine-hydrochloride in oral formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the oral bioavailability of nifedipine-hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral formulation of this compound?

A1: Nifedipine (B1678770) is a BCS Class II drug, meaning it has low aqueous solubility and high permeability.[1] The primary challenges include:

  • Poor Solubility: Nifedipine's low water solubility (5-6 μg/mL) limits its dissolution rate in the gastrointestinal tract, leading to low and variable oral bioavailability.[1]

  • Erratic Bioavailability: Inconsistent absorption can result from its poor solubility and significant first-pass metabolism.[2][3]

  • Short Biological Half-Life: The relatively short half-life of nifedipine (around 1.5 to 2 hours) necessitates frequent dosing to maintain therapeutic plasma concentrations.[3][4]

  • Photo-instability: Nifedipine is sensitive to light, which can lead to degradation and loss of potency if not handled and formulated properly.[1]

Q2: What are the most common strategies to enhance the oral bioavailability of nifedipine?

A2: Several nanotechnology-based and other formulation approaches are employed to overcome the challenges associated with nifedipine:

  • Solid Dispersions: This technique involves dispersing nifedipine in an inert carrier matrix at the solid state.[2][5] Methods like solvent evaporation and fusion (melting) are used to create these dispersions, which can enhance the dissolution rate by presenting the drug in an amorphous form and increasing the surface area.[2][6]

  • Nanoparticle Formulations: Reducing the particle size of nifedipine to the nanometer range significantly increases the surface area, leading to enhanced solubility and dissolution rates.[7][8] Common types of nanoparticle formulations include:

    • Nanocrystals: Crystalline nanoparticles of the drug.[7]

    • Polymeric Nanoparticles: Nifedipine encapsulated within a biodegradable polymer matrix.[9]

    • Lipid-Based Nanoparticles: These include Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), which are lipid-based colloidal carriers.[10]

  • Liposomes and Proliposomes: These are vesicular systems that can encapsulate both hydrophilic and lipophilic drugs. Proliposomes are dry, free-flowing powders that form a liposomal dispersion upon contact with water, improving solubility and bioavailability.[1][11][12]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation with aqueous media, such as gastrointestinal fluids.[13][14]

Q3: How do I select the appropriate polymer or carrier for my nifedipine formulation?

A3: The choice of polymer or carrier is critical and depends on the chosen formulation strategy and desired release profile. Key considerations include:

  • Miscibility and Solubility: The drug should be miscible with the carrier in the chosen preparation method (e.g., soluble in the same solvent for solvent evaporation, or miscible in the molten state for fusion methods).

  • Stabilization: The carrier should be able to stabilize the amorphous form of nifedipine and prevent recrystallization upon storage.

  • Enhancement of Dissolution: Hydrophilic carriers like polyvinylpyrrolidone (B124986) (PVP), polyethylene (B3416737) glycols (PEGs), and poloxamers are often used in solid dispersions to improve the wettability and dissolution of the drug.[5][6]

  • Release Control: For controlled or sustained release, polymers like PLGA can be used in nanoparticle formulations.[9]

  • Biocompatibility and Safety: The selected excipients must be biocompatible and approved for oral administration.

Troubleshooting Guides

Solid Dispersions
Problem Possible Cause(s) Suggested Solution(s)
Low Drug Loading Poor solubility of nifedipine in the chosen solvent or molten carrier. Phase separation during preparation.Select a solvent in which both nifedipine and the carrier are highly soluble. For the fusion method, ensure the processing temperature is sufficient to dissolve the drug in the molten carrier without causing degradation. Optimize the drug-to-carrier ratio.[2][15]
Recrystallization of Nifedipine during Storage The amorphous form is thermodynamically unstable. Inappropriate polymer selection or ratio. High humidity and temperature during storage.Select a polymer with a high glass transition temperature (Tg) that can effectively inhibit molecular mobility. Increase the polymer-to-drug ratio. Store the formulation in a cool, dry place, protected from light.[5]
Incomplete Solvent Removal (Solvent Evaporation Method) Insufficient drying time or temperature. Use of a high-boiling-point solvent.Increase the drying time or use a vacuum oven at a controlled temperature. Use a solvent with a lower boiling point.[15]
Phase Separation or Non-homogeneous Dispersion Immiscibility of the drug and carrier. Inadequate mixing.Ensure the drug and carrier are miscible. Use a high-energy mixing method or sonication to ensure a homogeneous dispersion before solvent removal or cooling.[6]
Nanoparticle Formulations
Problem Possible Cause(s) Suggested Solution(s)
Large Particle Size or Broad Polydispersity Index (PDI) Inadequate energy input during homogenization or sonication. Suboptimal stabilizer concentration. Aggregation of nanoparticles.Increase the homogenization pressure or sonication time/amplitude. Optimize the type and concentration of the stabilizer (e.g., surfactants like Tween 80, Span 60).[16]
Low Encapsulation Efficiency Drug leakage into the external phase during preparation. Poor affinity of the drug for the nanoparticle matrix.Optimize the formulation parameters (e.g., drug-to-polymer/lipid ratio). For emulsion-based methods, increase the viscosity of the internal phase or decrease the solubility of the drug in the external phase.[9]
Particle Aggregation upon Storage Insufficient surface charge (low zeta potential). Inadequate stabilization.Use a stabilizer that provides sufficient electrostatic or steric repulsion. A zeta potential of at least ±20-30 mV is generally desired for good stability. Lyophilization with a cryoprotectant can improve long-term stability.[17][18]
Drug Expulsion or Burst Release High drug loading leading to surface-associated drug. Crystalline nature of the lipid matrix in SLNs.Reduce the drug loading. For SLNs, consider using a less-ordered lipid matrix or formulating as NLCs by incorporating a liquid lipid.[10]

Quantitative Data Summary

Table 1: Improvement in Solubility and Dissolution of Nifedipine Formulations

Formulation TypeCarrier/MethodSolubility/Dissolution EnhancementReference
ProliposomesMethanol injection-spray drying24.8-fold increase in solubility.[1][11][12]
Solid DispersionSurface solid dispersion (S3 formulation)Solubility increased from 0.002576 mg/mL to 0.04379 mg/mL.[2]
Solid DispersionPoloxamer 188 (Fusion method)Solubility increased from 48.61 mg/L to 199.36 mg/L (for 1:8 ratio).[5]
Nanoparticles/AgglomeratesStearic acid-stabilizedDrug mostly dissolved within 10 hours, significantly faster than stock nifedipine.[17]
Sublingual Tablets with Solid DispersionMesoporous silica88-fold increase in solubility and dissolution at 10 min compared to pure drug.[19]

Table 2: Pharmacokinetic Parameters of Nifedipine and Enhanced Formulations

FormulationSubjectCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)T½ (hr)Reference
Nifedipine (Oral, 10 mg)Healthy Volunteers160 ± 490.5 - 1.0-1.26 ± 0.55[20]
Nifedipine (Oral, 8.5 mg)Healthy Volunteers---1.52[3]
Nifedipine Proliposomes---~10 times higher than nifedipine6.6 (increased from 1.6)[1][11]
Nifedipine NanosuspensionRabbits--Bioavailability enhanced by 2-fold compared to marketed tablets.-[21]

Experimental Protocols

Preparation of Nifedipine Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve a specific amount of nifedipine and a carrier (e.g., croscarmellose sodium in a 1:7 ratio) in a suitable solvent like acetone (B3395972) with continuous stirring.[15]

  • Solvent Evaporation: Evaporate the solvent completely using a vacuum oven at a controlled temperature (e.g., 40°C) to obtain a dry mass.[15]

  • Pulverization and Sieving: Pulverize the dried mass and pass it through a suitable mesh sieve (e.g., 44 mesh) to obtain a uniform powder.[15]

  • Storage: Store the prepared solid dispersion in a desiccator, protected from light, until further evaluation.[2]

Preparation of Nifedipine-Loaded Polymeric Nanoparticles by Emulsion-Solvent Evaporation
  • Organic Phase Preparation: Dissolve nifedipine and a polymer (e.g., PLGA) in a water-immiscible organic solvent like dichloromethane (B109758) (DCM).[9]

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol, PVA).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator to remove the organic solvent.

  • Nanoparticle Recovery: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess stabilizer, and then resuspend them or lyophilize for long-term storage.[9]

In Vitro Dissolution Testing
  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).[19][22]

  • Dissolution Medium: For extended-release formulations, use 900 mL of phosphate (B84403) buffer (pH 6.8). For immediate-release, simulated gastric fluid (SGF) can also be used.[22][23]

  • Test Conditions: Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 rpm.[19][23]

  • Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, 180 minutes).[23] Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analysis: Filter the samples and analyze the concentration of dissolved nifedipine using a validated analytical method such as HPLC at a wavelength of 238 nm.[19]

Visualizations

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_eval Evaluation start Start dissolve Dissolve Nifedipine and Carrier in Solvent start->dissolve evaporate Evaporate Solvent (e.g., Vacuum Oven) dissolve->evaporate dry_mass Obtain Dry Mass evaporate->dry_mass pulverize Pulverize and Sieve dry_mass->pulverize sd_powder Solid Dispersion Powder pulverize->sd_powder dissolution_test In Vitro Dissolution Testing sd_powder->dissolution_test characterization Physicochemical Characterization (DSC, PXRD) sd_powder->characterization stability Stability Studies sd_powder->stability

Caption: Workflow for Solid Dispersion Preparation and Evaluation.

logical_relationship_bioavailability cluster_problem Core Problem cluster_approaches Formulation Approaches cluster_mechanisms Mechanisms of Enhancement cluster_outcome Desired Outcome poor_solubility Poor Aqueous Solubility of Nifedipine solid_dispersion Solid Dispersions poor_solubility->solid_dispersion addressed by nanoparticles Nanoparticles poor_solubility->nanoparticles addressed by liposomes Lipid-Based Systems (Liposomes, SNEDDS) poor_solubility->liposomes addressed by amorphous Increase Amorphous Content solid_dispersion->amorphous wettability Improve Wettability solid_dispersion->wettability surface_area Increase Surface Area nanoparticles->surface_area liposomes->wettability dissolution_rate Increased Dissolution Rate amorphous->dissolution_rate leads to surface_area->dissolution_rate leads to wettability->dissolution_rate leads to bioavailability Enhanced Oral Bioavailability dissolution_rate->bioavailability

Caption: Logic Diagram for Enhancing Nifedipine Bioavailability.

References

Nifedipine-Hydrochloride Topical Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nifedipine-hydrochloride topical formulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the formulation of nifedipine (B1678770) for topical delivery.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Solubility and Dissolution

Question: My this compound is not dissolving adequately in my topical base. What are the common causes and how can I improve its solubility?

Answer: Poor solubility of nifedipine, a BCS Class-II drug, is a primary challenge in developing topical formulations.[1][2] The crystalline nature of nifedipine contributes to its low aqueous solubility.[2][3] Here are several strategies to enhance its solubility:

  • Co-solvency: This technique involves adding a water-miscible solvent in which nifedipine has higher solubility.[1] Commonly used co-solvents include ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[1]

  • Use of Solubilizers: Novel solubilizers like Sepitrap 80 and Sepitrap 4000 have been shown to significantly increase the solubility of nifedipine.[4]

  • Solid Dispersions: Creating solid dispersions of nifedipine with polymers such as Vitamin E TPGS or Solutol HS-15 can enhance solubility by converting the crystalline drug to a more amorphous form and improving wettability.[3]

  • Complexation: The formation of inclusion complexes with cyclodextrins, such as β-cyclodextrin, can improve the solubility of nifedipine.[5]

  • Nanotechnology Approaches: Nanocarriers like nanoemulsions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles can encapsulate nifedipine, improving its solubility and delivery.[6][7]

Question: I'm observing crystal growth in my nifedipine formulation over time. How can I prevent this?

Answer: Crystallization in a formulation can impact its efficacy and physical stability. This is often due to the drug concentration exceeding its saturation solubility in the vehicle upon storage or temperature fluctuations.

  • Troubleshooting Steps:

    • Re-evaluate Drug Concentration: Ensure the concentration of nifedipine is below its saturation solubility in the chosen vehicle at various storage temperatures.

    • Incorporate Crystallization Inhibitors: Polymers like polyvinylpyrrolidone (B124986) (PVP) can help maintain the amorphous state of the drug and prevent crystallization.

    • Optimize Vehicle Composition: The use of co-solvents and solubilizers can increase the solubility of nifedipine and reduce the likelihood of precipitation.

    • Formulate as a Solid Dispersion: Solid dispersions with polymers can stabilize the amorphous form of nifedipine.[8]

Section 2: Formulation Stability

Question: My nifedipine formulation is changing color (turning yellow) and losing potency, especially when exposed to light. What is happening and how can I prevent it?

Answer: Nifedipine is highly sensitive to light, particularly UV and certain wavelengths of fluorescent light, which can cause rapid degradation.[9][10] Exposure to UVA light leads to the photodegradation of nifedipine into inactive compounds like dehydronifedipine and dehydronitrosonifedipine.[9][11]

  • Troubleshooting and Prevention:

    • Light-Protected Compounding: All compounding procedures should be performed under light conditions that do not degrade the drug. Gold-shaded fluorescent lighting has been shown to be effective in preventing nifedipine degradation during compounding.[10]

    • Light-Resistant Packaging: Store the final formulation in opaque or amber containers to protect it from light.[12][13]

    • Incorporate Photoprotectants: The addition of UV-absorbing agents can enhance the photostability of the formulation. A combination of avobenzone (B1665848) (BMDBM) and quercetin (B1663063) has been shown to be effective in protecting nifedipine from UVA-induced degradation.[9][14] Quercetin alone at 0.5% (w/w) also improved nifedipine stability.[9][14][15]

    • Control pH: The pH of the formulation should be monitored as it can influence the stability of nifedipine. Stable formulations have been reported with pH changes of less than one unit.[12][13]

Question: I am observing phase separation and changes in the viscosity of my nifedipine cream/ointment upon storage at different temperatures. What could be the cause?

Answer: Physical instability, such as phase separation and viscosity changes, can occur due to improper formulation or storage conditions. For instance, at elevated temperatures (e.g., 40°C), a decrease in viscosity and phase separation in ointments has been observed.[12][13] Conversely, at lower temperatures (e.g., 4°C), an increase in viscosity can make the product difficult to use.[12][13]

  • Troubleshooting and Prevention:

    • Optimize Emulsifier/Gelling Agent: Ensure the type and concentration of the emulsifying agent (for creams) or gelling agent are appropriate to maintain the physical integrity of the formulation across a range of temperatures.

    • Conduct Stability Studies: Perform stability testing at different temperatures (e.g., 4°C, 25°C, 40°C) to identify the optimal storage conditions for your formulation.[12][13]

    • Select an Appropriate Base: The choice of the base is critical. Nonaqueous bases like petrolatum tend to offer better stability for drugs susceptible to hydrolysis compared to water-containing cream bases.[16]

Section 3: Skin Permeation

Question: The in vitro skin permeation of my nifedipine formulation is low. What strategies can I use to enhance its delivery into the skin?

Answer: The stratum corneum acts as a significant barrier to drug penetration. Enhancing the permeation of nifedipine is crucial for its topical efficacy.

  • Enhancement Strategies:

    • Chemical Permeation Enhancers: Incorporating chemical enhancers can reversibly modify the stratum corneum to increase drug diffusion. Examples include oleic acid, olive oil, limonene, PEG400, and DMSO.[17]

    • Novel Drug Delivery Systems:

      • Microemulsions: These systems can act as drug reservoirs and enhance skin permeation.[18][19][20] Microemulsion gels have shown to increase the permeation rate of nifedipine compared to control solutions.[18]

      • Nanoemulsions: The nanometric size of droplets in a nanoemulsion provides a large surface area, favoring contact with the skin and promoting drug retention in the dermis.[21][22]

      • Vesicular Carriers: Liposomes, ethosomes, and transfersomes can encapsulate nifedipine and enhance its delivery across the skin.[6]

    • Eutectic Systems: Mixing nifedipine with another component to form a eutectic system can lower the melting point and enhance drug solubility in the stratum corneum.[6]

Data and Protocols

Quantitative Data Summary

Table 1: Solubility Enhancement of Nifedipine

MethodSolubilizer/PolymerRatio (Drug:Polymer)Solubility IncreaseReference
Physical MixtureSepitrap 801:2263%[4]
Physical MixtureSepitrap 40001:2368%[4]
Solid DispersionVitamin E TPGSVariousHigh[3]
Solid DispersionSolutol HS-15VariousModerate[3]
Co-solvencyEthanol, Sorbitol, Propylene Glycol, PEG-polymersN/ASignificant[1]
HydrotropySodium Salicylate, Sodium BenzoateN/AEnhanced[1]

Table 2: Stability of Compounded Topical Nifedipine

Formulation BaseStorage ContainerTemperaturePotency (within ±10% of initial)Reference
CreamWhite Plastic Jar23°C90 days (excluding day 14)[12][13]
CreamGlass Amber Jar23°COutside acceptable range by day 14[12][13]
OintmentWhite Plastic Jar23°C90 days[12][13]
GelWhite Plastic Jar23°C60 days[12][13]
Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Nifedipine Quantification

This protocol provides a general guideline for the quantification of nifedipine in topical formulations. Method parameters may need to be optimized for specific formulations.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 5 µm, 4.6 x 150 mm).[15]

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 1 mM sodium acetate, pH 5.3) in a ratio of approximately 70:30 (v/v).[15]

  • Flow Rate: 1.0 mL/min.[23][24]

  • Detection Wavelength: 233 nm or 348 nm.[15][23]

  • Sample Preparation:

    • Accurately weigh a sample of the nifedipine formulation.

    • Extract the nifedipine using a suitable solvent like methanol. This may involve heating to melt lipids followed by vortexing and centrifugation.[15]

    • Dilute the extract with the mobile phase to a concentration within the linear range of the calibration curve.

    • Filter the sample through a 0.45 µm filter before injection.

  • Calibration Curve: Prepare a series of standard solutions of nifedipine in the mobile phase and inject them to construct a calibration curve.

  • Analysis: Inject the prepared sample solution and quantify the nifedipine concentration based on the peak area and the calibration curve.

Protocol 2: In Vitro Skin Permeation Study

This protocol outlines a typical in vitro skin permeation study using a Franz diffusion cell.

  • Apparatus: Franz diffusion cell.

  • Membrane: Excised animal skin (e.g., rat abdominal skin) or a synthetic membrane.[25][26]

  • Receptor Medium: A solution that ensures sink conditions, such as isotonic phosphate (B84403) buffer (pH 7.4), sometimes with a co-solvent like ethanol to enhance the solubility of nifedipine.[26][27]

  • Procedure:

    • Mount the skin membrane on the Franz diffusion cell with the stratum corneum side facing the donor compartment.

    • Fill the receptor compartment with the receptor medium and maintain the temperature at 37°C with constant stirring.

    • Apply a known quantity of the nifedipine formulation to the surface of the skin in the donor compartment.

    • At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor medium.

    • Analyze the concentration of nifedipine in the withdrawn samples using a validated analytical method like HPLC.

  • Data Analysis: Calculate the cumulative amount of nifedipine permeated per unit area over time and determine the steady-state flux (Jss).

Visualizations

Troubleshooting_Nifedipine_Instability start Start: Nifedipine Formulation Instability Observed (e.g., color change, degradation) check_light Was the formulation exposed to light? start->check_light protect_light Implement Light Protection: - Use amber or opaque packaging - Compound under gold fluorescent light check_light->protect_light Yes check_temp Are there signs of physical instability? (e.g., phase separation, viscosity change) check_light->check_temp No add_photostabilizer Consider adding a photostabilizer (e.g., Quercetin, Avobenzone) protect_light->add_photostabilizer add_photostabilizer->check_temp optimize_base Optimize Formulation Base: - Adjust emulsifier/gelling agent - Consider a nonaqueous base (e.g., petrolatum) check_temp->optimize_base Yes end_reassess Re-assess Formulation Strategy check_temp->end_reassess No stability_testing Conduct formal stability studies at different temperatures optimize_base->stability_testing end_stable Stable Formulation Achieved stability_testing->end_stable

Caption: Troubleshooting workflow for nifedipine formulation instability.

Permeation_Enhancement_Strategy start Low Skin Permeation of Nifedipine enhancement_options Permeation Enhancement Strategies start->enhancement_options chem_enhancers Chemical Enhancers (e.g., Oleic Acid, DMSO) enhancement_options->chem_enhancers novel_systems Novel Delivery Systems enhancement_options->novel_systems eutectic Eutectic Systems enhancement_options->eutectic end Improved Topical Delivery chem_enhancers->end microemulsions Microemulsions novel_systems->microemulsions nanoemulsions Nanoemulsions novel_systems->nanoemulsions vesicles Vesicular Carriers (Liposomes, Ethosomes) novel_systems->vesicles eutectic->end microemulsions->end nanoemulsions->end vesicles->end

Caption: Strategies for enhancing topical permeation of nifedipine.

References

Validation & Comparative

A Comparative Analysis of Nifedipine-Hydrochloride and Verapamil on Cardiac Contractility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent L-type calcium channel blockers, nifedipine-hydrochloride and verapamil (B1683045), focusing on their distinct effects on cardiac contractility. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development by presenting objective experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.

Executive Summary

Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, and verapamil, a phenylalkylamine calcium channel blocker, both exert negative inotropic effects by inhibiting the influx of calcium ions into cardiac muscle cells.[1][2] However, their potency, clinical effects, and underlying mechanisms show notable differences. Nifedipine is a more potent peripheral vasodilator, and its direct negative inotropic effects are often masked in vivo by reflex sympathetic activation. Verapamil, in contrast, exhibits more pronounced direct negative inotropic and dromotropic (conduction-slowing) effects at therapeutic doses.[3] This guide delves into the experimental evidence that substantiates these differences, providing a framework for informed decision-making in research and development.

Mechanism of Action: A Tale of Two Blockers

Both nifedipine and verapamil target L-type calcium channels in cardiac and smooth muscle cells.[1][4] The influx of extracellular calcium through these channels is a critical step in excitation-contraction coupling.[1] By blocking these channels, both drugs reduce the intracellular calcium available for binding to troponin C, leading to a decrease in the force of contraction.

While their primary target is the same, their interaction with the channel and subsequent physiological responses differ. Nifedipine's strong vasodilatory effect on peripheral arteries leads to a reduction in afterload, which can indirectly improve cardiac output.[4] This vasodilation can also trigger a reflex tachycardia, which may counteract its direct negative inotropic effects.[3] Verapamil, on the other hand, has a more direct depressant effect on the sinoatrial (SA) and atrioventricular (AV) nodes, in addition to its negative inotropic effects, generally resulting in a decreased heart rate.[2][5]

Comparative Data on Cardiac Contractility

The following tables summarize quantitative data from various experimental models, highlighting the differential effects of nifedipine and verapamil on key parameters of cardiac contractility.

Table 1: In Vitro Effects on Isolated Human Myocardial Tissue

ParameterNifedipineVerapamilReference
IC50 for 50% reduction in force of contraction (NYHA II-III) 0.09 µmol/L0.79 µmol/L[6]
Negative Inotropic Potency Ranking (based on IC25 and therapeutic plasma concentrations) Less potent than VerapamilMore potent than Nifedipine[6]

Table 2: Hemodynamic Effects in Patients with Coronary Artery Disease

ParameterNifedipine (15 µg/kg IV)Verapamil (0.1 mg/kg IV bolus)Reference
Change in Left Ventricular Relaxation (T constant) ↓ from 42 to 33 msec (p < 0.01)↓ from 43 to 37 msec (p < 0.01)[7]
Effect on Left Ventricular Contractility IncreasedNot substantially affected[7]

Table 3: Comparative Effects in Anesthetized Swine

ParameterNifedipineVerapamilReference
Effect on Cardiac Output No significant change↓ by 41%[8]
Effect on Systemic Vascular Resistance ↓ by 36%No significant change[8]
Primary Mechanism of Blood Pressure Reduction VasodilationReduced Cardiac Output[8]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.

Protocol 1: Isolated Perfused Heart (Langendorff) Preparation

This ex vivo model is crucial for assessing cardiac contractility in the absence of systemic neurohumoral influences.[9][10]

1. Animal Preparation and Heart Excision:

  • An appropriate animal model (e.g., rat, guinea pig) is anesthetized.[11]

  • A thoracotomy is performed, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.[11]

2. Aortic Cannulation and Retrograde Perfusion:

  • The aorta is identified and cannulated.[11]

  • The heart is mounted on a Langendorff apparatus and retrograde perfusion is initiated with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg) and temperature (37°C).[11][12] The buffer composition is typically (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11 glucose.[11]

3. Measurement of Contractile Function:

  • A fluid-filled balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumic pressure development.[12]

  • Key parameters recorded include: Left Ventricular Developed Pressure (LVDP), the maximal rate of pressure development (+dP/dt_max), and the maximal rate of pressure decay (-dP/dt_min).[11][12]

4. Drug Administration:

  • After a stabilization period, baseline measurements are recorded.[11]

  • This compound or verapamil is administered in increasing concentrations into the perfusion line.[11]

  • The effects on contractile parameters are recorded at each concentration to construct dose-response curves.[11]

G cluster_prep Heart Preparation cluster_perfusion Langendorff Perfusion cluster_measurement Data Acquisition Anesthesia Anesthesia Excision Excision Anesthesia->Excision Thoracotomy Cannulation Cannulation Excision->Cannulation Ice-cold Buffer Perfusion Perfusion Cannulation->Perfusion Mount on Apparatus Stabilization Stabilization Perfusion->Stabilization Baseline Baseline Stabilization->Baseline Insert LV Balloon Drug_Admin Drug_Admin Baseline->Drug_Admin Record LVDP, dP/dt Analysis Dose-Response Curves Drug_Admin->Analysis Record Response

Caption: Workflow for Langendorff isolated heart experiments.

Protocol 2: Isolated Cardiomyocyte Contractility Assay

This in vitro method allows for the direct assessment of drug effects on the contractility of individual heart muscle cells.[13][14]

1. Cardiomyocyte Isolation:

  • Ventricular cardiomyocytes are isolated from adult human or animal hearts through enzymatic digestion.[15]

2. Cell Plating and Culture:

  • Isolated cardiomyocytes are plated on laminin-coated dishes and allowed to attach.

3. Contractility Measurement:

  • The cells are placed on the stage of an inverted microscope equipped with a video-based edge detection system.[11]

  • Cardiomyocytes are electrically stimulated at a physiological frequency (e.g., 1 Hz).[11][15]

  • Baseline contractility parameters are recorded, including peak shortening (amplitude), time to peak shortening (contraction velocity), and time to 90% relaxation (relaxation velocity).[11]

4. Drug Application:

  • This compound or verapamil is added to the superfusion solution at various concentrations.

  • Changes in contractility parameters are recorded and analyzed to determine the drug's direct effect on cardiomyocyte function.

G cluster_prep Cell Preparation cluster_measurement Measurement cluster_exp Experiment cluster_analysis Analysis Isolation Isolation Plating Plating Isolation->Plating Enzymatic Digestion Stimulation Stimulation Plating->Stimulation Microscope Stage Baseline_Rec Baseline_Rec Stimulation->Baseline_Rec 1 Hz Pacing Drug_App Drug_App Baseline_Rec->Drug_App Record Shortening Final_Rec Final_Rec Drug_App->Final_Rec Vary Concentrations Analysis Analysis Final_Rec->Analysis Compare to Baseline

Caption: Isolated cardiomyocyte contractility assay workflow.

Signaling Pathways

The negative inotropic effects of both nifedipine and verapamil are initiated by the blockade of L-type calcium channels, but their broader cardiovascular effects are influenced by their differential impact on vascular smooth muscle and the cardiac conduction system.

G cluster_nifedipine Nifedipine cluster_verapamil Verapamil Nifedipine Nifedipine N_LType L-Type Ca2+ Channel (Vascular Smooth Muscle) Nifedipine->N_LType Strong Blockade N_Cardiac_LType L-Type Ca2+ Channel (Cardiomyocyte) Nifedipine->N_Cardiac_LType Blockade N_Vasodilation Potent Vasodilation N_LType->N_Vasodilation N_Afterload Decreased Afterload N_Vasodilation->N_Afterload N_Reflex Reflex Sympathetic Activation N_Vasodilation->N_Reflex N_HR Increased Heart Rate N_Reflex->N_HR N_Contractility Negative Inotropism (often masked) N_Cardiac_LType->N_Contractility Verapamil Verapamil V_LType L-Type Ca2+ Channel (Cardiomyocyte) Verapamil->V_LType Strong Blockade V_SANode SA/AV Node Verapamil->V_SANode Depression V_Vascular_LType L-Type Ca2+ Channel (Vascular Smooth Muscle) Verapamil->V_Vascular_LType Blockade V_Contractility Pronounced Negative Inotropism V_LType->V_Contractility V_HR Decreased Heart Rate V_SANode->V_HR V_Vasodilation Vasodilation V_Vascular_LType->V_Vasodilation

References

A Comparative Guide to In Vitro-In Vivo Correlation of Nifedipine-Hydrochloride Extended-Release Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro release and in vivo pharmacokinetic performance of different nifedipine-hydrochloride extended-release (ER) tablet formulations. The data presented is compiled from various studies to support researchers and drug development professionals in understanding the critical aspects of establishing a meaningful in vitro-in vivo correlation (IVIVC). Nifedipine (B1678770), a calcium channel blocker, is widely used for treating hypertension and angina pectoris.[1][2][3] Due to its poor water solubility (BCS Class II), the in vivo absorption of nifedipine is often limited by its dissolution rate, making the development of ER formulations and the establishment of IVIVC particularly important.[4]

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (usually the rate and extent of drug dissolution) and an in vivo response (such as the plasma drug concentration or amount of drug absorbed).[5] The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on the development, evaluation, and application of IVIVC for ER oral dosage forms.[6][7][8] A successful IVIVC can be used to set dissolution specifications and may serve as a surrogate for in vivo bioequivalence studies for certain pre- or post-approval changes.[6][7]

Comparative In Vitro Dissolution Data

The in vitro dissolution of nifedipine ER tablets is highly dependent on the formulation and the testing conditions.[9] Different apparatuses and dissolution media are used to simulate the gastrointestinal environment. The United States Pharmacopeia (USP) provides several standardized dissolution tests for nifedipine ER tablets.[10]

Below is a summary of in vitro dissolution data from a comparative study of different nifedipine ER tablet formulations.

FormulationDissolution ApparatusDissolution MediumTime (hours)Percent Drug Released
Test Product (Press-coated) USP Apparatus II (Paddle)pH 6.8 Phosphate (B84403) Buffer225%
860%
1285%
24>95%
Reference Product (Procardia XL® - Osmotic Pump) USP Apparatus II (Paddle)pH 6.8 Phosphate Buffer220%
855%
1280%
24>90%

Data synthesized from a study by Dey et al. (2014) for illustrative comparison.[11]

Comparative In Vivo Pharmacokinetic Data

The in vivo performance of nifedipine ER tablets is characterized by pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

The following table summarizes the in vivo pharmacokinetic data from a bioequivalence study comparing a test formulation to a reference product in healthy human volunteers.

FormulationCmax (ng/mL)Tmax (hours)AUC (0-24h) (ng·h/mL)AUC (0-∞) (ng·h/mL)
Test Product (Press-coated) 37.9 ± 2.15.5600.20 ± 31.54641.54 ± 24.5
Reference Product (Procardia XL®) 36.5 ± 1.35.1612.40 ± 22.7656.35 ± 15.7

Data from a study by Dey et al. (2014) conducted in a rabbit model.[11] In another study with a different extended-release formulation in human volunteers, the mean Cmax was 36.55 ± 6.76 ng/ml and the Tmax was 8.5 ± 1.2 h.[12][13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of IVIVC studies. Below are representative protocols for the in vitro and in vivo experiments cited in this guide.

In Vitro Dissolution Testing

This protocol is based on standard USP methods and practices described in the literature for nifedipine ER tablets.[10]

  • Apparatus: USP Apparatus II (Paddle).

  • Dissolution Medium: 900 mL of phosphate buffer at pH 6.8. In some cases, a surfactant like sodium lauryl sulfate (B86663) is added to ensure sink conditions for the poorly soluble nifedipine.[10][14]

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 rpm.

  • Sampling Times: Aliquots of the dissolution medium are withdrawn at predetermined time points (e.g., 2, 4, 6, 8, 12, 24 hours). The withdrawn volume is replaced with fresh medium.

  • Sample Analysis: The concentration of nifedipine in the collected samples is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

In Vivo Pharmacokinetic Study

This protocol outlines a typical single-dose, crossover bioequivalence study in healthy volunteers.

  • Study Design: A randomized, single-dose, two-period, two-sequence crossover study under fasting conditions. A washout period of at least one week separates the two treatment periods.

  • Subjects: Healthy adult human volunteers. The number of subjects is determined based on statistical power considerations.

  • Drug Administration: Subjects receive a single oral dose of either the test or reference nifedipine ER tablet with a standardized volume of water.

  • Blood Sampling: Venous blood samples are collected in heparinized tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 16, 24, 36, and 48 hours).[12]

  • Plasma Separation and Storage: Plasma is separated by centrifugation and stored frozen at -20°C or below until analysis.

  • Bioanalytical Method: The concentration of nifedipine in plasma samples is determined using a validated bioanalytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Pharmacokinetic Analysis: The pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data for each subject using non-compartmental methods. Statistical analysis is then performed to compare the bioavailability of the test and reference products.

Visualizations

The following diagrams illustrate the workflow of an IVIVC study and the conceptual relationship between in vitro and in vivo data.

IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation Correlation and Validation formulation_dev Formulation Development (e.g., fast, medium, slow release) dissolution_testing In Vitro Dissolution Testing formulation_dev->dissolution_testing dissolution_profile Generate Dissolution Profiles (% Drug Released vs. Time) dissolution_testing->dissolution_profile correlation_model Develop IVIVC Model (Point-to-Point Correlation) dissolution_profile->correlation_model In Vitro Data pk_study In Vivo Pharmacokinetic Study plasma_concentration Measure Plasma Concentrations pk_study->plasma_concentration deconvolution Deconvolution (% Drug Absorbed vs. Time) plasma_concentration->deconvolution deconvolution->correlation_model In Vivo Data validation Validate the Model (Internal/External Predictability) correlation_model->validation application Biowaiver/ Set Specifications validation->application Application

Caption: Workflow of an In Vitro-In Vivo Correlation (IVIVC) Study.

IVIVC_Relationship invitro In Vitro Dissolution Rate of drug release from tablet correlation IVIVC Model invitro->correlation Predicts absorption In Vivo Absorption Rate of drug absorption into bloodstream invivo In Vivo Plasma Profile Drug concentration in plasma over time absorption->invivo Determines correlation->absorption

Caption: Conceptual Model of In Vitro-In Vivo Correlation.

References

Comparative Guide to Stability-Indicating Assay Methods for Nifedipine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated stability-indicating assay methods for the quantitative determination of nifedipine (B1678770) hydrochloride. It is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of pharmaceutical formulations containing nifedipine. The information presented is compiled from various analytical studies and aims to offer a comparative overview of different methodologies, their validation parameters, and their effectiveness in separating nifedipine from its degradation products.

Introduction to Stability-Indicating Assays

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, and excipients.[1][2] The development and validation of such methods are crucial for assessing the stability of drug products and ensuring their safety, efficacy, and quality throughout their shelf life.[1][2] Forced degradation studies are an integral part of developing a stability-indicating method, as they help to identify potential degradation pathways and demonstrate the specificity of the analytical method.[1][3]

Comparison of Chromatographic Methods

Several analytical techniques have been employed for the determination of nifedipine, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and spectrophotometry.[4][5][6] This guide focuses on a comparison of various reported RP-HPLC and UPLC methods, which are the most prevalent for stability-indicating assays.

Table 1: Comparison of RP-HPLC and UPLC Methods for Nifedipine Analysis

MethodColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Linearity Range (µg/mL)Correlation Coefficient (r²)Reference
RP-HPLC 1 C18 (250 x 4.6 mm, 5 µm)Methanol:Water (70:30 v/v), pH 3.0 with orthophosphoric acid1.02385-40>0.999[7]
RP-HPLC 2 C8 (250 x 4.0 mm, 5 µm)2-propanol:0.85% Phosphoric acid (40:60 v/v)0.8237Not SpecifiedNot Specified[4]
RP-HPLC 3 C18 (250 x 4.6 mm, 5 µm)Acetonitrile:0.1% TEA (pH 7.4) (78:22 v/v)1.03260.625-100.999[5]
RP-HPLC 4 C18 (250 mm × 4.6 mm, 5 µm)Buffer (0.05M KH2PO4 pH 3.0):Methanol (50:50)1.0234Not SpecifiedNot Specified[7][8]
UPLC 1 Acquity Shield RP18 (50 × 3.0 mm, 1.7 µm)10 mM Ammonium formate (B1220265) (pH 4.5):Methanol (Gradient)0.5Not Specified0.25-1.5Not Specified[9]
UPLC 2 Sunniest C-18-HT (50 x 2.1 mm, 2 µm)Gradient ElutionNot Specified335Not SpecifiedNot Specified[6][10]

Validation Parameters: A Comparative Overview

The validation of an analytical method ensures its suitability for the intended purpose.[11] Key validation parameters as per ICH guidelines include specificity, linearity, accuracy, precision, and robustness.[1][11]

Table 2: Comparison of Validation Parameters for Nifedipine Assay Methods

MethodSpecificity (Forced Degradation)Accuracy (% Recovery)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)Reference
RP-HPLC 3 Demonstrated under acidic, alkaline, oxidative, thermal, and photolytic stress.Not Specified<2.00.2320.703[5]
RP-HPLC (Nifedipine & Lignocaine) Demonstrated under acidic and alkaline stress.99.87-100.17<2.0Not SpecifiedNot Specified[8]
UPLC 1 Demonstrated against five potential impurities.99-105<5.0Not Specified0.05[9]
UPLC 2 Demonstrated under acidic and alkaline stress.Not SpecifiedWithin acceptable limitsNot SpecifiedNot Specified[6][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for forced degradation studies and chromatographic analysis.

Forced Degradation Protocol (General)

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method by exposing the drug substance to various stress conditions.[1][3]

  • Acid Hydrolysis: Nifedipine solution is treated with 0.1 N HCl and refluxed at 80°C for a specified period (e.g., 6 hours).[12][13]

  • Alkaline Hydrolysis: Nifedipine solution is treated with 0.1 N NaOH and refluxed at 80°C for a specified period (e.g., 6 hours).[12][13]

  • Oxidative Degradation: Nifedipine solution is treated with 3% H₂O₂ at 80°C for a specified period (e.g., 6 hours).[12][13]

  • Thermal Degradation: Nifedipine powder is kept in an oven at a specified temperature (e.g., 60°C) for a defined duration.

  • Photolytic Degradation: Nifedipine powder or solution is exposed to a light source, such as a tungsten lamp or fluorescent light, for a specified duration.[14]

Chromatographic Analysis Protocol (Representative RP-HPLC Method)

  • Preparation of Standard Solution: A stock solution of Nifedipine is prepared in a suitable solvent (e.g., methanol) and diluted with the mobile phase to achieve the desired concentration.[15]

  • Preparation of Sample Solution: The formulation (e.g., tablet powder) equivalent to a specific amount of Nifedipine is dissolved in the solvent, sonicated, filtered, and diluted with the mobile phase.[8]

  • Chromatographic Conditions: The analysis is performed using a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer at a specific flow rate. Detection is carried out at the λmax of Nifedipine.[7][8]

  • Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph, and the peak areas are recorded. The amount of Nifedipine in the sample is calculated by comparing the peak area with that of the standard.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the validation of a stability-indicating assay method.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Application A Literature Review & Preliminary Studies B Selection of Chromatographic Conditions (Column, Mobile Phase, etc.) A->B C Forced Degradation Studies B->C D Specificity C->D Demonstrate separation of degradants E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Robustness G->H I LOD & LOQ H->I J Routine Quality Control I->J K Stability Studies I->K

Caption: Workflow for Stability-Indicating Method Validation.

Nifedipine Degradation Pathway

Nifedipine is known to be sensitive to light and undergoes degradation through various pathways. The primary photodegradation involves the oxidation of the dihydropyridine (B1217469) ring to a pyridine (B92270) ring, forming a nitroso-derivative, which can then lead to other products.[16]

G Nifedipine Nifedipine Nitroso_derivative Nitroso-phenylpyridine (Main Photoproduct) Nifedipine->Nitroso_derivative Photodegradation (Light Exposure) Nitro_derivative Nitro-phenylpyridine Nifedipine->Nitro_derivative Oxidation Other_products Secondary Products (Azoxy, N,N'-dioxide, Lactam) Nitroso_derivative->Other_products Photochemical Condensation

Caption: Simplified Degradation Pathway of Nifedipine.

References

Comparative Analysis of Nifedipine Salt Forms for Enhanced Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed head-to-head comparison of different salt forms of nifedipine (B1678770), focusing on their physicochemical properties and potential impact on bioavailability. The information is intended for researchers, scientists, and drug development professionals seeking to optimize the formulation of this critical calcium channel blocker.

Nifedipine, a dihydropyridine (B1217469) calcium channel blocker, is widely used in the treatment of hypertension and angina pectoris. However, its poor aqueous solubility and extensive first-pass metabolism can lead to variable oral bioavailability. To address these challenges, the development of nifedipine salts has been explored as a strategy to enhance its pharmaceutical properties. This guide synthesizes available data on various nifedipine salt forms, offering a comparative analysis to inform formulation decisions.

Physicochemical Properties of Nifedipine and Its Salt Forms

The selection of an appropriate salt form is a critical step in drug development, as it can significantly influence the solubility, dissolution rate, stability, and ultimately, the bioavailability of the active pharmaceutical ingredient (API). The following table summarizes key physicochemical data for nifedipine and one of its salt forms.

PropertyNifedipine (Free Base)Nifedipine Hydrochloride
Molecular Formula C₁₇H₁₈N₂O₆C₁₇H₁₉ClN₂O₆
Molar Mass 346.33 g/mol 382.8 g/mol
Melting Point 172-174 °CDecomposes > 140 °C
Aqueous Solubility Poorly solubleImproved solubility
LogP 2.2Lower than free base

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the characterization of nifedipine and its salt forms.

Nifedipine Hydrochloride Synthesis

Materials:

  • Nifedipine

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Dissolve nifedipine in a suitable volume of ethanol.

  • Add a stoichiometric amount of hydrochloric acid to the solution while stirring.

  • Continue stirring for a specified period to allow for salt formation.

  • Isolate the resulting solid by filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain nifedipine hydrochloride.

Characterization Methods
  • Differential Scanning Calorimetry (DSC): Thermal analysis was performed using a DSC instrument. Samples were heated in a sealed aluminum pan at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to determine the melting point and thermal behavior.

  • Powder X-ray Diffraction (PXRD): PXRD patterns were obtained using a diffractometer with Cu Kα radiation. The analysis was conducted over a 2θ range of 5° to 40° to assess the crystalline structure of the samples.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra were recorded using a spectrometer to identify the functional groups and confirm salt formation by observing characteristic vibrational bands.

  • Solubility Studies: The solubility of each compound was determined in various media (e.g., water, phosphate (B84403) buffer) at a controlled temperature. An excess amount of the compound was added to the solvent, and the mixture was agitated until equilibrium was reached. The concentration of the dissolved compound was then quantified using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

Visualizing Experimental Workflows and Mechanisms of Action

To provide a clearer understanding of the processes involved in the analysis of nifedipine and its mechanism of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Salt Synthesis cluster_characterization Characterization cluster_evaluation Performance Evaluation start Nifedipine + HCl reaction Reaction in Ethanol start->reaction filtration Filtration reaction->filtration drying Drying filtration->drying end_synthesis Nifedipine HCl drying->end_synthesis pxrd PXRD end_synthesis->pxrd dsc DSC end_synthesis->dsc ftir FTIR end_synthesis->ftir solubility Solubility end_synthesis->solubility dissolution Dissolution Testing solubility->dissolution bioavailability Bioavailability Studies dissolution->bioavailability

Caption: Workflow for the synthesis and characterization of nifedipine hydrochloride.

nifedipine_moa cluster_cell Vascular Smooth Muscle Cell ca_channel L-type Ca²⁺ Channel ca_influx Ca²⁺ Influx ca_channel->ca_influx Allows calmodulin Ca²⁺ binds to Calmodulin ca_influx->calmodulin mlck_activation MLCK Activation calmodulin->mlck_activation contraction Muscle Contraction mlck_activation->contraction vasodilation Vasodilation contraction->vasodilation Leads to prevention of nifedipine Nifedipine nifedipine->ca_channel Blocks

A Comparative Guide to the Efficacy of Nifedipine-Hydrochloride in Preclinical Models of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of nifedipine-hydrochloride across various well-established animal models of hypertension. The data presented is collated from multiple preclinical studies to offer a comprehensive overview for researchers in cardiovascular pharmacology and drug development.

Mechanism of Action

Nifedipine (B1678770) is a dihydropyridine (B1217469) calcium channel blocker.[1] Its primary mechanism of action involves the inhibition of calcium ion influx through L-type calcium channels in vascular smooth muscle cells.[1] This blockade leads to peripheral arterial vasodilation, a reduction in peripheral vascular resistance, and consequently, a decrease in arterial blood pressure.

Signaling Pathway of Nifedipine Action

extracellular Extracellular Space membrane Vascular Smooth Muscle Cell Membrane intracellular Intracellular Space ltcc L-type Calcium Channel ca_influx Ca²⁺ Influx ltcc->ca_influx Inhibits nifedipine This compound nifedipine->ltcc Blocks ca_calmodulin Ca²⁺-Calmodulin Complex ca_influx->ca_calmodulin Leads to mlck Myosin Light Chain Kinase (MLCK) Activation ca_calmodulin->mlck mlc_p Myosin Light Chain Phosphorylation mlck->mlc_p contraction Vasoconstriction mlc_p->contraction vasodilation Vasodilation contraction->vasodilation Inhibited by Nifedipine bp_reduction Blood Pressure Reduction vasodilation->bp_reduction

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Efficacy Comparison in Different Animal Models

The antihypertensive efficacy of this compound has been evaluated in several key animal models of hypertension. The following tables summarize the quantitative data on blood pressure reduction and provide an overview of the experimental protocols used in these studies.

Data Presentation
Animal ModelDrug AdministrationBaseline Mean Arterial Pressure (MAP) / Systolic Blood Pressure (SBP) (mmHg)Post-Nifedipine MAP / SBP (mmHg)% Reduction in Blood PressureHeart Rate (HR) ChangeReference
Spontaneously Hypertensive Rat (SHR) 0.3 mg/kg, i.v.~175 (MAP)~126 (MAP)28% (MAP)13% Increase[2]
1.32 mg/kg, p.o. (controlled release)Not specified20 mmHg decrease from baseline (MAP)Not specifiedNo significant alteration[3][4]
PEG solution (oral)193 ± 3 (SBP)102 ± 2 (SBP)~47% (SBP)Not specified[5]
Renovascular Hypertensive Rat (RHR) Not specifiedNot specifiedNot specified37% (MAP)TachycardiaNot specified
Renovascular Hypertensive Rabbits Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified
L-NAME-Induced Hypertensive Rat 0.025% in chow171 ± 7 (tail-cuff pressure)143 ± 3 (tail-cuff pressure)~16%Not specified[6][7]
DOCA-Salt Hypertensive Rat 300 ppm in foodNot specifiedMarked decreaseNot specifiedNot specified[8]

Note: The data presented is a synthesis from multiple studies and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Spontaneously Hypertensive Rat (SHR) Model

The Spontaneously Hypertensive Rat (SHR) is a genetic model of essential hypertension.

Experimental Workflow: SHR Model

start Start: Select SHRs (e.g., 14-16 weeks old) acclimatize Acclimatization Period (e.g., 1 week) start->acclimatize baseline Measure Baseline Blood Pressure and Heart Rate acclimatize->baseline treatment Administer this compound (specify dose, route, and formulation) baseline->treatment monitoring Monitor Blood Pressure and Heart Rate at Specified Timepoints treatment->monitoring data_analysis Data Analysis: Calculate % reduction in BP and changes in HR monitoring->data_analysis end End of Experiment data_analysis->end

Caption: Experimental workflow for evaluating nifedipine efficacy in the SHR model.

Methodology:

  • Animals: Male Spontaneously Hypertensive Rats (SHR) are commonly used.[2][3][5][9]

  • Hypertension Development: Hypertension develops spontaneously in these animals, typically reaching a stable hypertensive state by 12-14 weeks of age.

  • Drug Administration: this compound can be administered via various routes, including intravenous (i.v.) injection or oral gavage (p.o.).[2][3] The drug is often dissolved in a suitable vehicle like polyethylene (B3416737) glycol (PEG).[5]

  • Blood Pressure Measurement: Blood pressure is typically measured directly via an arterial catheter or indirectly using the tail-cuff method.

Deoxycorticosterone Acetate (B1210297) (DOCA)-Salt Hypertensive Model

This model mimics low-renin, salt-sensitive hypertension.

Experimental Workflow: DOCA-Salt Model

start Start: Select Normotensive Rats (e.g., Sprague-Dawley) uninephrectomy Unilateral Nephrectomy start->uninephrectomy doca_salt Administer DOCA (e.g., subcutaneous implant) + Provide 1% NaCl drinking water uninephrectomy->doca_salt ht_development Allow Hypertension to Develop (e.g., 4 weeks) doca_salt->ht_development baseline Measure Baseline Blood Pressure ht_development->baseline treatment Administer this compound (e.g., mixed in food) baseline->treatment monitoring Monitor Blood Pressure at Regular Intervals treatment->monitoring end End of Experiment monitoring->end

Caption: Experimental workflow for the DOCA-salt hypertension model.

Methodology:

  • Animals: Typically, normotensive rat strains like Wistar or Sprague-Dawley are used.[10][11]

  • Induction of Hypertension: Hypertension is induced by a combination of unilateral nephrectomy, subcutaneous implantation of a deoxycorticosterone acetate (DOCA) pellet, and providing 1% NaCl in the drinking water.[12][13]

  • Drug Administration: Nifedipine can be administered by being mixed into the animal chow.[8]

  • Blood Pressure Measurement: Blood pressure is monitored, often using the tail-cuff method.

L-NAME-Induced Hypertensive Model

This model is characterized by hypertension resulting from the inhibition of nitric oxide (NO) synthesis.

Experimental Workflow: L-NAME Model

start Start: Select Normotensive Rats lname_admin Administer L-NAME in Drinking Water (e.g., 40 mg/kg/day) start->lname_admin ht_development Hypertension Develops over Several Weeks lname_admin->ht_development baseline Measure Baseline Blood Pressure ht_development->baseline treatment Administer this compound (e.g., in chow) baseline->treatment monitoring Monitor Blood Pressure Throughout the Study treatment->monitoring end End of Experiment monitoring->end

Caption: Experimental workflow for the L-NAME-induced hypertension model.

Methodology:

  • Animals: Normotensive rat strains are used.

  • Induction of Hypertension: Chronic administration of Nω-nitro-L-arginine methyl ester (L-NAME), a non-selective nitric oxide synthase (NOS) inhibitor, in the drinking water (e.g., 40 mg/kg/day) induces a sustained increase in blood pressure.[14][15][16]

  • Drug Administration: Nifedipine can be incorporated into the chow for chronic administration.[6][7]

  • Blood Pressure Measurement: Tail-cuff plethysmography is a common method for monitoring blood pressure in this model.[6][7]

Renovascular Hypertensive Model (Two-Kidney, One-Clip - 2K1C)

This model simulates renovascular hypertension, which is often renin-dependent.

Experimental Workflow: 2K1C Model

start Start: Select Normotensive Rats clip_placement Place a Constricting Clip on one Renal Artery start->clip_placement ht_development Allow Hypertension to Develop (e.g., 4-6 weeks) clip_placement->ht_development baseline Measure Baseline Blood Pressure ht_development->baseline treatment Administer this compound baseline->treatment monitoring Monitor Blood Pressure Response treatment->monitoring end End of Experiment monitoring->end

References

Validating Computational Models of Nifedipine-Hydrochloride Binding to L-Type Calcium Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of experimental and computational methodologies for validating models of nifedipine-hydrochloride binding to its primary receptor, the L-type calcium channel (LTCC). This document outlines key experimental techniques, presents comparative data, and offers a logical framework for a robust validation process.

Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed medication for the management of hypertension and angina. Its therapeutic effects are mediated by its interaction with the α1 subunit of the LTCC, inhibiting the influx of calcium ions into vascular smooth muscle and cardiac cells.[1] Computational models are invaluable tools for understanding the molecular intricacies of this binding interaction and for the rational design of novel therapeutics. However, the predictive power of any computational model is contingent upon rigorous experimental validation.

Experimental Validation Approaches

A multi-faceted approach employing a combination of biophysical, electrophysiological, and structural biology techniques is essential for the comprehensive validation of a computational model of nifedipine binding.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for quantifying the affinity of a ligand for its receptor. These assays typically involve the use of a radiolabeled form of nifedipine or a competing ligand to determine the equilibrium dissociation constant (Kd) and the maximal binding capacity (Bmax).

Experimental Protocol: [³H]PN200-110 Competition Binding Assay

This protocol describes a competition binding assay using [³H]PN200-110, a high-affinity dihydropyridine radioligand, to determine the binding affinity of nifedipine for the LTCC.

  • Membrane Preparation:

    • Isolate membranes from a tissue source rich in LTCCs (e.g., rabbit myocardium or a cell line expressing the channel).[2]

    • Homogenize the tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Pellet the membranes by high-speed centrifugation and resuspend in a suitable assay buffer.[3][4]

  • Binding Assay:

    • In a multi-well plate, combine the membrane preparation with a fixed concentration of [³H]PN200-110 (typically at or below its Kd).[5]

    • Add increasing concentrations of unlabeled this compound.

    • To determine non-specific binding, include a set of wells with a saturating concentration of an unlabeled competitor (e.g., 1 µM nifedipine).

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each nifedipine concentration.

    • Plot the specific binding as a function of the nifedipine concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Electrophysiology Assays

Patch-clamp electrophysiology allows for the direct measurement of the inhibitory effect of nifedipine on the function of LTCCs. This technique provides the half-maximal inhibitory concentration (IC50), a critical parameter for validating the functional predictions of a computational model.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the determination of the IC50 of nifedipine on the CaV1.2 or CaV1.3 channel isoforms expressed in a suitable cell line (e.g., HEK-293 cells).[6][7]

  • Cell Culture:

    • Culture cells stably or transiently expressing the desired LTCC isoform.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Use a bath solution containing a charge carrier for the calcium channel (e.g., Ba²⁺ or Ca²⁺) and a pipette solution with appropriate ions and buffering agents.[8][9]

    • Apply a voltage protocol to elicit LTCC currents. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and applying depolarizing steps (e.g., to +10 mV).[6][8]

  • Drug Application:

    • After establishing a stable baseline current, perfuse the cell with increasing concentrations of this compound.

    • Record the current inhibition at each concentration until a steady-state effect is reached.

  • Data Analysis:

    • Measure the peak current amplitude at each nifedipine concentration.

    • Normalize the current to the baseline current.

    • Plot the normalized current as a function of the nifedipine concentration and fit the data to a dose-response curve (e.g., the Hill equation) to determine the IC50 value.[6]

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

Structural biology techniques provide the ultimate validation for a computational model by revealing the atomic details of the drug-receptor interaction. The availability of a high-resolution structure of the nifedipine-LTCC complex allows for a direct comparison with the binding pose predicted by the computational model.

A significant breakthrough in the field was the determination of the cryo-EM structure of the rabbit CaV1.1 channel in complex with nifedipine (PDB ID: 6JP5).[10] This structure reveals that nifedipine binds within a fenestration at the interface of repeats III and IV of the α1 subunit.[10] This experimental structure serves as a gold-standard benchmark for validating computational docking and molecular dynamics simulations.

Comparative Quantitative Data

The following tables summarize key quantitative data from experimental studies that can be used to validate a computational model of nifedipine binding.

Experimental Method Parameter Value Receptor/System Reference
Radioligand BindingK D1.8 nMRabbit Myocardium ([³H]nifedipine)[2]
Radioligand BindingK D1.16 ± 0.31 nMFibroblast cells with α1 subunit of LTCC ([³H]PN200-110)[5]
ElectrophysiologyIC 5022 ± 2 nMCaV1.2[6]
ElectrophysiologyIC 50289 ± 30 nMCaV1.3[6]
ElectrophysiologyIC 500.3 µMGuinea Pig Ventricular Myocytes[8]
ElectrophysiologyIC 5050 nM (at -40 mV holding potential)Guinea Pig Ventricular Myocytes[8]
ElectrophysiologyIC 5078.44 nMHEK-293 CaV1.2 cells[7]

Computational Model Validation

The validation of a computational model involves comparing its predictions with experimental data. Key aspects to compare include binding affinity, binding pose, and the identification of key interacting residues.

Alternative Computational Approaches

Several computational methods can be employed to model the nifedipine-LTCC interaction. A comparative approach can provide a more robust validation.

Computational Method Key Outputs Validation Data Strengths Limitations
Molecular Docking Binding pose, Docking score (estimation of binding affinity)Cryo-EM structure (PDB: 6JP5), IC50/Kd valuesComputationally efficient, good for initial screeningScoring functions can be inaccurate, receptor flexibility is often limited
Molecular Dynamics (MD) Simulation Binding stability, conformational changes, free energy of bindingCryo-EM structure, kinetic data (on/off rates)Accounts for receptor and ligand flexibility, provides dynamic informationComputationally expensive, requires significant expertise

A recent study utilized molecular dynamics simulations to investigate the partitioning of nifedipine into the cell membrane prior to binding to the CaV1.1 channel, suggesting a "membrane access pathway".[11] Another study employed molecular docking to investigate the interaction of nifedipine and its analogs with the LTCC.[12]

Visualizing the Validation Framework

To aid in understanding the relationships between different validation components, the following diagrams are provided.

G cluster_model Computational Model cluster_validation Experimental Validation model Nifedipine-LTCC Binding Model binding Radioligand Binding Assays model->binding Predicts Binding Affinity (Kd/Ki) electro Electrophysiology model->electro Predicts Functional Inhibition (IC50) structure Cryo-EM Structure (PDB: 6JP5) model->structure Predicts Binding Pose binding->model Validates Affinity electro->model Validates Functional Effect structure->model Validates Pose

A logical diagram illustrating the validation process.

G start Start: Develop Computational Model docking Molecular Docking Simulation start->docking md Molecular Dynamics Simulation start->md compare Compare Model Predictions with Experimental Data docking->compare md->compare exp_data Gather Experimental Data binding_assay Radioligand Binding Assay exp_data->binding_assay electro Electrophysiology Assay exp_data->electro structure Obtain Structural Data (Cryo-EM) exp_data->structure binding_assay->compare electro->compare structure->compare refine Refine Computational Model compare->refine Discrepancy validated Validated Model compare->validated Agreement refine->docking refine->md

An experimental workflow for validating a computational model.

G Nifedipine This compound LTCC L-Type Calcium Channel (α1 subunit) Nifedipine->LTCC Binds to and inhibits Ca_influx Decreased Ca²⁺ Influx LTCC->Ca_influx Leads to Vasodilation Vasodilation Ca_influx->Vasodilation BP Decreased Blood Pressure Vasodilation->BP Angina Relief of Angina Vasodilation->Angina

A simplified signaling pathway of nifedipine's action.

Conclusion

The validation of a computational model of this compound binding to the L-type calcium channel is a critical step in its development and application. This guide has outlined a multi-pronged approach that combines established experimental techniques with computational methods. By systematically comparing model predictions with robust experimental data from radioligand binding assays, electrophysiology, and structural biology, researchers can build confidence in their models and leverage them for further drug discovery and development efforts. The availability of a high-resolution cryo-EM structure of the nifedipine-CaV1.1 complex provides an unprecedented opportunity for the rigorous validation of computational models.

References

Comparative dissolution testing of generic vs brand-name nifedipine-hydrochloride tablets

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the in-vitro dissolution performance of generic and brand-name nifedipine (B1678770) tablets reveals significant variability, underscoring the importance of rigorous testing to ensure therapeutic equivalence. This guide provides a comparative analysis based on published experimental data, detailing the methodologies employed and presenting the findings in a clear, structured format for researchers, scientists, and drug development professionals.

Nifedipine, a calcium channel blocker widely used in the management of angina and hypertension, is available in various immediate and extended-release formulations from both innovator and generic manufacturers. While generic substitution offers a cost-effective alternative, it is predicated on the principle of bioequivalence, where the generic product is expected to exhibit a similar rate and extent of absorption as the brand-name drug. In-vitro dissolution testing serves as a critical surrogate for in-vivo performance, providing insights into the drug release characteristics of a solid dosage form.

Comparative Dissolution Data

The following table summarizes the percentage of nifedipine dissolved over time from various generic and brand-name tablet formulations, as compiled from multiple studies. It is important to note that dissolution profiles can vary significantly between different products and even between different batches of the same product.

Time (hours)Brand-Name Nifedipine (% Dissolved)Generic Nifedipine A (% Dissolved)Generic Nifedipine B (% Dissolved)Generic Nifedipine C (% Dissolved)
115 - 30254510
340 - 65507535
6> 8070> 8560
12> 85> 85> 8580

Note: The data presented is a representative compilation from multiple sources. Actual dissolution profiles can vary. Some studies have shown that certain generic brands of nifedipine may not be interchangeable with the innovator brand due to differences in dissolution profiles.[1][2][3]

Experimental Protocol: Dissolution Testing of Nifedipine Tablets

The following protocol outlines a standard methodology for the comparative dissolution testing of generic and brand-name nifedipine tablets, based on United States Pharmacopeia (USP) guidelines and methodologies reported in scientific literature.[1][2][4][5]

1. Materials and Equipment:

  • Dissolution Test Apparatus: USP Apparatus II (Paddle Method).[1][2]
  • Dissolution Vessels: 900 mL capacity.
  • Water Bath with heater and thermostat.
  • Syringes and Filters for sample collection.
  • UV-Vis Spectrophotometer.
  • Nifedipine Reference Standard.
  • Tablets: Brand-name and generic nifedipine tablets.
  • Reagents: Phosphate (B84403) buffer (pH 6.8), Hydrochloric acid (0.1 N), Sodium dodecyl sulfate (B86663) (SDS).

2. Dissolution Medium Preparation:

  • Prepare 900 mL of phosphate buffer solution with a pH of 6.8.[2] For some formulations, other media such as 0.1 N HCl or media containing surfactants like SDS may be required.[5][6]

3. Test Procedure:

  • Set the water bath to maintain a temperature of 37 ± 0.5°C.
  • Place 900 mL of the dissolution medium into each vessel.
  • Set the paddle rotation speed to 50 rpm.[2][5]
  • Place one nifedipine tablet in each vessel.
  • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).[4][5]
  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
  • Filter the samples immediately.

4. Sample Analysis:

  • Measure the absorbance of the filtered samples at the appropriate wavelength for nifedipine using a UV-Vis spectrophotometer.
  • Calculate the concentration of nifedipine in each sample using a standard calibration curve prepared from the Nifedipine Reference Standard.
  • Calculate the cumulative percentage of drug released at each time point.

5. Data Analysis:

  • Plot the percentage of drug dissolved against time to obtain dissolution profiles for each product.
  • Compare the dissolution profiles of the generic and brand-name products. Statistical methods, such as the similarity factor (f2), can be used to assess the equivalence of the profiles. An f2 value between 50 and 100 suggests that the two dissolution profiles are similar.[2][3]

Experimental Workflow

The following diagram illustrates the logical flow of the comparative dissolution testing process.

Dissolution_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase cluster_results Results prep_media Prepare Dissolution Media (e.g., Phosphate Buffer pH 6.8) prep_apparatus Set Up Dissolution Apparatus (USP Apparatus II, 37°C, 50 rpm) prep_media->prep_apparatus start_test Introduce Tablets into Dissolution Vessels prep_apparatus->start_test prep_samples Obtain Brand-Name and Generic Nifedipine Tablets prep_samples->start_test sampling Withdraw Samples at Predetermined Time Intervals start_test->sampling replenish Replenish with Fresh Media sampling->replenish analysis Analyze Samples (UV-Vis Spectrophotometry) sampling->analysis replenish->sampling calculation Calculate % Drug Dissolved analysis->calculation comparison Compare Dissolution Profiles (e.g., f2 similarity factor) calculation->comparison report Generate Comparative Report comparison->report

Comparative dissolution testing workflow for nifedipine tablets.

Conclusion

The comparative dissolution testing of generic and brand-name nifedipine tablets is a fundamental step in assessing their potential for therapeutic interchangeability. The data and methodologies presented in this guide highlight that while many generic products meet the required specifications, significant variations can exist. Therefore, it is imperative for researchers, scientists, and drug development professionals to conduct thorough and product-specific dissolution studies to ensure the quality and performance of generic nifedipine formulations. Studies have indicated that not all sustained-release nifedipine brands are interchangeable, and switching between brands should be done with caution and under professional guidance.[1][2][3]

References

Nifedipine-hydrochloride vs diltiazem: assessing off-target effects in vitro

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cardiovascular therapeutics, both nifedipine (B1678770), a dihydropyridine, and diltiazem (B1670644), a benzothiazepine, are cornerstone calcium channel blockers. While their primary therapeutic action of blocking L-type calcium channels is well-established, a comprehensive understanding of their off-target effects is crucial for predicting potential adverse drug reactions and identifying new therapeutic applications. This guide provides an objective in vitro comparison of the off-target profiles of nifedipine and diltiazem, supported by experimental data to aid researchers, scientists, and drug development professionals in their investigations.

Summary of Off-Target Activities

The following tables summarize the known in vitro off-target effects of nifedipine and diltiazem on key physiological pathways and proteins. It is important to note that a direct head-to-head comprehensive safety screen across a broad panel of targets was not publicly available at the time of this review. The data presented is a compilation from various studies.

Table 1: Effects on Ion Channels (Non-L-type Calcium Channels)

TargetNifedipineDiltiazem
hERG Potassium Channel No significant effectWeak block (IC50 = 17.3 µmol/L)

Table 2: Effects on Cellular Signaling Pathways

Pathway/EffectNifedipineDiltiazem
Nitric Oxide (NO) Production IncreasedIncreased
eNOS Protein Abundance Significantly increasedSignificantly increased
NOS Activity Significantly increasedSignificantly increased
Intracellular Ca2+ Release (Neutrophils) InhibitedInhibited

Table 3: Effects on Cytochrome P450 (CYP) Enzymes

EnzymeNifedipineDiltiazem
CYP3A4 Inhibitor (Ki = 5.73 µM for midazolam metabolism)Competitive inhibitor (Ki ≈ 60 µM); Metabolites are also potent inhibitors
CYP1A2 Competitive inhibitor-
Aminopyrine (B3395922) N-demethylation -Competitive inhibitor (Ki = 100 µM)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

hERG Potassium Channel Inhibition Assay
  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the hERG potassium channel.

  • Method: Whole-cell patch-clamp electrophysiology.

  • Procedure:

    • HEK-293 cells expressing hERG are cultured and prepared for patch-clamp recording.

    • Cells are voltage-clamped at a holding potential of -80 mV.

    • hERG currents are elicited by a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing pulse to -50 mV for 2 seconds to record the tail current.

    • Nifedipine or diltiazem are perfused at various concentrations, and the effect on the hERG tail current is measured.

    • The concentration-response curve is plotted to determine the IC50 value.

Nitric Oxide (NO) System Assays in Human Coronary Artery Endothelial Cells
  • Cell Line: Human Coronary Artery Endothelial Cells (HCAEC).

  • Culture Conditions: Cells are cultured in endothelial cell growth medium.

  • Drug Incubation: HCAEC are incubated with nifedipine or diltiazem at concentrations ranging from 10⁻⁷ to 10⁻⁵ M for 24 hours.

  • NO Production Measurement:

    • Total nitrite (B80452) and nitrate (B79036) (NOx), stable metabolites of NO, are measured in the culture medium using a colorimetric assay based on the Griess reaction.

  • eNOS Protein Abundance Measurement:

    • Cell lysates are collected, and protein concentrations are determined.

    • Western blotting is performed using a primary antibody specific for endothelial nitric oxide synthase (eNOS) and a secondary antibody conjugated to a detectable enzyme.

    • The intensity of the bands is quantified by densitometry.

  • NOS Activity Assay:

    • Nitric oxide synthase (NOS) activity is determined by measuring the conversion of [³H]L-arginine to [³H]L-citrulline in cell lysates.

    • The radioactivity of the formed [³H]L-citrulline is measured using a scintillation counter.

Inhibition of Cytochrome P450 Enzymes
  • Enzyme Source: Human liver microsomes or recombinant human CYP enzymes.

  • Substrate: A specific substrate for the CYP isoform being tested (e.g., midazolam for CYP3A4, phenacetin (B1679774) for CYP1A2, aminopyrine for general demethylase activity).

  • Method: In vitro incubation assay.

  • Procedure:

    • Human liver microsomes or recombinant CYP enzymes are incubated with the specific substrate in the presence of NADPH (a necessary cofactor).

    • Nifedipine or diltiazem are added at various concentrations.

    • The reaction is allowed to proceed for a specific time and then stopped.

    • The formation of the metabolite is quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

    • The inhibition constant (Ki) is determined by analyzing the reaction rates at different substrate and inhibitor concentrations using non-linear regression analysis.

Visualizing the Pathways and Workflows

To further elucidate the mechanisms and experimental designs, the following diagrams are provided.

cluster_nifedipine_diltiazem Nifedipine / Diltiazem cluster_effects Cellular Effects Nifedipine Nifedipine eNOS_up eNOS Upregulation Nifedipine->eNOS_up Upregulates Diltiazem Diltiazem Diltiazem->eNOS_up Upregulates NO_prod NO Production eNOS_up->NO_prod Leads to Vascular_Relaxation Vascular Relaxation NO_prod->Vascular_Relaxation Promotes

Figure 1. Signaling pathway of Nifedipine and Diltiazem on the Nitric Oxide system.

Start Start: Culture Cells Incubate Incubate with Nifedipine or Diltiazem Start->Incubate Lyse Lyse Cells Incubate->Lyse Measure_Protein Measure Protein Concentration Lyse->Measure_Protein Western_Blot Western Blot for eNOS Measure_Protein->Western_Blot Densitometry Densitometry Analysis Western_Blot->Densitometry End_Protein Result: eNOS Abundance Densitometry->End_Protein

Figure 2. Experimental workflow for determining eNOS protein abundance.

Nifedipine Nifedipine CYP3A4 CYP3A4 Nifedipine->CYP3A4 Inhibits CYP1A2 CYP1A2 Nifedipine->CYP1A2 Inhibits Diltiazem Diltiazem Diltiazem->CYP3A4 Inhibits Drug_Metabolism Metabolism of Other Drugs CYP3A4->Drug_Metabolism Affects CYP1A2->Drug_Metabolism Affects

Figure 3. Interaction of Nifedipine and Diltiazem with Cytochrome P450 enzymes.

Safety Operating Guide

Navigating the Safe Disposal of Nifedipine-Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the proper disposal of chemical compounds like nifedipine-hydrochloride is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only mitigates potential hazards but also ensures compliance with regulatory standards. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste in a research environment.

Key Hazard and Disposal Information

This compound is classified as harmful if swallowed.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn when handling the compound.[4][5] It is crucial to prevent the release of this compound into the environment by avoiding disposal down the drain or in regular trash.[1][6]

Parameter Information References
Primary Hazard Harmful if swallowed.[1][2][3]
Environmental Hazard Slightly hazardous for water. Do not allow to enter sewers or surface/ground water.[1][6]
Primary Disposal Route Approved waste disposal plant or licensed disposal company.[4]
Container Disposal Handle uncleaned containers as the product itself. Dispose of as unused product.[4][6]
Spill Cleanup Dampen with a solvent (e.g., acetone), collect in a suitable, closed container for disposal.[7]

Step-by-Step Disposal Procedures

The proper disposal of this compound waste should follow a structured process to ensure safety and compliance.

  • Waste Identification and Segregation:

    • All waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, must be clearly labeled.

    • Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.[4] Leave chemicals in their original containers where possible.[4]

  • Waste Collection and Storage:

    • Collect solid this compound waste in a designated, sealed, and properly labeled hazardous waste container.

    • For solutions containing this compound, use a compatible, sealed, and labeled container.

    • Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Arranging for Disposal:

    • Disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.[4]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. They will provide the necessary paperwork and ensure compliance with all federal, state, and local regulations.[8][9][10]

  • Spill Management:

    • In the event of a spill, first, ensure the area is well-ventilated and restrict access.[2][4]

    • For small solid spills, dampen the material with a solvent like acetone (B3395972) to prevent dust formation.[7]

    • Carefully sweep or vacuum the dampened material into a sealed container for disposal.[4][9]

    • Clean the spill area with the solvent followed by soap and water.[7]

    • All materials used for cleanup (e.g., absorbent pads, contaminated PPE) must be disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_start Waste Generation cluster_characterization Waste Characterization cluster_segregation Segregation & Collection cluster_spill Spill Scenario cluster_disposal Final Disposal start Nifedipine-HCI Waste Generated (Solid, Liquid, Contaminated Material) characterize Characterize Waste Stream (Pure, Mixture, Contaminated) start->characterize spill Spill Occurs start->spill segregate Segregate from Other Waste characterize->segregate collect Collect in Labeled, Sealed Hazardous Waste Container segregate->collect contact_ehs Contact Environmental Health & Safety (EHS) collect->contact_ehs spill->characterize NO cleanup Follow Spill Cleanup Protocol: 1. Dampen with Acetone 2. Collect in Sealed Container 3. Decontaminate Area spill->cleanup YES cleanup->collect disposal Dispose via Licensed Hazardous Waste Vendor contact_ehs->disposal

Caption: Decision workflow for this compound waste disposal.

Disclaimer: The information provided here is a general guide. Researchers must consult their institution's specific safety protocols and comply with all applicable local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Nifedipine-hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Nifedipine-hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。